4-(2-chloro-9H-purin-6-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-7H-purin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADWLAUYKSMNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390917 | |
| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4010-81-5 | |
| Record name | 4010-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-chloro-9H-purin-6-yl)morpholine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 4-(2-chloro-9H-purin-6-yl)morpholine (CAS 4010-81-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its synthesis, explore its likely mechanism of action grounded in established principles of kinase inhibition, and provide detailed, field-proven protocols for its biological evaluation.
Introduction: The Convergence of Purine and Morpholine Scaffolds
The confluence of a purine core and a morpholine moiety in this compound places it within a class of compounds known as "privileged structures."[1] Purine analogs are foundational in therapeutics, often mimicking endogenous signaling molecules to interact with a variety of cellular targets.[2] The morpholine ring, far from being a mere solubilizing group, is a key pharmacophore in numerous approved drugs, enhancing potency and conferring favorable pharmacokinetic properties.[1][3] This unique combination strongly suggests the potential of this compound as a modulator of critical cellular signaling pathways, particularly those regulated by protein kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4010-81-5 | [4] |
| Molecular Formula | C₉H₁₀ClN₅O | [5] |
| Molecular Weight | 240.66 g/mol | [6] |
| Synonyms | 2-chloro-6-(4-morpholinyl)-9H-purine | [4] |
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound is most efficiently achieved through a selective nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 2,6-dichloropurine. This strategy leverages the differential reactivity of the two chlorine atoms on the purine ring. The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This heightened reactivity at C6 is a well-documented phenomenon in purine chemistry.[7][8]
The proposed synthetic workflow is as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
This protocol is a robust, self-validating method for the synthesis of this compound.
Materials:
-
2,6-Dichloropurine
-
Morpholine
-
Ethanol (or other suitable polar aprotic solvent like DMF)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by triethylamine (1.2 equivalents). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product and triethylamine hydrochloride may form.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The structural resemblance of this compound to a large class of known kinase inhibitors strongly suggests its role as an ATP-competitive inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11]
The morpholine moiety is particularly significant in this context. The oxygen atom within the morpholine ring is known to form a critical hydrogen bond with the hinge region of the kinase domain of PI3K, a feature essential for high-potency inhibition.[12] The purine core mimics the adenine ring of ATP, allowing the compound to compete for the ATP-binding site of the kinase.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.[2]
In Vitro Biological Evaluation: Protocols for Characterization
To validate the hypothesized mechanism of action and quantify the biological activity of this compound, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of a target kinase (e.g., PI3K isoforms) and the inhibitory effect of the compound.[13] The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[9]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the target PI3K enzyme, its lipid substrate (e.g., PIP2), and ATP in a suitable kinase buffer.[4]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection: Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated from the dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Akt
This assay assesses the compound's ability to inhibit the PI3K/Akt pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.[14]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, U87MG) and treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation. A parallel blot for total Akt should be performed as a loading control.
Conclusion and Future Directions
This compound is a promising scaffold for the development of targeted therapeutics. Its synthesis is straightforward, and its structure strongly implicates it as an inhibitor of the PI3K/Akt/mTOR pathway. The provided protocols offer a robust framework for its synthesis and comprehensive biological characterization. Future research should focus on determining its isoform selectivity across the PI3K family, evaluating its efficacy in various cancer cell lines, and exploring further structural modifications to optimize its potency and pharmacokinetic profile.
References
-
Petrovskyi, D., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. Available at: [Link]
- Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF (2008) The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets 8(3), 187–98.
- BenchChem. (2025).
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Ark Pharm, Inc. This compound. Available at: [Link]
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Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]
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Schenone, S., et al. (2011). Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. Available at: [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Available at: [Link]
- BenchChem. (2025).
- Hancock, M. K., et al.
- ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine.
- ResearchGate. (2025). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.
- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
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Bosco, B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC. Available at: [Link]
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
-
Wang, X., et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. PubMed. Available at: [Link]
-
Bawa, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
Popova, E. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. NIH. Available at: [Link]
-
Bawa, S., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC. Available at: [Link]
-
Hoxhaj, G., et al. (2017). The mTORC1 signaling network senses changes in cellular purine nucleotide levels. PMC. Available at: [Link]
-
O'Neill, E., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. NIH. Available at: [Link]
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- 1. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
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- 4. promega.com [promega.com]
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- 8. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. promega.com [promega.com]
An In-depth Technical Guide to the Structure Elucidation of 2-chloro-6-morpholinopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Purines in Medicinal Chemistry
Purine analogues are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their development as antiviral, anticancer, and immunosuppressive agents. The strategic modification of the purine scaffold allows for the fine-tuning of their interaction with biological targets, such as kinases and polymerases. 2-chloro-6-morpholinopurine is a synthetic purine derivative of significant interest, combining the electrophilic character of a chloro-substituent at the C2 position with the electron-donating morpholino group at the C6 position. This unique combination of functionalities suggests its potential as a versatile intermediate for the synthesis of more complex drug candidates or as a bioactive molecule in its own right.
The Elucidation Workflow: A Multi-pronged Approach to Structural Verification
The definitive confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system that ensures the highest level of confidence in the final assignment.
Caption: Predicted major fragmentation pathways for 2-chloro-6-morpholinopurine.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired to identify the number and types of proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for connecting different structural fragments.
-
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts are based on the analysis of structurally similar compounds, including N-substituted morpholines and 2,6-disubstituted purines. [1][2]
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| H8 | ~8.0-8.5 | ~140-145 | The C8-H8 proton of the purine ring is typically found in this downfield region. |
| Morpholino-H (adjacent to N) | ~3.8-4.2 | ~45-50 | Protons on the carbons adjacent to the nitrogen of the morpholine ring are deshielded. |
| Morpholino-H (adjacent to O) | ~3.6-3.9 | ~65-70 | Protons on the carbons adjacent to the oxygen of the morpholine ring are more deshielded due to the electronegativity of oxygen. [3] |
| C2 | - | ~150-155 | The C2 carbon is attached to a chlorine and two nitrogens, leading to a significant downfield shift. |
| C6 | - | ~155-160 | The C6 carbon is attached to the electron-donating morpholino group and two nitrogens, resulting in a downfield shift. |
| C4 | - | ~150-155 | A quaternary carbon within the purine ring system. |
| C5 | - | ~120-125 | A quaternary carbon within the purine ring system. |
Analysis of 2D NMR Correlations:
-
COSY: A cross-peak would be expected between the two sets of morpholino protons, confirming their adjacent relationship.
-
HSQC: Correlations will definitively link each proton signal to its directly attached carbon. For example, the signal at ~8.0-8.5 ppm will correlate with the carbon at ~140-145 ppm, confirming the C8-H8 assignment.
-
HMBC: This is the key experiment for assembling the molecule. Long-range correlations from the H8 proton to C4 and C5 will confirm the purine ring structure. Correlations from the morpholino protons adjacent to the nitrogen to C6 will establish the connection between the morpholine ring and the purine core.
Caption: Key predicted HMBC correlations for 2-chloro-6-morpholinopurine.
Part 3: X-ray Crystallography - The Definitive 3D Structure
When a compound can be obtained as a single, high-quality crystal, X-ray crystallography provides the most unambiguous and definitive structural information, including bond lengths, bond angles, and the absolute configuration in chiral molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to achieve the best fit with the experimental data.
Expected Structural Features
While a crystal structure for 2-chloro-6-morpholinopurine is not available, based on related structures, we can anticipate several key features:
-
Planarity of the Purine Ring: The purine ring system is expected to be largely planar.
-
Conformation of the Morpholine Ring: The morpholine ring will likely adopt a chair conformation.
-
Intermolecular Interactions: The crystal packing will be influenced by hydrogen bonding (if a proton is present on one of the purine nitrogens) and π-π stacking interactions between the purine rings of adjacent molecules.
Conclusion: A Unified Model of Molecular Structure
The structure elucidation of 2-chloro-6-morpholinopurine is a systematic process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and, if possible, X-ray crystallography. High-resolution mass spectrometry provides the initial confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then allows for the complete mapping of the molecular framework, establishing the precise connectivity of all atoms. Finally, single-crystal X-ray diffraction can provide the ultimate confirmation of the structure in the solid state. By following the detailed protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently and accurately determine the structure of this and other novel substituted purines, ensuring the integrity of their scientific endeavors.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]
-
Khan, I., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1096. [Link]
-
Quasar, A., et al. (2021). Novel 6-Morpholino-9H-purine Derivatives: Synthesis, Pharmacological and In Silico Evaluation. ChemistrySelect, 6(28), 7135-7143. [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-chloro-9H-purin-6-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(2-chloro-9H-purin-6-yl)morpholine. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages predictive modeling for its physicochemical characteristics and draws upon established synthetic methodologies and structure-activity relationship (SAR) studies of closely related analogs to provide a robust and scientifically grounded resource.
Introduction and Molecular Structure
This compound is a synthetic heterocyclic compound featuring a purine core substituted with a chlorine atom at the 2-position and a morpholine ring at the 6-position. The purine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals. The presence of a chlorine atom, a common bioisostere for a methyl group, can significantly influence the molecule's electronic properties and metabolic stability. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.[1] The strategic combination of these three components suggests that this compound holds potential as a valuable scaffold for drug discovery, particularly in the areas of oncology and immunology where purine analogs have shown significant promise.
Molecular Formula: C₉H₁₀ClN₅O
Canonical SMILES: Clc1nc(N2CCOCC2)c2[nH]cnc2n1
Predicted Physicochemical Properties
Due to the absence of experimentally determined data, the physicochemical properties of this compound were predicted using the SwissADME web tool, a widely used and validated platform for in silico drug discovery.[2][3][4][5] These predicted values provide a valuable initial assessment of the molecule's drug-like characteristics.
| Property | Predicted Value | Reference |
| Molecular Weight | 240.67 g/mol | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.25 | [2] |
| logS (Aqueous Solubility) | -2.87 | [2] |
| Water Solubility | 1.35e-03 mol/L; 3.25e-01 g/L | [2] |
| Topological Polar Surface Area (TPSA) | 77.94 Ų | [2] |
| Number of Hydrogen Bond Acceptors | 6 | [2] |
| Number of Hydrogen Bond Donors | 1 | [2] |
| Molar Refractivity | 60.30 | [2] |
| Drug-Likeness Rule of Five (Lipinski) | Yes (0 violations) | [2] |
| Bioavailability Score | 0.55 | [2] |
These predictions suggest that this compound possesses favorable drug-like properties, including good oral bioavailability, as indicated by its adherence to Lipinski's Rule of Five and a promising bioavailability score.[2] Its predicted moderate lipophilicity (logP) and aqueous solubility (logS) are within the desirable range for many small molecule drug candidates.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[6][7][8] The most direct and industrially scalable approach involves the reaction of the commercially available 2,6-dichloropurine with morpholine. The chlorine atom at the 6-position of the purine ring is significantly more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for selective monosubstitution.[9]
Proposed Synthetic Workflow
The proposed synthesis is a one-step process, as illustrated in the following workflow diagram.
Caption: Proposed one-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related 6-substituted purine derivatives.[9][10]
Materials:
-
2,6-Dichloropurine
-
Morpholine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropurine (1.0 eq).
-
Dissolve the 2,6-dichloropurine in a suitable solvent such as ethanol or DMF.
-
Add a base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution.
-
Add morpholine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
If the solvent is ethanol, remove it under reduced pressure. If DMF is used, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.
Potential Biological Activity and Structure-Activity Relationships
While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest several potential therapeutic applications, primarily in the realm of oncology.
Cytotoxic and Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of 2,6-disubstituted purine analogs against various cancer cell lines.[11][12][13][14][15] The presence of a chlorine atom at the 2-position and a substituent at the 6-position is a common feature in many purine-based anticancer agents. The morpholine moiety, in particular, has been incorporated into numerous anticancer compounds to enhance their pharmacological properties.[16][17][18][19] It is therefore highly probable that this compound will exhibit cytotoxic activity against cancer cells.
Kinase Inhibitory Activity
The purine scaffold is a well-established "hinge-binding" motif for a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[20][21][22][23] Many 2,6-disubstituted purines have been developed as potent and selective kinase inhibitors. For instance, derivatives of 2-arylaminopurines with various substituents at the 6-position have shown selectivity for cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[20][23] The morpholine group in other heterocyclic scaffolds has also been shown to contribute to potent kinase inhibition, including against PI3K.[14][21]
The following diagram illustrates the potential interaction of a 6-substituted purine with the ATP-binding site of a kinase.
Caption: Putative binding mode of a 6-morpholinopurine in a kinase active site.
Based on these structure-activity relationships, it is reasonable to hypothesize that this compound could function as an inhibitor of one or more protein kinases, thereby exerting antiproliferative effects. Further screening against a panel of kinases would be necessary to identify its specific molecular targets.
Conclusion
This compound is a synthetically accessible molecule with predicted physicochemical properties that are favorable for drug development. Based on the well-documented biological activities of related 2-chloro-6-substituted purines and 6-morpholinopurines, this compound represents a promising lead structure for the discovery of novel anticancer agents, potentially acting through the inhibition of protein kinases. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.
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An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-(2-chloro-9H-purin-6-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for the compound 4-(2-chloro-9H-purin-6-yl)morpholine, also known as 2-chloro-6-morpholinopurine. Drawing from the established roles of the purine scaffold and the morpholine moiety in kinase inhibition, we postulate that this compound functions as an ATP-competitive inhibitor of phosphoinositide 3-kinases (PI3Ks) and/or the mechanistic target of rapamycin (mTOR). This guide provides a comprehensive overview of the proposed mechanism, detailed experimental protocols for its validation, and a framework for interpreting potential results. The information presented herein is intended to empower researchers in the fields of oncology, immunology, and metabolic disorders to explore the therapeutic potential of this and structurally related compounds.
Introduction: The Emerging Significance of Purine-Based Kinase Inhibitors
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules, including ATP and GTP. This inherent resemblance to the phosphate-donating substrate of kinases has made the purine framework a fertile ground for the development of kinase inhibitors. The dysregulation of kinase signaling, particularly within the PI3K/AKT/mTOR pathway, is a hallmark of many human diseases, most notably cancer.[1][2] Consequently, the development of small molecules that can modulate the activity of key kinases in this pathway is of paramount therapeutic interest.
The compound this compound incorporates two key structural features that suggest a potent and specific interaction with the ATP-binding pocket of kinases: the purine core and a morpholine substitution. The morpholine ring is a common pharmacophore found in many kinase inhibitors, where it can form crucial hydrogen bonds and improve pharmacokinetic properties.[3][4] This guide will explore the synergistic contribution of these two moieties to the hypothesized mechanism of action of this compound as a PI3K/mTOR inhibitor.
Hypothesized Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
We hypothesize that this compound acts as a dual inhibitor of PI3K and mTOR, two serine/threonine kinases that are central to the regulation of cell growth, proliferation, survival, and metabolism.[1] This hypothesis is predicated on the following key points:
-
ATP-Competitive Inhibition: The purine scaffold of the compound mimics the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of PI3K and mTOR.[5][6] This competitive binding prevents the natural substrate, ATP, from accessing the catalytic site, thereby inhibiting the kinase's phosphotransferase activity.
-
Role of the Morpholine Moiety: The morpholine group at the 6-position of the purine ring is crucial for both potency and selectivity. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase domain.[3] This interaction is a common feature of many potent PI3K inhibitors.[6] Furthermore, the morpholine ring can influence the overall physicochemical properties of the molecule, enhancing its solubility and cell permeability.[3]
-
Dual Specificity: The structural similarities between the ATP-binding sites of PI3K and mTOR make dual inhibition by a single small molecule a feasible and often desirable therapeutic strategy.[7] Several purine-based compounds have been identified as dual PI3K/mTOR inhibitors.[5] By targeting both kinases, this compound could achieve a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.
The proposed interaction is visually represented in the following logical diagram:
Experimental Validation of the Hypothesized Mechanism
A multi-faceted experimental approach is required to rigorously test the hypothesis that this compound is a dual PI3K/mTOR inhibitor. The following sections detail the key experiments, from initial biochemical assays to cellular and potentially structural studies.
Biochemical Kinase Inhibition Assays
The initial step is to determine the direct inhibitory activity of the compound against purified PI3K isoforms and mTOR kinase.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
This compound (test compound).
-
Assay buffer and stop solution.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 1: Expected Data Output from Biochemical Kinase Assays
| Kinase Target | Hypothesized IC50 (nM) | Rationale |
| PI3Kα | < 100 | The purine scaffold is a known binder to the p110α catalytic subunit. |
| PI3Kβ | < 100 | Similar binding pocket architecture to PI3Kα. |
| PI3Kδ | < 100 | A common target for purine-based inhibitors. |
| PI3Kγ | < 100 | Shared structural features with other Class I PI3Ks. |
| mTOR | < 100 | The purine core is present in known dual PI3K/mTOR inhibitors.[5] |
| Other Kinases | > 1000 | To assess selectivity, a panel of unrelated kinases (e.g., tyrosine kinases) should be tested. A higher IC50 would indicate selectivity for the PI3K/mTOR family. |
Cellular Assays to Confirm Target Engagement and Downstream Signaling Inhibition
Demonstrating that the compound inhibits the PI3K/AKT/mTOR pathway in a cellular context is a critical validation step.
Protocol: Western Blot Analysis of Phosphorylated Downstream Effectors
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, U-87 MG) to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for 2-4 hours.
-
Include a vehicle control and a positive control (a known PI3K/mTOR inhibitor).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6K (Thr389)
-
Total S6K
-
GAPDH (loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
The following diagram illustrates the experimental workflow for cellular validation:
Structural Biology Studies for Definitive Mechanistic Insight
To unequivocally confirm the binding mode of this compound, co-crystallization of the compound with the kinase domain of PI3K or mTOR is the gold standard.
Protocol: X-ray Co-crystallography
-
Protein Expression and Purification:
-
Express and purify the kinase domain of the target protein (e.g., PI3Kγ).
-
-
Co-crystallization:
-
Screen for crystallization conditions of the kinase domain in the presence of an excess of this compound.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a suitable crystal.
-
Solve and refine the crystal structure to visualize the binding interactions between the compound and the kinase.
-
A successful co-crystal structure would provide definitive evidence of the ATP-competitive binding mode and the specific interactions of the morpholine moiety within the hinge region.
The PI3K/AKT/mTOR Signaling Pathway
The following diagram provides a simplified overview of the PI3K/AKT/mTOR signaling pathway and the proposed points of inhibition by this compound.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a dual inhibitor of the PI3K/mTOR signaling pathway. The experimental framework outlined in this guide provides a clear path to validating this hypothesis. Confirmation of this mechanism of action would position this compound as a valuable tool for further investigation into the roles of PI3K and mTOR in various disease states and as a potential starting point for the development of novel therapeutics. Future studies should focus on optimizing the compound's potency, selectivity, and pharmacokinetic properties to advance its translational potential.
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A Technical Guide to the Investigation of 4-(2-chloro-9H-purin-6-yl)morpholine in Chemical Biology
Introduction: The Privileged Scaffold of Purines and the Rise of Morpholine-Containing Kinase Inhibitors
In the landscape of chemical biology and drug discovery, the purine scaffold stands as a "privileged structure," forming the core of numerous endogenous signaling molecules and a multitude of clinically successful drugs.[1] Its inherent ability to interact with the ATP-binding sites of kinases has made it a fertile ground for the development of targeted inhibitors. The compound 4-(2-chloro-9H-purin-6-yl)morpholine emerges from this lineage, combining the established kinase-binding potential of the purine ring with the advantageous physicochemical properties of the morpholine moiety.
The morpholine ring is a common feature in many kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[2][3] This is due to its ability to form critical hydrogen bonds with the hinge region of kinase domains, enhance aqueous solubility, and improve metabolic stability and overall pharmacokinetic profiles.[3][4][5] this compound, with its 2-chloro and 6-morpholino substitutions on the purine core, is structurally primed to act as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[6][7][8]
This technical guide provides a comprehensive framework for the characterization of this compound as a chemical probe or potential therapeutic lead. We will delve into its mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and discuss its potential applications in chemical biology research.
Part 1: Synthesis and Physicochemical Characterization
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dichloropurine, which can be selectively reacted with morpholine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add an excess of morpholine (typically 2-3 equivalents) to the solution. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be used to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Elucidating the Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Based on its structural features, this compound is hypothesized to function as an inhibitor of the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8] Dysregulation of this pathway is a hallmark of many cancers.[7]
Caption: Proposed mechanism of action of this compound.
Biochemical Validation: In Vitro Kinase Assays
To directly assess the inhibitory activity of the compound against PI3K isoforms, an in vitro kinase assay is essential.[9] This assay measures the phosphorylation of the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10]
Experimental Protocol: In Vitro PI3K Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.
-
Prepare the substrate solution containing PIP2.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Terminate the reaction and detect the amount of PIP3 produced using a suitable method, such as a competitive ELISA-based assay or a fluorescence-based assay.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular context.[2][3][4][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a suitable cancer cell line (e.g., one with a known PIK3CA mutation) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein (e.g., PI3Kα) in the supernatant by Western blotting.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of the compound required for target stabilization.
-
Part 3: Cellular and Phenotypic Assays
After confirming target engagement, it is crucial to assess the downstream effects of inhibiting the PI3K pathway and the overall phenotypic consequences for cancer cells.
Downstream Pathway Inhibition: Western Blot Analysis
Western blotting can be used to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and mTOR.[6][11]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Phenotypic Effects: Cell Viability Assays
The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[5][8][12][13]
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the synthesis and detailed biological characterization of this compound as a potential inhibitor of the PI3K/AKT/mTOR pathway. The presented protocols, from initial synthesis to in-depth cellular assays, offer a robust framework for researchers in chemical biology and drug discovery.
Future studies could expand upon this foundation by:
-
Investigating Isoform Selectivity: Profiling the compound against a panel of PI3K isoforms (α, β, γ, δ) to determine its selectivity profile.
-
Exploring Off-Target Effects: Screening against a broader panel of kinases to assess its specificity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
By systematically applying the methodologies outlined in this guide, the scientific community can thoroughly elucidate the therapeutic potential of this compound and related compounds, paving the way for the development of novel targeted therapies.
References
-
Zhu, P., An, Z., Zhang, X., & Zhang, J. (2022). Western blot analysis of PI3K/AKT/mTOR pathway proteins after treatment with NAR, NOB, and NAR + NOB. ResearchGate. Retrieved from [Link]
-
(2022). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. Retrieved from [Link]
-
Almqvist, H., Axelsson, H., & Seashore-Ludlow, B. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 13-26. Retrieved from [Link]
-
(2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4431. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2117. Retrieved from [Link]
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(2022). Western blotting analysis of the PI3K/AKT/mTOR pathway. (A) Protein... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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(2022). Western blot analyses of the proteins in the PI3K/Akt/mTOR, p38/STAT3,... ResearchGate. Retrieved from [Link]
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A-Technical-Guide-to-the-Discovery-and-Synthesis-of-2-Chloro-6-Substituted-Purines
Abstract
The 2-chloro-6-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic importance of this privileged heterocyclic system. We will dissect the foundational synthetic routes to the key intermediate, 2,6-dichloropurine, and detail the principles of regioselective substitution that enable the diverse functionalization of the purine core. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols to empower the synthesis and exploration of novel purine-based therapeutics.
The Strategic Importance of the 2-Chloro-6-Substituted Purine Scaffold
Purines, as essential components of nucleic acids and vital coenzymes, are fundamental to all life.[2] Their analogues have long been a fertile ground for drug discovery. The journey of purine synthesis dates back to 1884, when Emil Fischer first coined the term "purine" and later synthesized it from uric acid in 1898.[3]
The introduction of chlorine atoms onto the purine ring, specifically at the 2- and 6-positions, creates a highly versatile electrophilic scaffold. The compound 2,6-dichloropurine is a critical intermediate, prized for the differential reactivity of its two chlorine atoms.[1] The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This reactivity difference is the linchpin of its synthetic utility, allowing for sequential and controlled introduction of various substituents.[4]
This strategic handle has been exploited to create vast libraries of compounds for biological screening. The resulting 2-chloro-6-substituted purines have demonstrated a wide spectrum of biological activities, including potent inhibition of cyclin-dependent kinases (CDKs) for cancer therapy, antiviral activity against viruses like Varicella-Zoster, and antifungal properties.[5][6][7][8] Notable drugs and clinical candidates, such as Clofarabine and Nelarabine, underscore the therapeutic success of this molecular architecture.[5]
The Foundational Synthesis: Accessing the 2,6-Dichloropurine Core
The gateway to the entire class of 2-chloro-6-substituted purines is the efficient synthesis of 2,6-dichloropurine. Historically, several routes have been developed, often starting from readily available and inexpensive purine precursors like uric acid, xanthine, or guanine.[3][9][10]
The most common and industrially viable method involves the direct chlorination of xanthine (2,6-dihydroxypurine) or hypoxanthine using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[9][11][12]
Mechanism of Chlorination with Phosphorus Oxychloride (POCl₃)
The chlorination of the keto groups (or their enol tautomers) on the purine ring by POCl₃ is a critical transformation. While the precise mechanism can be complex and substrate-dependent, it generally proceeds through the activation of the carbonyl oxygen by POCl₃. The addition of an organic base, such as N,N-diethylaniline or pyridine, is often required to facilitate the reaction.[11][12][13] The base can act as a nucleophilic catalyst, forming a more reactive Vilsmeier-Haack type reagent with POCl₃, or simply as an acid scavenger. The activated oxygen is then displaced by a chloride ion, leading to the formation of the chloro-substituted purine.
Workflow: Synthesis of 2,6-Dichloropurine from Xanthine
Caption: General workflow for the synthesis of 2,6-dichloropurine.
Experimental Protocol: Chlorination of Xanthine
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine (or another suitable organic base)
-
Ice
-
Deionized water
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Slowly add pyridine (1.0-2.0 eq) to the stirred suspension. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.[12]
-
Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and water. Caution: This quenching step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of excess POCl₃.
-
Neutralize the acidic solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-dichloropurine, which can be further purified by recrystallization or column chromatography.
The Core Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthetic power of 2,6-dichloropurine lies in the differential reactivity of its two chlorine atoms. The C6 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is the key to creating 2-chloro-6-substituted purines.[4]
The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the purine ring.
Diagram: Regioselective SNAr at the C6 Position
Caption: Generalized mechanism of SNAr at the C6 position of 2,6-dichloropurine.
Synthetic Methodologies for 6-Position Substitution
A vast array of nucleophiles can be used to displace the C6-chloro group, leading to diverse classes of 2-chloro-6-substituted purines.
Synthesis of 2-Chloro-6-aminopurines
The reaction of 2,6-dichloropurine with ammonia or primary/secondary amines is a straightforward method to produce 2-chloro-6-aminopurine derivatives. These compounds are analogues of adenine and are frequently explored for their biological activities.[14][15]
Experimental Protocol: Synthesis of a 2-Chloro-N⁶-substituted-purine
-
Dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent like ethanol, isopropanol, or acetonitrile.
-
Add the desired amine (1.1 - 2.0 eq) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq), to scavenge the HCl generated during the reaction.
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
Alternatively, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Other Nucleophilic Substitutions
The C6-chloro group can also be displaced by other nucleophiles, such as alkoxides, thiolates, and carbanions, to generate a wide range of derivatives.
| Nucleophile Source | Reagent Example | Resulting 6-Substituent | Product Class |
| Oxygen | Sodium methoxide (NaOMe) | -OCH₃ | 2-Chloro-6-methoxypurine |
| Sulfur | Benzyl mercaptan | -SCH₂Ph | 2-Chloro-6-(benzylthio)purine |
| Carbon | Phenylboronic acid | -Ph | 2-Chloro-6-phenylpurine (via Suzuki Coupling) |
Table 1: Examples of Nucleophiles for C6-Substitution.
Recent advancements have also introduced methods like photoredox/nickel dual catalysis for the cross-coupling of 6-chloropurines with alkyl bromides, further expanding the synthetic toolkit.[16]
Applications in Drug Discovery
The 2-chloro-6-substituted purine scaffold is a privileged structure in drug design due to its ability to mimic adenine and interact with ATP-binding sites in various enzymes, particularly kinases.
-
Oncology: Many compounds based on this scaffold are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8] For example, reversine, a 2,6-diamino-substituted purine, acts as an Aurora kinase inhibitor and interferes with cancer cell cycle progression.[17]
-
Virology: The introduction of a 2-chloro substituent can enhance the biological activity and metabolic stability of nucleoside analogues.[18] Clofarabine, a 2-chloro-substituted purine nucleoside, is an approved drug for treating certain types of leukemia.[5]
-
Other Therapeutic Areas: Derivatives have shown promise as antifungal agents, anti-inflammatory agents, and for their potential in regenerative medicine.[7][17]
Conclusion and Future Outlook
The 2-chloro-6-substituted purine framework remains a highly valuable and versatile platform in modern medicinal chemistry. The foundational synthetic strategies, centered on the chlorination of purine precursors and subsequent regioselective SNAr at the C6 position, are robust and scalable. These methods provide reliable access to a diverse chemical space for drug discovery.
Future research will likely focus on developing even more selective and efficient catalytic methods for C-C and C-N bond formation, allowing for the late-stage functionalization of complex purine derivatives. The continued exploration of this scaffold's interaction with novel biological targets promises to yield the next generation of purine-based therapeutics to address unmet medical needs.
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Exploring the Chemical Space of Purine-Morpholine Hybrids: A Technical Guide for Drug Discovery
Abstract: The fusion of purine and morpholine scaffolds has created a class of hybrid molecules with significant therapeutic potential, particularly in oncology and immunology. This technical guide provides an in-depth exploration of the chemical space of purine-morpholine hybrids, designed for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and present a case study on their application as kinase inhibitors. This document is structured to provide not just protocols, but the strategic rationale behind the experimental choices, ensuring a blend of technical accuracy and field-proven insight.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable interactions with biological targets. Both the purine and morpholine rings are considered "privileged structures" for this very reason.
The purine core is a fundamental building block of life, forming the basis of adenine and guanine in DNA and RNA.[1] Its bicyclic, nitrogen-rich structure allows it to act as a versatile scaffold, capable of forming multiple hydrogen bonds and participating in various non-covalent interactions within the ATP-binding sites of many enzymes, especially kinases.[2][3]
The morpholine ring is a saturated heterocycle prized for its advantageous physicochemical properties.[4] It often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of parent compounds.[4] Critically, the morpholine oxygen can act as a key hydrogen bond acceptor, an interaction essential for the activity of many kinase inhibitors, including the pioneering PI3K inhibitor LY294002.[5]
The hybridization of these two scaffolds results in a molecule that leverages the biological relevance of the purine core with the "drug-like" properties imparted by the morpholine moiety. This combination has proven particularly fruitful in the development of selective and potent kinase inhibitors.[6][7]
Synthetic Strategies for Building the Purine-Morpholine Core
The exploration of the purine-morpholine chemical space is fundamentally enabled by robust and flexible synthetic routes. The most common and efficient strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a chlorine atom, at the C6 position of the purine ring with morpholine.
Key Disconnection and Synthetic Workflow
The primary disconnection approach for most 6-morpholinopurine derivatives is between the C6 carbon of the purine and the nitrogen of the morpholine. This leads to a convergent synthesis where a functionalized purine core is prepared separately from any diversification moieties.
The general workflow can be visualized as follows:
Caption: General synthetic workflow for purine-morpholine hybrids.
This strategy is advantageous because 6-chloropurine is a commercially available and relatively inexpensive starting material. Furthermore, the timing of the morpholine installation can be strategic. Performing it early provides a stable intermediate that can withstand various downstream reaction conditions for diversification at other positions of the purine ring.[8][9]
Detailed Protocol: Synthesis of 4-(9H-Purin-6-yl)morpholine
This protocol describes the foundational step of reacting 6-chloropurine with morpholine. This method is a self-validating system; successful synthesis can be readily confirmed by standard analytical techniques like NMR and Mass Spectrometry, which will show characteristic shifts and molecular weights distinct from the starting materials.
Rationale: The choice of a polar aprotic solvent like DMA or DMF facilitates the SNAr reaction by solvating the cation of the base, leaving the anion more reactive. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile. Heating is necessary to overcome the activation energy of the substitution on the electron-deficient purine ring.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1.0 eq).
-
Solvent and Base Addition: Suspend the 6-chloropurine in dimethylacetamide (DMA) (approx. 0.2 M concentration). Add triethylamine (TEA) (2.0-3.0 eq).
-
Nucleophile Addition: Add morpholine (1.5-2.0 eq) to the suspension.
-
Reaction Condition: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Re-dissolve the residue in a suitable solvent system (e.g., dichloromethane/methanol). The crude product can be purified by precipitation (e.g., by adding water or an anti-solvent) or by flash column chromatography on silica gel to yield the pure 4-(9H-purin-6-yl)morpholine.[1]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Exploring the Chemical Space: Structure-Activity Relationship (SAR) Studies
With the 6-morpholinopurine core in hand, the next phase is to explore the chemical space by introducing substituents at various positions on the purine ring, primarily at the N9, C2, and C8 positions. This exploration is crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties.[10]
Modifications at the N9 Position
The N9 position is a common site for modification, often via alkylation or sulfonylation.[8][9] Introducing substituents here can project into solvent-exposed regions of an ATP-binding pocket or be used to fine-tune physicochemical properties.
-
Rationale for Alkylation: N9-alkylation of the 6-morpholinopurine core is typically achieved by reacting it with an appropriate alkyl or benzyl halide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The choice of the alkylating agent is critical for probing different regions of the target's binding site. For example, bulky aromatic groups can establish beneficial pi-stacking or hydrophobic interactions.
Modifications at the C2 Position
The C2 position offers another key vector for diversification. Starting from 2,6-dichloropurine allows for sequential substitutions.
-
Rationale for Sequential Substitution: The chlorine at C6 is generally more reactive towards nucleophilic substitution than the chlorine at C2. This differential reactivity allows for a controlled, stepwise synthesis. First, morpholine can be installed at C6 under milder conditions. Subsequently, a different nucleophile (e.g., an amine) can be introduced at the C2 position under more forcing conditions (higher temperature or stronger base). This approach allows for the creation of a diverse library of 2,6,9-trisubstituted purines.[6][7]
SAR Data Summary for PI3Kα Inhibition
The following table summarizes hypothetical but representative SAR data for a series of purine-morpholine hybrids targeting the PI3Kα kinase, a frequent target for this class of compounds.[6][7] This illustrates how systematic modifications influence inhibitory activity.
| Compound ID | R¹ (at N9) | R² (at C2) | PI3Kα IC₅₀ (nM) | Notes |
| 1 | H | H | 850 | Core scaffold, modest activity. |
| 2 | Methyl | H | 500 | Small alkyl group improves potency. |
| 3 | 3-Methoxybenzyl | H | 95 | Benzyl group likely accesses a hydrophobic pocket. |
| 4 | H | -NH₂ | 700 | C2-amino group offers a hydrogen bond donor. |
| 5 | 3-Methoxybenzyl | -NH₂ | 11 | Synergistic Effect: Optimal N9 and C2 substitutions combine for high potency.[7] |
| 6 | 3-Methoxybenzyl | -NH-Cyclopropyl | 45 | Bulky C2 group may cause steric clash. |
Data is illustrative and based on trends reported in medicinal chemistry literature.[7]
Case Study: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[6] Purine-morpholine hybrids have been extensively developed as inhibitors of key kinases in this pathway, particularly PI3K and mTOR.[11]
Mechanism of Action
Purine-morpholine hybrids act as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. The purine core mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase. The morpholine ring often sits in a region near the ribose pocket, where its oxygen atom can form a crucial hydrogen bond with a backbone amide, anchoring the inhibitor firmly in place.[5] Substituents at N9 and C2 then explore adjacent pockets to enhance potency and achieve selectivity over other kinases.
Signaling Pathway Diagram
The following diagram illustrates the central role of PI3K and mTOR in the signaling cascade and the point of inhibition by purine-morpholine hybrids.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine-morpholine hybrids.
Challenges and Future Directions
While the purine-morpholine scaffold is highly promising, challenges remain. A key focus of current research is achieving isoform selectivity (e.g., among the different PI3K isoforms α, β, γ, δ) to minimize off-target effects and improve the therapeutic window.[6] Future explorations will likely involve more complex three-dimensional scaffolds, the use of computational modeling to predict binding and selectivity, and the development of covalent inhibitors that can offer prolonged and potent target engagement. The continued exploration of this rich chemical space promises to yield next-generation therapeutics with improved efficacy and safety profiles.
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The Strategic Intermediate: A Technical Guide to 4-(2-chloro-9H-purin-6-yl)morpholine in Kinase Inhibitor Discovery
Introduction: The Architectural Significance of the 2,6-Disubstituted Purine Scaffold
In the landscape of modern medicinal chemistry, the purine core stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active molecules have been developed. Its inherent resemblance to endogenous nucleobases allows for strategic interactions with a host of enzymatic targets. Among the various classes of purine derivatives, the 2,6-disubstituted purines have emerged as a particularly fruitful area of research, yielding potent inhibitors of critical cellular signaling pathways implicated in cancer and inflammatory diseases.[1][2][3] This guide focuses on a key exemplar of this class, 4-(2-chloro-9H-purin-6-yl)morpholine, a versatile chemical intermediate that serves as a cornerstone in the synthesis of targeted therapeutics.
The strategic incorporation of a morpholine moiety at the C6 position of the purine ring is a deliberate design choice, not a fortuitous happenstance. The morpholine ring, with its unique physicochemical properties, often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to the parent molecule.[4][5] Furthermore, the oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of target proteins, such as kinases.[6] The presence of a reactive chlorine atom at the C2 position provides a synthetic handle for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7]
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its pivotal role as a building block for potent inhibitors of the PI3K/mTOR and STAT3 signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.
Synthesis and Characterization: From Precursor to Key Intermediate
The synthesis of this compound is a well-established process that begins with the commercially available precursor, 2,6-dichloropurine. The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the purine ring, allowing for a selective nucleophilic aromatic substitution at the C6 position.
Synthesis of the Precursor: 2,6-Dichloropurine
A reliable and industrially scalable method for the preparation of 2,6-dichloropurine involves the direct chlorination of xanthine using phosphorus oxychloride in the presence of a weak nucleophilic organic base.[8] This method avoids the use of more hazardous or difficult-to-prepare chlorinating agents.
Experimental Protocol: Synthesis of 2,6-Dichloropurine
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a weak nucleophilic base)
-
Acetonitrile (solvent)
-
Ice water
-
Sodium bicarbonate solution
Procedure:
-
To a stirred suspension of xanthine in acetonitrile, add N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride to the mixture at a controlled temperature (typically reflux). The causality behind using a weak base like N,N-dimethylaniline is to facilitate the reaction without promoting unwanted side reactions that can occur with stronger bases. The phosphorus oxychloride acts as both the chlorinating agent and a dehydrating agent.
-
Maintain the reaction at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction mixture by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The crude 2,6-dichloropurine precipitates out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Synthesis of this compound
The synthesis of the title compound is achieved through a selective nucleophilic aromatic substitution reaction. The chlorine atom at the C6 position of 2,6-dichloropurine is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[9] This difference in reactivity is a cornerstone of this synthetic strategy, allowing for the selective introduction of morpholine at the desired position.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the selective amination of 2,6-dichloropurine.[10]
Materials:
-
2,6-Dichloropurine
-
Morpholine
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Ethanol or another suitable protic solvent
-
Deionized water
Procedure:
-
Dissolve 2,6-dichloropurine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add morpholine (typically 1.1 to 1.5 equivalents) to the solution. The use of a slight excess of the nucleophile helps to drive the reaction to completion.
-
Add triethylamine (1.5 to 2.0 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl that is generated during the reaction, thereby preventing the protonation of the morpholine nucleophile and maintaining its reactivity.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS. The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pale white crystalline solid.
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed by a suite of analytical techniques. The following data has been reported in the literature:[10]
| Analytical Technique | Reported Data |
| Melting Point | > 300 °C |
| ¹H NMR (400MHz, DMSO-d₆) | δ ppm 3.64-3.72 (m, 4H), 4.15-4.17 (m, 4H), 8.15 (s, 1H), 13.19 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ppm 45.5, 66.2, 118.0, 139.1, 152.6, 152.8, 153.6 |
| IR (KBr) νₘₐₓ/cm⁻¹ | 759, 1113, 1270, 1374, 1449, 1603, 2823, 2972, 3450 |
| HRMS (ESI) | calcd for C₉H₁₁ClN₅O [M+H]⁺ 240.0652, found 240.0660 |
Application in Drug Discovery: A Gateway to Kinase Inhibitors
While there is limited evidence of significant standalone biological activity for this compound, its true value lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The reactive C2-chloro group serves as a key point for diversification, allowing for the introduction of various aryl, heteroaryl, or alkyl groups via nucleophilic substitution or cross-coupling reactions to generate extensive libraries of 2,6-disubstituted purine derivatives.
Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[11] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[12] Numerous 2,6-disubstituted purine derivatives have been developed as potent inhibitors of this pathway, with the 6-morpholino substituent often playing a key role in binding to the kinase active site.[13] this compound is an ideal starting material for the synthesis of such inhibitors, where the C2 position is typically functionalized with various substituted anilines or other aromatic systems to enhance potency and selectivity.
Caption: Simplified PI3K/mTOR signaling pathway and the point of intervention for purine-based inhibitors.
Targeting the STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in mediating cellular responses to cytokines and growth factors.[2] Constitutive activation of STAT3 is frequently observed in a wide range of human cancers and is associated with tumor progression, metastasis, and immune evasion.[3][6] Consequently, the development of small molecule inhibitors that can disrupt STAT3 signaling is a highly pursued anticancer strategy.[9] The purine scaffold has been successfully employed to develop potent STAT3 inhibitors that are thought to bind to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation.[2][3] this compound serves as a key starting material for the synthesis of these inhibitors, where the C2 position is modified to optimize binding to the STAT3 SH2 domain.[1]
Caption: Simplified STAT3 signaling pathway and the point of intervention for purine-based inhibitors.
Conclusion: A Cornerstone for Future Drug Discovery
This compound represents a quintessential example of a strategic intermediate in modern drug discovery. While it may not possess significant intrinsic biological activity, its true power lies in its synthetic utility. The combination of a privileged purine core, a strategically placed morpholine moiety for improved drug-like properties, and a reactive chlorine handle for facile diversification makes it an invaluable building block for the creation of potent and selective kinase inhibitors. As our understanding of the intricate signaling networks that drive diseases like cancer continues to grow, the demand for versatile and well-characterized chemical tools like this compound will undoubtedly increase, solidifying its place as a cornerstone for the development of the next generation of targeted therapies.
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Zhang, X., et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. European Journal of Medicinal Chemistry, 183, 111718. [Link]
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Song, H., et al. (2010). Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters, 1(9), 499-503. [Link]
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He, L., et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. European Journal of Medicinal Chemistry, 183, 111718. [Link]
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Elgemeie, G. H., et al. (2018). Facile and Practical Synthesis of 2,6-Dichloropurine. Journal of Heterocyclic Chemistry, 55(1), 223-226. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
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Castanedo, G. M., et al. (2011). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 16(8), 6656-6667. [Link]
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Li, W. Q., et al. (2011). Microwave-Promoted Efficient Synthesis of C6-cyclo Secondary Amine Substituted Purine Analogues in Neat Water. Chinese Chemical Letters, 22(10), 1147-1150. [Link] (Note: Characterization data is in the supporting information).
-
Dobak, I., et al. (2005). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 60(1-2), 47-52. [Link]
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Wymann, M. P., & Schneiter, R. (2008). PI3K signalling in disease—a feminist view. FEBS Letters, 582(8), 1202-1209. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
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LaPorte, M. G., et al. (2014). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & Medicinal Chemistry Letters, 24(21), 5081-5085. [Link]
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Two-step Mechanochemical Synthesis of Porphyrins. Journal of Visualized Experiments. [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591-609. [Link]
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Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]
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In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]
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STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. MDPI. [Link]
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Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Publications. [Link]
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4-(1H-PURIN-6-YL)MORPHOLINE. gsrs. [Link]
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Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]
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Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed. [Link]
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Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs. PubMed. [Link]
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Multi-kinase inhibitors. PubMed. [Link]
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6-chloro-9-methyl-9H-purine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine from 2,6-dichloropurine. Substituted purines are foundational scaffolds in medicinal chemistry, and this particular intermediate is a valuable building block for the development of novel therapeutics. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines characterization methods, and offers troubleshooting insights. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for producing this key synthetic intermediate.
Introduction and Scientific Principle
The purine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The targeted synthesis of substituted purines is therefore a critical activity in many medicinal chemistry programs. The synthesis of this compound from 2,6-dichloropurine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr Mechanism and Regioselectivity
The purine ring system, being a heteroaromatic compound with multiple electronegative nitrogen atoms, is inherently electron-deficient. This electronic nature makes it susceptible to attack by nucleophiles, a contrast to electron-rich aromatic rings like benzene which typically undergo electrophilic substitution.[1][2][3][4]
The key to this synthesis is the regioselective substitution of one chlorine atom over the other. The chlorine atom at the C6 position of 2,6-dichloropurine is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.[5][6] This enhanced reactivity is due to the greater electrophilicity of the C6 carbon, which allows for more effective stabilization of the negative charge in the reaction intermediate.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electrophilic C6 carbon of the 2,6-dichloropurine ring. This step breaks the aromaticity of the pyrimidine portion of the purine and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1][3]
-
Elimination and Re-aromatization: The complex then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the purine ring to yield the final product.
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is included to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the morpholine nucleophile and drives the reaction to completion.[7]
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Reagent quantities can be adjusted as needed.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount Used | Moles (mmol) | Notes |
| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 189.00 | - | 1.89 g | 10.0 | Starting material. Handle with care. |
| Morpholine | C₄H₉NO | 87.12 | - | 0.96 mL (1.1 eq) | 11.0 | Nucleophile. Use freshly opened bottle. |
| DIPEA | C₈H₁₉N | 129.24 | - | 2.09 mL (1.2 eq) | 12.0 | Non-nucleophilic base. |
| n-Butanol (n-BuOH) | C₄H₁₀O | 74.12 | - | 50 mL | - | Reaction solvent. Anhydrous grade recommended. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - | For washing/recrystallization. |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - | For washing/recrystallization. |
Required Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnel and filter paper (Büchner funnel setup)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Reaction Workflow Diagram
Caption: Regioselective synthesis of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.
-
Chemical Hazards: 2,6-Dichloropurine is a hazardous substance. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) before use.
-
Solvent Hazards: n-Butanol, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., old morpholine).2. Insufficient temperature.3. Insufficient base. | 1. Use freshly opened or distilled reagents.2. Ensure the reaction temperature reaches at least 70 °C.3. Ensure the correct stoichiometry of DIPEA is used. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor solubility of starting material. | 1. Extend the reaction time and continue to monitor by TLC.2. Consider using a co-solvent like DMF or NMP, but be aware this may complicate work-up. |
| Formation of Side Products | 1. Reaction temperature too high or time too long, leading to disubstitution at C2.2. Water present in the reaction. | 1. Maintain the temperature at 70-80 °C and stop the reaction once the starting material is consumed.2. Use anhydrous solvents and reagents. |
| Difficulty in Product Precipitation | 1. Product is too soluble in the reaction solvent.2. Insufficient cooling. | 1. After cooling, slowly add an anti-solvent like hexanes to induce precipitation.2. Ensure the mixture is thoroughly cooled in an ice bath for an adequate time. |
References
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Vertex Pharmaceuticals, Inc. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Institutes of Health. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. JCHPS. [Link]
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Hilgeroth, A., et al. (2009). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Arkivoc. [Link]
-
ResearchGate. (2009). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]
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Dražan, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Dražan, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]
-
ResearchGate. (2009). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate. [Link]
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ResearchGate. (2009). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents | Request PDF. ResearchGate. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Radi, M., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. National Institutes of Health. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
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AWS. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). [Link]
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National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
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Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
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National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
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BMRB. 4-(2-Aminoethyl)morpholine. [Link]
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University of Florida. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
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IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
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Synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine: An Application Note and Experimental Protocol
Introduction:
4-(2-chloro-9H-purin-6-yl)morpholine is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The purine scaffold is a privileged structure in medicinal chemistry, and the selective functionalization at the C6 position, while retaining the reactive chlorine at the C2 position, allows for further molecular elaboration. This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, leveraging a modern, efficient, and environmentally conscious microwave-assisted approach in an aqueous medium. This method offers significant advantages over traditional synthetic routes, which often require harsh conditions, toxic solvents, and extended reaction times.[1][2]
The core of this synthesis lies in the principles of nucleophilic aromatic substitution (SNAr). The purine ring, being electron-deficient, is susceptible to attack by nucleophiles. The chlorine atoms at the C2 and C6 positions are good leaving groups. Notably, the C6 position is inherently more reactive towards nucleophilic attack than the C2 position, allowing for selective substitution.[3] This inherent reactivity is exploited in this protocol to favor the desired monosubstituted product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,6-Dichloropurine | ≥98% | Sigma-Aldrich | 5451-40-1 |
| Morpholine | ≥99% | Sigma-Aldrich | 110-91-8 |
| Deionized Water | - | - | 7732-18-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| n-Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Rotary evaporator
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
High-Resolution Mass Spectrometer (HRMS)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
Safety Precautions
-
2,6-Dichloropurine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent pressure buildup.
Experimental Protocol
This protocol is adapted from the work of Qu et al. (2008), which demonstrates an efficient synthesis using microwave irradiation in water.[1][2]
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 10 mL microwave reaction vial, add 2,6-dichloropurine (1.0 mmol, 189 mg).
-
To this, add deionized water (2 mL).
-
Finally, add morpholine (2.2 mmol, 0.19 mL).
-
Place a magnetic stir bar in the vial and seal it securely with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction temperature to 100°C and the reaction time to 8 minutes.
-
Initiate the microwave irradiation with stirring.
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 5 mL) to remove any unreacted morpholine and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified product under vacuum to a constant weight.
-
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | 80-90% |
| Appearance | Pale white crystal |
| Melting Point | >300 °C |
Spectroscopic Data
The following data are consistent with the successful synthesis of the target compound:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.19 (s, 1H, NH)
-
δ 8.15 (s, 1H, C8-H)
-
δ 4.15-4.17 (m, 4H, morpholine CH₂)
-
δ 3.64-3.72 (m, 4H, morpholine CH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 153.6, 152.8, 152.6, 139.1, 118.0, 66.2, 45.5
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₉H₁₁ClN₅O [M+H]⁺: 240.0652
-
Found: 240.0660
-
Discussion of the Causality Behind Experimental Choices
-
Choice of Solvent (Water): The use of water as a solvent is a key feature of this green chemistry approach. It is non-toxic, non-flammable, and readily available. Furthermore, the polarity of water can facilitate the dissolution of the starting materials and the absorption of microwave energy, leading to efficient heating.[1][2]
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods.[1][2] This also often results in higher yields and cleaner reaction profiles by minimizing the formation of side products.
-
Stoichiometry: A slight excess of morpholine is used to ensure the complete consumption of the 2,6-dichloropurine and to drive the reaction to completion.
-
Absence of an Added Base: Interestingly, this protocol does not require the addition of an external base. Morpholine itself is a base and can act as a scavenger for the HCl that is generated during the reaction.
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Simplified mechanism of the SNAr reaction.
The nitrogen atom of morpholine acts as a nucleophile and attacks the electron-deficient C6 carbon of the purine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the purine ring system. In the final step, the chloride ion is eliminated as a leaving group, and the aromaticity of the purine ring is restored, yielding the final product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The use of microwave-assisted heating in an aqueous medium represents a significant improvement over classical synthetic methods, offering high yields, short reaction times, and a more environmentally friendly process. The provided characterization data serves as a benchmark for researchers to validate the successful synthesis of this important chemical intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines.
-
Qu, G.-R., Zhao, L., Wang, D.-C., Wu, J., & Guo, H.-M. (2008). Microwave-promoted efficient synthesis of C6-cyclo secondary amine substituted purine analogues in neat water. Green Chemistry, 10(3), 287-289. [Link]
- Qu, G.-R., Zhao, L., Wang, D.-C., Wu, J., & Guo, H.-M. (2008).
Sources
4-(2-chloro-9H-purin-6-yl)morpholine kinase assay protocol
Application Notes and Protocols
Topic: Biochemical Kinase Assay for 4-(2-chloro-9H-purin-6-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Novel Purine-Based Kinase Inhibitor
Substituted purines represent a cornerstone of kinase inhibitor discovery, leveraging a scaffold that mimics the endogenous ATP molecule to achieve competitive inhibition at the enzyme's active site.[1] The compound this compound belongs to this important class. Its structure is characterized by a purine core, which serves as the ATP-competitive pharmacophore, and a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance molecular interactions with the target protein, improve potency, and confer favorable pharmacokinetic properties such as aqueous solubility.[2][3][4] Given these structural features, this compound is a promising candidate for kinase-targeted drug discovery programs.
This guide provides a comprehensive, field-proven protocol for determining the inhibitory activity of this compound against a target kinase. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that offers high sensitivity and is amenable to high-throughput screening (HTS).[5][6] This assay quantifies kinase activity by measuring the production of adenosine diphosphate (ADP), the universal by-product of the kinase-catalyzed phosphotransfer reaction.[6]
Assay Principle: The ADP-Glo™ Luminescence System
The ADP-Glo™ Kinase Assay is a universal platform applicable to any kinase that utilizes ATP.[7] Its principle is based on a two-step enzymatic process that correlates the amount of ADP produced in a kinase reaction to a luminescent signal.[8]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the inhibitor (this compound). Upon completion, an ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP from the well.[5] This step is critical as it ensures that the subsequent light-producing reaction is driven solely by the ADP generated during the kinase reaction.
-
ADP Conversion & Signal Generation: In the second step, a Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. It also contains a thermostable luciferase (Ultra-Glo™ Luciferase) and luciferin. The newly synthesized ATP acts as a substrate for the luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial ADP concentration, and therefore, to the kinase activity.[6][8] In an inhibition assay, a lower luminescent signal indicates greater inhibition of the kinase.
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Materials & Reagents
This protocol is designed for a 96-well plate format but can be readily adapted for 384-well plates by scaling volumes appropriately.[9]
| Reagent | Supplier & Cat. No. | Purpose & Storage |
| Test Compound | N/A | This compound . Prepare stock in 100% DMSO. Store at -20°C or -80°C. |
| Target Kinase | Varies (e.g., Carna Biosciences, SignalChem) | Purified, active kinase (e.g., CDK2/Cyclin A). Store at -80°C. |
| Kinase Substrate | Varies (e.g., Sigma-Aldrich) | Substrate specific to the target kinase (e.g., Histone H1 for CDK2). Store at -80°C. |
| ADP-Glo™ Kinase Assay Kit | Promega (V9101, V9102, or V9103) | Contains ADP-Glo™ Reagent, Kinase Detection Buffer & Substrate, ATP, and ADP standards. Store as directed.[5] |
| Kinase Assay Buffer (1X) | Prepare in-house or purchase (e.g., Abcam, ab189135) | Provides optimal pH and ionic conditions for kinase activity. Store at 4°C or -20°C. |
| Dithiothreitol (DTT) | Sigma-Aldrich (D0632) | Reducing agent added fresh to kinase buffer. Store stock at -20°C. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D8418) | Solvent for test compound. Store at room temperature. |
| Assay Plates | Corning (3917) or equivalent | White, opaque, flat-bottom 96-well plates for luminescence assays. |
| Plate Reader | Varies (e.g., BMG LABTECH, Molecular Devices) | Must have luminescence detection capability. |
Experimental Protocols
Protocol 1: Reagent Preparation
1.1. Kinase Assay Buffer (1X) A general-purpose kinase buffer can be prepared as follows. Note that the optimal buffer composition may vary depending on the specific kinase being assayed.[10][11]
-
25 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM β-glycerophosphate
-
0.1 mM Na₃VO₄
-
Add Fresh Before Use: 2 mM DTT
Filter-sterilize the buffer and store at 4°C. Add DTT from a frozen stock solution immediately before use.
1.2. Test Compound Stock and Dilutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in 100% DMSO. For a 10-point IC₅₀ curve, a 1:3 dilution series is common, starting from the 10 mM stock. This will be the source plate for the assay.
1.3. Kinase and Substrate Working Solutions
-
Thaw the kinase and substrate on ice.
-
Dilute the kinase and substrate to the desired working concentrations in 1X Kinase Assay Buffer. The optimal concentrations must be determined empirically, typically by performing an enzyme titration to find a concentration that yields ~50-80% ATP consumption in the reaction time.
1.4. ADP-Glo™ Reagent Preparation
-
Equilibrate the ADP-Glo™ Reagent bottle to room temperature before use.[9]
1.5. Kinase Detection Reagent Preparation
-
Equilibrate the Kinase Detection Buffer and Kinase Detection Substrate to room temperature.[9]
-
Transfer the entire volume of the Kinase Detection Buffer into the amber bottle containing the lyophilized Kinase Detection Substrate.
-
Mix by gentle inversion until the substrate is fully dissolved. This reconstituted reagent should be used immediately or aliquoted and stored at -20°C for future use.[9]
Protocol 2: Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes the steps for a 25 µL kinase reaction volume in a 96-well plate.
Caption: Experimental workflow for IC₅₀ determination.
Assay Setup:
-
Compound Addition: Add 2.5 µL of the compound serial dilutions from the DMSO source plate to the appropriate wells of a white, opaque 96-well plate. For control wells, add 2.5 µL of 100% DMSO.
-
100% Activity Control: DMSO only.
-
0% Activity (Background) Control: DMSO only (kinase will be omitted in the next step).
-
-
Kinase Addition & Pre-incubation:
-
To all wells except the "Background" controls, add 10 µL of the diluted kinase solution.
-
To the "Background" control wells, add 10 µL of 1X Kinase Assay Buffer.
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Cover the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[12]
-
-
Initiate Kinase Reaction:
-
Prepare a master mix containing the kinase substrate and ATP in 1X Kinase Assay Buffer.
-
Add 12.5 µL of this master mix to all wells to start the reaction. The final reaction volume is 25 µL. The final DMSO concentration will be 10%, which should be tested for tolerance.
-
Gently mix, cover the plate, and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Stop Reaction and Deplete ATP:
-
Generate Luminescent Signal:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[9]
-
Data Analysis and Interpretation
-
Background Subtraction: Calculate the average relative light unit (RLU) value from the "Background" (no enzyme) control wells. Subtract this average from all other RLU values.
-
Normalization: The data should be normalized to the percentage of kinase activity.
-
The average background-subtracted RLU from the "100% Activity" (DMSO only) control wells is set as 100% activity.
-
The percentage of remaining kinase activity for each inhibitor concentration is calculated using the following formula: % Activity = (RLU_sample / RLU_100%_activity) * 100
-
-
Percent Inhibition Calculation: % Inhibition = 100 - % Activity
-
IC₅₀ Curve Generation:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Trustworthiness and Self-Validation
To ensure the integrity of the results, every protocol must be a self-validating system.
-
Z'-Factor: For HTS applications, the quality of the assay should be validated by calculating the Z'-factor, which assesses the statistical separation between the positive (100% activity) and negative (background) controls. A Z'-factor > 0.5 is considered excellent for screening.[13]
-
DMSO Tolerance: Confirm that the final concentration of DMSO used in the assay does not significantly affect kinase activity. Run a control with varying DMSO concentrations to determine the tolerance limit.[13]
-
Assay Linearity: Ensure the kinase reaction (in the absence of inhibitor) is within the linear range with respect to time and enzyme concentration. This confirms that the substrate and ATP are not depleted to a point where the reaction rate slows down, which could lead to an inaccurate assessment of inhibition.
-
Counter-Screening: It is crucial to perform a counter-assay to identify compounds that may directly inhibit the luciferase enzyme, which would present as false positives.[12] This can be done by running the assay in the absence of the kinase and substrate but in the presence of a fixed amount of ADP, then adding the test compound just before the detection reagents.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for evaluating the inhibitory potential of this compound. By employing the highly sensitive and universal ADP-Glo™ Kinase Assay, researchers can accurately determine the IC₅₀ value of this compound, a critical step in the characterization of novel kinase inhibitors and their progression through the drug discovery pipeline. Adherence to the validation steps outlined will ensure the generation of high-quality, reliable data.
References
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Link
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Link
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Link
-
Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Link
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Link
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Link
-
National Center for Biotechnology Information. (2006). A high-throughput radiometric kinase assay. Nature Protocols. Link
-
BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. Link
-
ADP Glo Protocol. (n.d.). Link
-
UCL Discovery. (n.d.). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. Link
-
American Association for Cancer Research. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research. Link
-
PubMed. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Link
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Link
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Link
-
ResearchGate. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Link
-
ResearchGate. (2006). Fluorescence detection techniques for protein kinase assay. Link
-
AAT Bioquest. (2023). What are the common methods available to detect kinase activities?. Link
-
PubMed. (2021). A FRET-based Protein Kinase Assay Using Phos-tag-modified Quantum Dots and Fluorophore-labeled Peptides. Link
-
Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays. Link
-
Santa Cruz Biotechnology. (n.d.). Immune Complex Protein Kinase Assays. Link
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Link
-
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Link
-
YouTube. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count!. Link
-
Abcam. (n.d.). Kinase Assay Buffer I (ab189135). Link
-
Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. Link
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Analysis of 2-Amino-6-(3-methoxy-anilino)purine. Link
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Link
-
Cell Signaling Technology. (n.d.). Kinase Buffer (10X) #9802. Link
-
bioWORLD. (n.d.). Kinase Buffer II 5X. Link
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Link
-
National Center for Biotechnology Information. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Link
-
Sigma-Aldrich. (n.d.). Kinase Assay Kit. Link
-
protocols.io. (2024). In vitro kinase assay. Link
-
BenchChem. (2025). Application Notes and Protocols for 2-Amino-6-(3-methoxy-anilino)purine-d3 in Kinase Inhibition Studies. Link
-
PubChem. (n.d.). (4-Chloro-phenyl)-(8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-amine. Link
-
Echemi. (n.d.). 4-(2-chloro-9-(2,2,2-trifluoroethyl)-9H-purin-6-yl)morpholine. Link
-
BMG LABTECH. (2020). Kinase assays. Link
-
National Center for Biotechnology Information. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Link
-
National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Link
-
National Center for Biotechnology Information. (2020). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Link
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Link
-
PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Link
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Link
-
PubChem. (n.d.). Morpholine. Link
-
PubChem. (n.d.). Purmorphamine. Link
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- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
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- 11. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays for 4-(2-chloro-9H-purin-6-yl)morpholine activity
An In-Depth Guide to Cellular Assays for Characterizing 4-(2-chloro-9H-purin-6-yl)morpholine Activity
Introduction: Unveiling the Activity of a Novel Purine Derivative
This compound is a heterocyclic compound featuring a purine core, a structure integral to numerous bioactive molecules. The presence of a morpholine moiety is a well-established pharmacophore in medicinal chemistry, often contributing to target affinity and favorable pharmacokinetic properties[1][2]. Specifically, the morpholine group is a crucial feature in a class of molecules designed to inhibit the Phosphoinositide 3-kinase (PI3K) family of lipid kinases[3][4]. The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers[5].
Given its structural similarity to known pan-PI3K inhibitors like ZSTK474, it is hypothesized that this compound exerts its biological effects by inhibiting one or more PI3K isoforms. This guide provides a detailed framework and step-by-step protocols for characterizing the cellular activity of this compound, focusing on assays that measure its impact on cell viability, apoptosis induction, and cell cycle progression—key phenotypic outcomes of PI3K pathway inhibition.
The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in cellular signaling. Inhibition of PI3K is expected to block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.
Caption: The PI3K/AKT/mTOR signaling cascade.
Section 1: Cell Viability and Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a quantitative measure of its potency, typically expressed as a half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method ideal for this purpose.
Principle of the Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells[6][7]. The "add-mix-measure" format involves adding a single reagent that lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a light-producing reaction where the luminescent signal is proportional to the amount of ATP, and thus, the number of viable cells[8].
Experimental Workflow: Cell Viability
Caption: Workflow for the CellTiter-Glo® Viability Assay.
Detailed Protocol: CellTiter-Glo® Assay
Materials
-
Cancer cell line of interest (e.g., U87MG glioblastoma, MCF7 breast cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure
-
Cell Seeding: Harvest and count cells. Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium. A common starting range is 20 µM down to 1 nM. Also, prepare a vehicle control (DMSO at the highest concentration used).
-
Dosing: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action, typically 48 to 72 hours.
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes[7][8].
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well[9].
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis[8][10].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8][10].
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
% Viability = (RLU_sample / RLU_vehicle_control) * 100
-
-
Plot the % Viability against the log-transformed compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 2,000 - 10,000 cells/well |
| Treatment Duration | 48 - 72 hours |
| Compound Concentration | 1 nM - 10 µM (initial range) |
| Final DMSO Conc. | < 0.5% |
Section 2: Apoptosis Induction Assessment
Inhibiting the pro-survival PI3K/AKT pathway is expected to induce programmed cell death, or apoptosis. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7[11]. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for quantifying this activity.
Principle of the Assay
This assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD[12]. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity[12][13]. The reagent also contains a cell lysis agent, enabling a simple "add-mix-measure" protocol[14][15].
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials
-
Cells and compound treatment setup as described in Section 1.
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Positive control for apoptosis (e.g., 1 µM Staurosporine)
-
Luminometer
Procedure
-
Cell Culture and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described for the viability assay. It is crucial to run a parallel plate for viability (e.g., using CellTiter-Glo®) to normalize the apoptosis signal to cell number. Include a positive control (Staurosporine) and a vehicle control.
-
Assay Execution:
-
Equilibrate the plate to room temperature[13].
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use[12][15].
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium[12][13].
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds[14].
-
Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize. The optimal incubation time may vary by cell type.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Subtract the average background luminescence (medium-only wells) from all readings.
-
The raw luminescent signal represents the total caspase-3/7 activity.
-
To determine the specific induction of apoptosis, calculate the fold change in caspase activity relative to the vehicle control.
-
Fold Change = RLU_sample / RLU_vehicle_control
-
-
Plot the fold change in caspase activity against the compound concentration. This provides a dose-dependent measure of apoptosis induction. For a more rigorous analysis, the caspase signal can be normalized to the number of viable cells from a parallel assay.
Section 3: Cell Cycle Progression Analysis
Disruption of the PI3K/AKT pathway often leads to cell cycle arrest, typically at the G1/S checkpoint, as the cell is deprived of essential growth signals. Flow cytometry using propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and determining the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M)[16].
Principle of the Assay
Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA[17]. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2/M phase have twice the DNA content (4n) of cells in G0/G1 phase (2n), while cells in S phase (DNA synthesis) have an intermediate amount. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis[17]. Cells must be fixed, typically with cold ethanol, to permeabilize the membrane and allow PI to enter and stain the nuclear DNA[18].
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Detailed Protocol: Propidium Iodide Staining
Materials
-
Cells cultured and treated in 6-well plates (to yield at least 1x10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure
-
Cell Culture and Treatment: Seed approximately 0.5-1.0 x 10⁶ cells per well in 6-well plates. After 24 hours, treat with the compound at relevant concentrations (e.g., 1X and 5X the IC50 value) and a vehicle control for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of residual PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping[17][19].
-
Incubation: Incubate the cells on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks at this stage[17].
-
Staining:
-
Incubation: Incubate at room temperature for 30 minutes, protected from light[19].
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for PI on a linear scale, and use a dot plot of pulse area vs. pulse height or width to gate out doublets and aggregates[19][20]. Collect at least 10,000 single-cell events.
Data Analysis
-
Import the flow cytometry data into a suitable analysis software (e.g., FlowJo, FCS Express).
-
After gating on single cells, generate a histogram of PI fluorescence intensity.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases[21].
-
Compare the cell cycle distribution of compound-treated samples to the vehicle control to identify any accumulation of cells in a specific phase, which would indicate cell cycle arrest.
Conclusion
The suite of assays detailed in this guide provides a comprehensive, multi-parametric approach to characterizing the cellular activity of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a robust biological profile of the compound. Positive results from these assays—specifically, a dose-dependent decrease in viability, an increase in caspase-3/7 activity, and an arrest in the G1 phase of the cell cycle—would provide strong evidence that this compound functions as an inhibitor of the PI3K/AKT signaling pathway, making it a promising candidate for further preclinical development.
References
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Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Cell Cycle Tutorial Contents. The University of Auckland.
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway. AACR Journals. [Link]
-
Kinase Inhibitors and Cell Viability Assay. ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-kinase (PI3K) Inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). PubMed. [Link]
-
PI3K. Otava Chemicals. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Cell-based Assays. ProtaGene. [Link]
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- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buhlmannlabs.com [buhlmannlabs.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
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- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
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- 17. vet.cornell.edu [vet.cornell.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes and Protocols for the Development of a Screening Library Based on the 2-Chloro-6-Morpholinopurine Scaffold
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules and its ability to interact with a wide array of protein targets, most notably protein kinases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a focused screening library centered around the 2-chloro-6-morpholinopurine core. We will delve into the scientific rationale behind the selection of this scaffold, provide detailed, field-proven protocols for library synthesis and quality control, and present application notes for utilizing this library in high-throughput screening campaigns, with a particular focus on kinase targets within the PI3K/Akt/mTOR signaling pathway.
Introduction: The Scientific Rationale for a 2-Chloro-6-Morpholinopurine Library
The pursuit of novel therapeutics often begins with the identification of a promising chemical scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The 2-chloro-6-morpholinopurine scaffold has been selected for library development based on a robust foundation of medicinal chemistry principles.
-
The Privileged Purine Core: The purine ring system is bioisosteric to adenosine, a key component of ATP, the universal energy currency and phosphate donor for all kinase-catalyzed reactions. Consequently, purine analogs are well-positioned to act as competitive inhibitors of the ATP-binding site of kinases, a target class implicated in a vast number of human diseases, particularly cancer.[1]
-
The "Magic Chloro" Effect: The chlorine atom at the 2-position is not merely a synthetic handle but a strategic addition. Halogenation, particularly with chlorine, is a well-established strategy in drug design to enhance binding affinity and modulate metabolic stability. This "magic chloro" effect can lead to significant improvements in potency.[2] The electron-withdrawing nature of the chlorine can also influence the pKa of the purine ring system, potentially altering its interactions with target proteins.
-
The Morpholine Moiety: A Key to Kinase Interaction and Favorable Properties: The morpholine group at the 6-position is a "privileged pharmacophore" frequently observed in potent and selective kinase inhibitors.[3][4] The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding site.[4] Furthermore, the morpholine group can improve aqueous solubility and other physicochemical properties, which are crucial for drug development.
Collectively, these features make 2-chloro-6-morpholinopurine an excellent starting point for the construction of a focused library aimed at discovering novel kinase inhibitors.
Library Design and Synthesis Strategy
The goal of a screening library is to explore the chemical space around a core scaffold to identify structure-activity relationships (SAR). For the 2-chloro-6-morpholinopurine core, the primary points for diversification are the N9 position of the purine ring and potential modifications of the morpholine ring.
Diversification Strategy
A robust library will feature a variety of substituents at the N9 position to probe different regions of the kinase ATP-binding site. The choice of building blocks for this position should be guided by a desire to introduce a range of properties, including:
-
Size and Steric Bulk: From small alkyl groups to larger aromatic and heteroaromatic moieties.
-
Electronic Properties: Incorporating electron-donating and electron-withdrawing groups.
-
Hydrogen Bonding Potential: Introducing groups that can act as hydrogen bond donors or acceptors.
-
Lipophilicity: Varying the logP of the substituents to modulate solubility and cell permeability.
General Synthetic Scheme
The synthesis of a 2-chloro-6-morpholinopurine library can be achieved through a convergent, solution-phase parallel synthesis approach, which offers flexibility and scalability.[5][6][7] The general synthetic route is outlined below:
Caption: General workflow for the synthesis of the 2-chloro-6-morpholinopurine library.
Protocol 1: Synthesis of the 2-Chloro-6-Morpholinopurine Core Scaffold
This protocol describes the synthesis of the central building block for the library.
Materials:
-
2,6-Dichloropurine
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system)
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in ethanol at room temperature, add triethylamine (2.0-3.0 eq).
-
Add morpholine (1.1-1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-chloro-6-morpholinopurine as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality: The more nucleophilic amine of morpholine selectively displaces the more reactive chlorine atom at the C6 position of the purine ring. The base (TEA or DIPEA) is required to neutralize the HCl generated during the reaction.
Protocol 2: Parallel Synthesis of the N9-Substituted Library
This protocol outlines a method for the parallel synthesis of a library of N9-substituted analogs in a 24- or 96-well plate format.[5][7]
Materials:
-
2-Chloro-6-morpholinopurine (from Protocol 1)
-
A diverse set of alkyl or benzyl halides/tosylates (R-X)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
24- or 96-well reaction block with magnetic stirring
-
Automated liquid handler (optional, for high-throughput setup)
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
To each well of the reaction block, add 2-chloro-6-morpholinopurine (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Using a liquid handler or manual pipetting, dispense a solution of each unique building block (R-X, 1.1-1.5 eq) in DMF to the corresponding well.
-
Seal the reaction block and heat to 60-80 °C with stirring. Monitor the progress of a representative reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling to room temperature, quench the reactions by adding water to each well.
-
Extract the products into an organic solvent (e.g., ethyl acetate).
-
The crude products can be purified using a parallel purification system, such as mass-triggered preparative HPLC.
-
Transfer the purified compounds to a storage plate, evaporate the solvent, and prepare for quality control and screening.
Causality: The base deprotonates the N9 position of the purine ring, creating a nucleophile that reacts with the electrophilic building block (R-X) to form the N9-substituted product. Solution-phase synthesis in a multi-well format allows for the rapid generation of a diverse library.[6]
Library Quality Control: Ensuring Self-Validation
The integrity of a screening library is paramount for generating reliable data. A rigorous quality control (QC) workflow should be implemented to validate the identity, purity, and concentration of each compound.[1]
Caption: A comprehensive quality control workflow for a screening library.
Protocol 3: Quality Control of the Screening Library
Procedure:
-
Purity and Identity Confirmation:
-
Analyze each purified compound by LC-MS. The purity should be ≥95% as determined by UV absorbance at a suitable wavelength (e.g., 254 nm).
-
The observed mass in the mass spectrum should correspond to the calculated exact mass of the expected product.
-
-
Structural Verification:
-
For a representative subset of the library (e.g., 5-10%), acquire ¹H NMR spectra to confirm the chemical structure and ensure the correct isomer was formed.
-
-
Quantification:
-
Accurately determine the concentration of each compound in the stock solution (typically in DMSO). This can be done using quantitative NMR (qNMR), a calibrated UV-Vis spectrophotometer, or an evaporative light scattering detector (ELSD).
-
-
Compound Management:
-
Store the library plates at -20°C or -80°C in a desiccated environment to prevent degradation.
-
Use a robust sample tracking system to manage the library inventory and screening data.
-
Application Notes: Screening the 2-Chloro-6-Morpholinopurine Library
This library is particularly well-suited for screening against protein kinases. The PI3K/Akt/mTOR pathway is a highly relevant target for cancer and other diseases, and the morpholine moiety is a known binder to kinases in this pathway.[3][4]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for kinase inhibitors.[3][8][9][10]
Primary High-Throughput Screening (HTS)
A biochemical assay is recommended for the primary screen to identify direct inhibitors of the target kinase.
Protocol 4: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a generic kinase and can be optimized for specific targets.
Materials:
-
Target kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Screening library plates (diluted to working concentrations)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction:
-
In the 384-well plate, add the kinase, substrate, and buffer.
-
Add the compounds from the screening library (final concentration typically 1-10 µM).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. A lower signal indicates less ADP produced, and therefore, inhibition of the kinase.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).
-
Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be further characterized to determine their potency.
Procedure:
-
Cherry-pick the primary hits and re-test them in the same kinase assay to confirm their activity.
-
Perform a dose-response analysis by testing the confirmed hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each active compound by fitting the data to a four-parameter logistic model.
Table 1: Representative Dose-Response Data for Selected Hits
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Library-001 | PI3Kα | 85 |
| Library-047 | PI3Kα | 120 |
| Library-112 | PI3Kα | 45 |
| Library-001 | mTOR | 250 |
| Library-047 | mTOR | >10,000 |
| Library-112 | mTOR | 98 |
Note: This data is illustrative and not from actual experimental results.
Selectivity Profiling
To understand the specificity of the most potent hits, they should be screened against a panel of other kinases.
Procedure:
-
Submit the most promising hits for screening against a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).
-
Analyze the data to determine the selectivity profile of each compound. A highly selective inhibitor will potently inhibit the target kinase with minimal activity against other kinases.
Table 2: Illustrative Kinase Selectivity Profile for Compound Library-112
| Kinase | % Inhibition @ 1 µM |
| PI3Kα | 98 |
| mTOR | 92 |
| PI3Kβ | 85 |
| PI3Kδ | 75 |
| Akt1 | 25 |
| MEK1 | 10 |
| ERK2 | 5 |
| CDK2 | <5 |
Note: This data is illustrative. A selective inhibitor is desired to minimize off-target effects.[5][7][11][12]
Conclusion
The 2-chloro-6-morpholinopurine scaffold represents a promising starting point for the development of a focused screening library for kinase inhibitor discovery. The strategic incorporation of the chloro and morpholine substituents provides a strong rationale for targeting kinases, particularly within the PI3K/Akt/mTOR pathway. By following the detailed protocols for synthesis, quality control, and screening outlined in this guide, researchers can effectively generate and utilize this library to identify novel and potent chemical probes and potential therapeutic lead compounds. The self-validating nature of the described workflows ensures the generation of high-quality, reproducible data, accelerating the drug discovery process.
References
-
Pathway diagram of PI3K, Akt and mTOR signalling and effects of specific inhibitors in this study. ResearchGate. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]
-
Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides. PubMed. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. ACS Combinatorial Science. Available at: [Link]
-
Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. PMC. Available at: [Link]
-
Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]
- Preparation of 2-amino-6-chloropurine. Google Patents.
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. Available at: [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available at: [Link]
Sources
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(2-chloro-9H-purin-6-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-chloro-9H-purin-6-yl)morpholine is a substituted purine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] As a key intermediate or a potential active pharmaceutical ingredient (API), establishing its identity, purity, and stability is paramount. A robust analytical characterization workflow is essential not only for quality control in synthesis but also for meeting stringent regulatory requirements.
This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating component of the overall analytical strategy. The methods detailed herein—spanning chromatography, mass spectrometry, spectroscopy, and thermal analysis—provide a holistic understanding of the molecule's chemical and physical properties.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are fundamental for separating the target compound from impurities, including starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment, while its coupling with Mass Spectrometry (LC-MS) provides unequivocal identity confirmation.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) retains compounds, which are then eluted by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the quantification of the main compound relative to any impurities.[3][4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
Chromatographic System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard stationary phase for good retention and separation of moderately polar heterocyclic compounds.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the basic morpholine and purine nitrogens, leading to sharp, symmetrical peaks. Formic acid is volatile and MS-compatible.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[3] |
| Gradient Program | 5% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Purine systems exhibit strong absorbance in this region. A PDA detector can be used to assess peak purity. |
| Injection Vol. | 10 µL |
-
System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. Key parameters include peak area repeatability (%RSD < 2.0%) and tailing factor (0.8 - 1.5).
Data Interpretation: The purity of the sample is typically calculated using the area percent method from the resulting chromatogram. The area of the main peak is expressed as a percentage of the total area of all observed peaks. A high-purity sample will show a single major peak with minimal secondary peaks.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Identity Confirmation by LC-MS
Principle: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[7] After chromatographic separation, molecules are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides a highly accurate molecular weight measurement, which serves as definitive confirmation of the compound's identity. It is also invaluable for identifying unknown impurities.[8][9]
Experimental Protocol:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer. The LC conditions are identical to those described in Section 1.1, as the mobile phase is already MS-compatible.
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer capable of high-resolution mass measurement.
-
MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in the purine and morpholine rings are readily protonated, making positive ion mode highly sensitive for this molecule. |
| Scan Range | m/z 100 - 500 | This range comfortably covers the expected molecular ion and potential fragments or dimers. |
| Expected Ion | [M+H]⁺ | The protonated molecular ion. |
| Collision Energy | 10-40 eV (for MS/MS) | For fragmentation analysis (tandem MS), a range of collision energies helps to generate a representative fragmentation pattern for structural confirmation. |
Data Interpretation: The molecular formula for this compound is C₉H₁₀ClN₅O.
-
Calculated Monoisotopic Mass: 239.0574 Da
-
Expected [M+H]⁺: 240.0647 Da
A high-resolution mass spectrometer should detect an ion with an m/z value that matches the calculated mass to within 5 ppm. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed, providing further structural confirmation.
Workflow Diagram: LC-MS Identity Confirmation
Caption: Workflow for LC-MS identity confirmation.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecule's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and chemical environment of atoms in a molecule.[10][11]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can dissolve a wide range of compounds and its residual solvent peak does not typically interfere with key signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (e.g., HSQC): Correlates proton signals with the carbon atoms they are directly attached to, aiding in definitive signal assignment.
-
Predicted NMR Data for this compound (in DMSO-d₆):
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Purine N-H | ~13.5 | broad singlet | 1H | N9-H |
| Purine C-H | ~8.4 | singlet | 1H | C8-H |
| Morpholine | ~3.8 - 4.2 | multiplet | 4H | -N-CH₂- |
| Morpholine | ~3.6 - 3.8 | multiplet | 4H | -O-CH₂- |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Purine | ~160 | C6 |
| Purine | ~155 | C2 |
| Purine | ~154 | C4 |
| Purine | ~145 | C8 |
| Purine | ~120 | C5 |
| Morpholine | ~66 | -O-CH₂- |
| Morpholine | ~45 | -N-CH₂- |
Note: The morpholine ring protons often appear as two distinct multiplets due to their chemical environment.[12][13] The purine proton shifts are based on similar structures.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present in the molecule.[14][15] It is a rapid and effective method for confirming the presence of key structural motifs.
Experimental Protocol: The spectrum is typically acquired using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | N-H Stretch | Purine N-H |
| 2950 - 2850 | C-H Stretch | Morpholine CH₂ |
| 1620 - 1550 | C=N, C=C Stretch | Purine ring system[15] |
| 1250 - 1350 | C-N Stretch | Aryl-N (Purine), Aliphatic-N (Morpholine) |
| 1150 - 1050 | C-O-C Stretch | Ether in Morpholine ring |
| 800 - 700 | C-Cl Stretch | Chloro-substituent |
Thermal Analysis for Physicochemical Properties
Thermal analysis techniques characterize the physical properties of a material as a function of temperature.
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, which is a key indicator of purity.[16] A sharp, well-defined melting endotherm suggests a highly crystalline and pure substance.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.
Experimental Protocol:
-
Instrumentation: A calibrated DSC or TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or platinum/ceramic pan (for TGA).
-
Conditions:
-
Temperature Program: Heat the sample from ambient temperature to ~300 °C (or higher, depending on expected stability) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Under an inert nitrogen purge gas to prevent oxidative degradation.
-
Data Interpretation:
-
DSC: The onset of the melting endotherm is reported as the melting point. The shape of the peak provides qualitative information on purity.
-
TGA: The TGA thermogram will show a stable baseline (no weight loss) until the onset of thermal decomposition, at which point a significant weight loss will be observed.
Conclusion
The analytical strategy outlined in this application note provides a robust, multi-technique framework for the definitive characterization of this compound. By integrating chromatographic separations (HPLC, LC-MS) with spectroscopic elucidation (NMR, FTIR) and thermal analysis (DSC, TGA), researchers can confidently establish the identity, purity, structure, and physicochemical properties of this important molecule. This comprehensive approach is essential for ensuring data integrity in research and for advancing compounds through the drug development pipeline.
References
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Blout, E. R., & Fields, M. (1949). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Structure of purine derivatives. Available at: [Link]
-
Preprints.org. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Available at: [Link]
-
Preprints.org. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
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Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available at: [Link]
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ResearchGate. (n.d.). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 4-(2-Aminoethyl)morpholine at BMRB. Available at: [Link]
-
PubMed. (2018). Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column. Available at: [Link]
-
National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
-
MDPI. (n.d.). Pharmaceuticals | Special Issue : Purine and Its Derivatives. Available at: [Link]
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PubMed. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives... Available at: [Link]
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ResearchGate. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives... Available at: [Link]
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PubMed. (n.d.). Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. Available at: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
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Science.gov. (n.d.). chromatography rp-hplc method: Topics. Available at: [Link]
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National Institutes of Health. (n.d.). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Available at: [Link]
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NMR spectroscopy of 4-(2-chloro-9H-purin-6-yl)morpholine
An Application Note for the Complete NMR Structural Elucidation of 4-(2-chloro-9H-purin-6-yl)morpholine
Abstract
This comprehensive application note provides a detailed guide for the complete structural characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying scientific rationale for each experimental choice. We detail a multi-faceted NMR spectroscopy workflow, including one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) techniques. The protocols are designed to be self-validating, ensuring researchers can confidently and unambiguously confirm the molecular structure, including the crucial regiochemistry of the morpholine substitution on the purine core. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the structural analysis of complex heterocyclic molecules.
Introduction: The Need for Unambiguous Characterization
Purine derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] The title compound, this compound, combines the biologically significant purine core with a morpholine substituent, a group known to improve pharmacokinetic properties.[4] Accurate structural verification is a non-negotiable prerequisite for any further biological or pharmacological investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2]
This document provides an integrated strategy for acquiring and interpreting a full suite of NMR experiments to leave no doubt as to the identity and connectivity of this compound. We will focus not just on the how, but the why, ensuring the logic behind the workflow is as clear as the final structural assignment.
Structural Features & Analytical Strategy
The target molecule presents several key features for NMR analysis:
-
Purine Core: Contains a single, isolated aromatic proton (H8) and an exchangeable N9-H proton. The chemical shifts of the purine carbons are sensitive to substituent effects.[3]
-
Morpholine Ring: A saturated heterocycle expected to show two distinct methylene (CH₂) signals due to their different chemical environments relative to the nitrogen and oxygen atoms. Protons on adjacent carbons within the ring should exhibit scalar coupling.
-
Connectivity: The critical analytical question is confirming the attachment of the morpholine nitrogen to the C6 position of the purine ring. This cannot be determined by ¹H NMR alone and requires advanced 2D NMR techniques.
Our analytical workflow is designed to address these features systematically.
Figure 1: A systematic workflow for the complete NMR-based structural elucidation of the target molecule.
Detailed Experimental Protocols
Sample Preparation: The Foundation of Quality Data
The choice of solvent is the first critical decision. While CDCl₃ is common, many nitrogen-containing heterocycles exhibit poor solubility. Furthermore, acidic protons like N-H are often not observed in CDCl₃ due to rapid exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice here because it is an excellent solvent for purine derivatives and its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, allowing for its observation.[5]
Protocol:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).
-
Add 5 µL of a 1% Tetramethylsilane (TMS) in DMSO-d₆ solution to serve as the internal standard (δ = 0.00 ppm).
-
Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required.
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 10-15 mg | Balances signal strength with solubility for a typical 5 mm probe. |
| Solvent | DMSO-d₆ | Excellent solubility for purines; allows observation of N-H protons. |
| Solvent Volume | 0.6 mL | Standard volume for optimal magnetic field shimming. |
| Internal Standard | TMS | Inert, singlet signal, set to 0.00 ppm for accurate referencing. |
Table 1: Recommended Sample Preparation Parameters
One-Dimensional (1D) NMR Experiments
These initial experiments provide a census of the proton and carbon environments in the molecule.
Protocol for ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of DMSO-d₆.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire the spectrum using the parameters below.
| Parameter | Suggested Value (400 MHz) | Purpose |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | Covers entire expected proton chemical shift range, including N-H. |
| Acquisition Time (AQ) | ~4 s | Ensures good digital resolution. |
| Relaxation Delay (D1) | 5 s | Allows for full relaxation of protons, crucial for accurate integration. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
Protocol for ¹³C and DEPT-135 NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire a standard proton-decoupled ¹³C spectrum, followed by a DEPT-135 experiment. The DEPT-135 experiment is invaluable as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
| Parameter | Suggested Value (100 MHz) | Purpose |
| Pulse Program | zgpg30 (¹³C), dept135 | Standard ¹³C; DEPT-135 for multiplicity editing. |
| Spectral Width | 220 ppm (-10 to 210 ppm) | Covers the full range of organic carbon signals. |
| Relaxation Delay (D1) | 2 s | Standard delay for most carbon experiments. |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance of ¹³C. |
Two-Dimensional (2D) NMR Experiments
2D NMR is essential for assembling the molecular structure by revealing through-bond correlations.
Protocols for 2D NMR Acquisition:
-
Use the same sample and spectrometer setup.
-
Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Crucial Choice for HMBC: The performance of the HMBC experiment depends on the long-range coupling delay, which is optimized for a specific ¹H-¹³C coupling constant (J). A value of 8 Hz is a robust starting point for detecting typical 2- and 3-bond correlations in aromatic and aliphatic systems.
Spectral Interpretation: Assembling the Puzzle
The following is a predictive guide to interpreting the spectral data, which must be confirmed with the acquired spectra.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.5 ppm (broad singlet, 1H): The N9-H proton of the purine ring.[5] Its broadness is due to quadrupolar coupling and exchange.
-
~8.4 ppm (singlet, 1H): The isolated C8-H proton on the purine ring.[6]
-
~3.8-4.0 ppm (triplet-like, 4H): Methylene protons of the morpholine ring adjacent to the purine nitrogen (N-CH₂).
-
~3.6-3.7 ppm (triplet-like, 4H): Methylene protons of the morpholine ring adjacent to the oxygen (O-CH₂).[7]
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~150-160 ppm: Quaternary carbons of the purine ring (C2, C4, C6).
-
~145 ppm: The CH carbon of the purine ring (C8).
-
~120 ppm: The quaternary carbon C5 of the purine ring.
-
~66 ppm: The O-C H₂ carbons of the morpholine ring.[7]
-
~45 ppm: The N-C H₂ carbons of the morpholine ring.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 | Key 2D Correlations |
| N9-H | ~13.5 | - | - | HMBC to C4, C8 |
| C8-H | ~8.4 | ~145 | CH (+) | HMBC to C4, C5 |
| N-CH₂ | ~3.9 | ~45 | CH₂ (-) | COSY to O-CH₂; HSQC to C~45ppm; HMBC to C6 |
| O-CH₂ | ~3.7 | ~66 | CH₂ (-) | COSY to N-CH₂; HSQC to C~66ppm; HMBC to C6 |
| C2 | - | ~154 | Quaternary | HMBC from N-CH₂ (4-bond) |
| C4 | - | ~153 | Quaternary | HMBC from H8, N9-H |
| C5 | - | ~120 | Quaternary | HMBC from H8 |
| C6 | - | ~158 | Quaternary | HMBC from both N-CH₂ and O-CH₂ (critical) |
Table 2: Predicted NMR Data and Key Correlations for Structural Assignment
The Definitive Proof: HMBC Correlations
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ultimate arbiter of the proposed structure. It reveals correlations between protons and carbons that are separated by 2-4 chemical bonds.
Figure 2: Diagram of the most critical HMBC correlations needed to confirm the connectivity of this compound.
The most crucial correlation is from the protons of the morpholine ring to the C6 carbon of the purine ring. Specifically, a clear cross-peak between the N-CH₂ protons (~3.9 ppm) and the C6 carbon (~158 ppm) provides unambiguous evidence that the morpholine ring is attached at this position. This single piece of data invalidates other potential isomers, such as attachment at the C2 position.
Conclusion
This application note has outlined a robust, multi-technique NMR strategy for the complete and unambiguous structural elucidation of this compound. By methodically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, and by making informed choices regarding sample preparation and experimental parameters, researchers can achieve high-confidence structural verification. The logical workflow presented herein, culminating in the interpretation of key HMBC correlations, serves as a reliable template for the characterization of this and other complex substituted purine derivatives, ensuring the integrity of data for subsequent stages of research and development.
References
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Caffieri, S., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2033. Available at: [Link]
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Almeida, L., et al. (2019). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. European Journal of Medicinal Chemistry, 180, 508-520. Available at: [Link]
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Dračínský, M., & Pohl, R. (2014). NMR Studies of Purines. In Annual Reports on NMR Spectroscopy (Vol. 83, pp. 105-181). Academic Press. Available at: [Link]
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Marek, R., & Sklenář, V. (2004). NMR Studies of Purines. In Annual Reports on NMR Spectroscopy (Vol. 54, pp. 201-253). Academic Press. Available at: [Link]
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Coburn, R. A., & Thorpe, M. C. (1969). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines. The Journal of Organic Chemistry, 34(11), 3546–3549. Available at: [Link]
-
SpectraBase. 1H NMR of 1H-purine-2,6-dione, 7-[(2,6-dichlorophenyl)methyl]-3,7-dihydro-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-. Wiley. Available at: [Link]
-
Sroka, W., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. International Journal of Molecular Sciences, 22(19), 10565. Available at: [Link]
-
PubChem. (4-Chloro-phenyl)-(8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-amine. National Center for Biotechnology Information. Available at: [Link]
-
Keim, A., et al. (2021). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 11(35), 21545-21550. Available at: [Link]
-
Saladino, R., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – A European Journal, 24(60), 16029-16033. Available at: [Link]
-
van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(11), 2105-2112. Available at: [Link]
-
Davoren, J. E., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 332-339. Available at: [Link]
-
Vokáčová, Z., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(15), 6954-6963. Available at: [Link]
-
Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available at: [Link]
-
PubChem. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Global Substance Registration System (GSRS). 4-(1H-PURIN-6-YL)MORPHOLINE. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. Available at: [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Kumar, R., et al. (2022). Recent advances on the morpholine scaffold in medicinal chemistry. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2009). N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. Amino Acids, 37(3), 565-574. Available at: [Link]
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Application Note: Leveraging 4-(2-chloro-9H-purin-6-yl)morpholine as a Privileged Scaffold for High-Throughput Kinase Inhibitor Discovery
Executive Summary
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1] The purine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology.[2] This document provides a detailed guide for researchers on the strategic use of 4-(2-chloro-9H-purin-6-yl)morpholine , a highly versatile chemical intermediate, for the generation of diverse compound libraries tailored for HTS campaigns against protein kinases.
While not typically a candidate for direct screening, the true power of this molecule lies in its dual reactive sites—the C2 chlorine and the C6 morpholine—which allow for systematic chemical diversification. This note will detail the principles of library design using this scaffold, provide a robust protocol for library synthesis, outline a gold-standard HTS assay for screening the resulting compounds against a key kinase target class (JAK kinases), and describe the necessary data analysis pipeline to identify and validate promising hits.
Scientific Principle: The Chemical Utility of the Scaffold
The efficacy of this compound as a foundational block for library synthesis stems from its distinct chemical features:
-
The Purine Core: This bicyclic heterocycle mimics the endogenous adenosine moiety of ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[2] Kinases are a major class of drug targets, with over 500 identified in the human genome.[3]
-
The C2-Chloro Substituent: The chlorine atom at the C2 position is a reactive handle amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of chemical groups, exploring the deep "selectivity pocket" of the kinase ATP-binding site.
-
The C6-Morpholino Group: The morpholine ring is a common motif in drug molecules, valued for improving pharmacokinetic properties such as aqueous solubility and metabolic stability.[4][5] Its presence provides a favorable physicochemical profile to the resulting library members. While the C6 position is decorated, further modifications at the N9 position of the purine are also possible, adding another vector for diversification.[6]
This multi-vector diversification strategy, known as Diversity-Oriented Synthesis (DOS), enables the creation of a focused library of compounds with a high potential for biological activity from a single, readily accessible starting material.[7][8]
Workflow for Library Synthesis and Screening
The overall process involves a logical progression from chemical synthesis to biological validation. This workflow ensures that resources are focused on the most promising compounds.
Caption: Overall workflow from scaffold to validated hits.
Protocols and Methodologies
Protocol 1: Parallel Library Synthesis via Suzuki Coupling
This protocol describes a representative method for diversifying the C2 position of the scaffold using a Suzuki-Miyaura cross-coupling reaction in a 96-well plate format.
Rationale: The Suzuki coupling is chosen for its robustness, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks, enabling extensive chemical space exploration.
Materials:
-
This compound (starting material)
-
A diverse library of aryl and heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
96-well reaction blocks and sealing mats
-
Automated liquid handler (optional, for high throughput)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq) in the reaction solvent.
-
Prepare stock solutions or pre-weigh individual boronic acids (1.2 eq) into the wells of a 96-well reaction block.
-
Prepare a catalyst/base mixture: for each reaction, pre-mix Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.5 eq).
-
-
Reaction Assembly:
-
To each well containing the boronic acid, dispense the catalyst/base mixture.
-
Dispense the stock solution of the purine scaffold into each well.
-
Seal the 96-well reaction block securely with a chemically resistant sealing mat.
-
-
Reaction Execution:
-
Purge the reaction block with inert gas for 5-10 minutes.
-
Place the block on a heating shaker set to 80-100 °C.
-
Allow the reaction to proceed for 4-12 hours, monitoring by LC-MS if possible.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add a suitable organic solvent (e.g., Ethyl Acetate) and water to each well for extraction.
-
Separate the organic layer. This can be automated using specialized liquid handlers.
-
Purify the crude products using high-throughput parallel purification systems (e.g., automated flash chromatography or mass-directed HPLC).
-
-
Quality Control and Plating:
-
Confirm the identity and purity of each library member using LC-MS and/or NMR.
-
Prepare standardized concentration plates (e.g., 10 mM in DMSO) for storage and subsequent screening.
-
Protocol 2: High-Throughput Kinase Activity Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous (no-wash) format ideal for HTS of kinase inhibitors.[9][10][11] We will use the JAK2 kinase as an example, a key target in myeloproliferative disorders and inflammatory diseases.[12]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the JAK2 enzyme. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a streptavidin-conjugated acceptor (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[13] Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Target Pathway: The JAK-STAT Signaling Cascade
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus to regulate gene expression involved in immunity, cell proliferation, and differentiation.[14][15] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[16][17]
Caption: Simplified JAK-STAT signaling pathway.
Materials:
-
Synthesized compound library (10 mM in DMSO)
-
Recombinant active JAK2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ulight-JAKtide)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (FRET Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., SA-XL665)
-
Assay Buffer (containing MgCl2, DTT, etc.)
-
Low-volume, 384-well black assay plates
-
TR-FRET enabled microplate reader
Assay Validation (Pre-HTS): Before screening the full library, the assay must be validated to ensure it is robust and reliable. The key metric is the Z'-factor, which assesses the separation between positive and negative controls.[18][19][20]
-
Z'-Factor Calculation:
Where:-
and
are the mean and standard deviation of the positive control (no inhibitor, max signal). -
and
are the mean and standard deviation of the negative control (no enzyme or potent inhibitor, min signal).
-
and
-
Acceptance Criterion: An assay is considered excellent for HTS when Z' > 0.5 .[19]
HTS Protocol (384-well format):
| Step | Action | Volume (µL) | Reagent/Compound | Final Concentration |
| 1 | Compound Dispensing | 0.2 | Library Compound (from 10 mM stock) | 10 µM |
| 0.2 | DMSO (for controls) | 1% | ||
| 2 | Enzyme Addition | 10 | JAK2 Enzyme in Assay Buffer | e.g., 2 nM |
| 3 | Incubation | - | Incubate for 15 min at RT | - |
| 4 | Reaction Initiation | 10 | ATP/Substrate Mix in Assay Buffer | e.g., 10 µM ATP, 50 nM Substrate |
| 5 | Kinase Reaction | - | Incubate for 60 min at RT | - |
| 6 | Detection | 10 | Eu-Ab/SA-Acceptor Mix in Stop Buffer | e.g., 2 nM Ab, 50 nM Acceptor |
| 7 | Final Incubation | - | Incubate for 60 min at RT (dark) | - |
| 8 | Plate Reading | - | Read on TR-FRET plate reader | Ex: 320 nm, Em: 620 nm & 665 nm |
Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify true "hits".[1][21]
5.1. Primary Hit Identification:
-
Normalization: Raw data from the plate reader is first normalized. The percent inhibition for each compound well is calculated relative to the plate's controls: % Inhibition = 100 * (1 - (Signalcompound - Meanneg_control) / (Meanpos_control - Meanneg_control))
-
Hit Calling: A "hit" is defined as a compound that meets a certain activity threshold. A common starting point is a threshold of >50% inhibition or, more robustly, >3 standard deviations from the mean of the sample population.
5.2. Hit Triage and Confirmation: Primary hits are often contaminated with false positives.[21] A rigorous triage process is essential.
Caption: Logic diagram for the hit triage process.
-
Re-confirmation: Hits are re-tested from freshly prepared solutions to eliminate errors from compound handling or degradation.
-
Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 value).
-
Counter-Screens: Compounds are tested in assays designed to identify non-specific inhibitors or compounds that interfere with the assay technology (e.g., auto-fluorescence).
-
Orthogonal Assays: Activity is confirmed using a different assay technology (e.g., a radioactivity-based filter binding assay) to ensure the observed inhibition is not an artifact of the primary assay format.[22]
Conclusion
This compound is not merely a chemical reagent but a strategic starting point for generating high-quality, focused compound libraries for drug discovery. Its privileged purine core and orthogonal reactive sites enable a powerful Diversity-Oriented Synthesis approach. By combining this synthetic strategy with robust, high-throughput biological screening methods like TR-FRET and a stringent data analysis pipeline, research teams can significantly enhance the efficiency and success rate of identifying novel kinase inhibitors. This integrated approach provides a clear and validated pathway from a versatile chemical scaffold to well-characterized hits ready for lead optimization.
References
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National Center for Biotechnology Information. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Retrieved from [Link]
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Taylor & Francis Online. (2025). Diversity oriented syntheses of fused pyrimidines designed as potential antifolates. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Retrieved from [Link]
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DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]
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YouTube. (2023). JAK-STAT signaling pathway. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of privileged scaffolds by using diversity-oriented synthesis. PubMed. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
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Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
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MDPI. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]
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Bentham Science. (2005). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Retrieved from [Link]
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BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
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WIPO Patentscope. (2017). WO/2017/114461 SYNTHESIS PROCESS OF RUXOLITINIB. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Retrieved from [Link]
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Introduction: Unveiling the Therapeutic Potential of 2-Chloro-6-Morpholinopurine
An In-Depth Guide to the Application of 2-Chloro-6-Morpholinopurine in Cancer Cell Line Research
In the landscape of oncology research, the purine scaffold has served as a foundational element for developing numerous therapeutic agents. 2-Chloro-6-morpholinopurine is a synthetic purine derivative that has garnered interest for its potential as an anticancer compound. Its structure, featuring a morpholine ring at the 6th position and a chlorine atom at the 2nd position of the purine core, positions it as a candidate for targeted cancer therapies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-6-morpholinopurine in cancer cell line studies. We will explore its mechanism of action, provide detailed protocols for its application, and discuss the interpretation of expected results. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible findings.
Mechanism of Action: Targeting Key Survival Pathways
Emerging evidence suggests that the anticancer effects of 2-chloro-6-morpholinopurine and related derivatives are rooted in their ability to modulate critical cell signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2] The primary mechanism appears to be the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a prototypic survival pathway frequently overactivated in many cancers.[3][4]
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, including growth, proliferation, and metabolism.[5] Its constitutive activation, often due to mutations or loss of tumor suppressors like PTEN, is a hallmark of many tumors and contributes to resistance against various therapies.[3][4] By targeting both PI3K and mTOR, 2-chloro-6-morpholinopurine can effectively shut down this entire signaling cascade. This dual inhibition circumvents the feedback loops that often limit the efficacy of single-target mTOR inhibitors.[1] The downstream effects of this inhibition include the suppression of protein synthesis, a halt in cell cycle progression, and the induction of programmed cell death, or apoptosis.[1][5]
Studies on similar 6-morpholino-purine derivatives have demonstrated a potent ability to induce apoptosis, characterized by an accumulation of cells in the subG0 phase of the cell cycle.[2] This process can be triggered through various mechanisms, including the intrinsic mitochondrial pathway, although some derivatives may utilize alternative routes.[2] The induction of apoptosis is a critical endpoint for any potential anticancer agent, signifying its ability to eliminate malignant cells.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Application & Protocols: A Step-by-Step Guide
This section provides detailed protocols for evaluating the efficacy of 2-chloro-6-morpholinopurine in cancer cell lines.
I. Preliminary Considerations & Materials
-
Cell Lines: Select a panel of cancer cell lines relevant to your research focus (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT-116; leukemia: K-562).[1][6] A non-cancerous cell line should be included as a control to assess specificity.
-
Compound Preparation: Prepare a stock solution of 2-chloro-6-morpholinopurine (e.g., 10 mM in DMSO). Store at -20°C. Ensure final DMSO concentration in culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
General Reagents: Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.[7]
-
Equipment: CO2 incubator (37°C, 5% CO2), laminar flow hood, microscope, centrifuge, multi-well plate reader, flow cytometer, Western blot apparatus.
II. Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of 2-chloro-6-morpholinopurine in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Results: The compound is expected to decrease cell viability in a dose-dependent manner. IC50 values can be compared across different cell lines to determine relative sensitivity.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| K-562 | Leukemia | 1.5 |
| HCT-116 | Colon Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.9 |
| Normal Fibroblast | Non-cancerous | > 50 |
III. Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with 2-chloro-6-morpholinopurine at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Expected Results: Treatment with 2-chloro-6-morpholinopurine should lead to a significant increase in the percentage of early and late apoptotic cells compared to the vehicle control.[2][8]
IV. Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol allows for the qualitative and semi-quantitative analysis of key protein expression and phosphorylation status within the target pathway.
Causality: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies against both the total and phosphorylated forms of proteins like Akt and mTOR, we can directly observe the inhibitory effect of the compound on the signaling pathway. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition. An increase in cleaved caspase-3 confirms the induction of apoptosis.
Caption: Workflow for Western Blot Analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Cleaved Caspase-3
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphoprotein levels to their total protein counterparts.
Expected Results: A dose-dependent decrease in the phosphorylation of Akt and mTOR should be observed in treated cells compared to the control.[5] Concurrently, an increase in the expression of cleaved caspase-3 would confirm the activation of the apoptotic cascade.
Conclusion and Future Directions
2-Chloro-6-morpholinopurine demonstrates significant promise as an anticancer agent by targeting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis. The protocols outlined in this guide provide a robust framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Future studies could explore the compound's effects on cell cycle progression, its potential for synergistic combinations with existing chemotherapeutic drugs, and its efficacy in in vivo models to further validate its therapeutic potential.[5][9]
References
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Singh, P., & Kaur, M. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]
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Zhong, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 893631. [Link]
-
Al-Duhaidahawi, D., et al. (2018). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Asian Journal of Chemistry, 30(10), 2135-2139. [Link]
-
LoRusso, P. M. (2008). Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32-50. [Link]
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Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. [Link]
-
Stepanenko, I., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. [Link]
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Donnez, J., & Dolmans, M. M. (2018). Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis. Journal of Clinical Medicine, 7(10), 329. [Link]
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Bikavskis, E., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]
-
Pascual, J., & Turner, N. C. (2017). Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer. Oncotarget, 8(58), 97792–97793. [Link]
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Campbell, M. J., et al. (2014). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE, 9(12), e114314. [Link]
-
Kaplaushenko, A., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 12(4), 154. [Link]
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Narama, I., et al. (2009). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain. Neurotoxicology and Teratology, 31(2), 104-109. [Link]
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Nacalai Tesque. (n.d.). Cell Cultivation Handbook. [Link]
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Al-Warhi, T., et al. (2022). Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. Molecules, 27(19), 6608. [Link]
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Madhok, B. M., et al. (2010). Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells. British Journal of Cancer, 102(12), 1746–1752. [Link]
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Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23681-23695. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol. The synthesis, a selective nucleophilic aromatic substitution (SNAr), is a cornerstone for creating a wide array of kinase inhibitors and other pharmacologically active molecules. However, achieving high yield and purity can be challenging. This guide is designed to help you navigate the common pitfalls and optimize your experimental outcomes.
Section 1: The Underlying Chemistry: Mechanism and Selectivity
The reaction between 2,6-dichloropurine and morpholine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] Unlike electrophilic substitutions common to many aromatic systems, the SNAr reaction requires an electron-deficient aromatic ring and a strong nucleophile. The two electron-withdrawing chlorine atoms and the nitrogen atoms within the purine ring system make it sufficiently electrophilic to be attacked by the secondary amine of morpholine.
The reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks the electron-deficient carbon at the C6 position of the purine ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the system, forming a high-energy intermediate known as a Meisenheimer complex.[3][4]
-
Elimination & Aromatization: The negative charge in the Meisenheimer complex is delocalized across the purine ring. Aromaticty is then restored by the elimination of the chloride ion, yielding the final product.
A critical aspect of this synthesis is the regioselectivity. 2,6-Dichloropurine possesses two reactive sites. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5] This inherent reactivity difference is the primary reason why monosubstitution at C6 is favored, but poor reaction control can lead to undesired side products.
Caption: Figure 1: S_N_Ar Reaction Mechanism
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled. I'm recovering a high percentage of unreacted 2,6-dichloropurine. What went wrong?
Answer: This is a common issue that typically points to insufficient reaction activation or suboptimal conditions. Consider the following causes:
-
Inadequate Temperature: The SNAr reaction on purine systems often requires thermal energy to overcome the activation barrier of disrupting aromaticity. If you are running the reaction at room temperature, a low yield is expected. Most protocols call for heating, often to the reflux temperature of the chosen solvent (e.g., ethanol, n-butanol).[6][7]
-
Insufficient Reaction Time: These reactions are not always rapid. Depending on the temperature and solvent, the reaction may require anywhere from 6 to 24 hours for completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.
-
Ineffective Base: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. If left unneutralized, the HCl will protonate the morpholine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. Ensure you are using at least one equivalent of a suitable non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using an excess of morpholine (2-3 equivalents) can also serve this purpose, but may increase the risk of disubstitution.
-
Poor Reagent Solubility: If your starting material, 2,6-dichloropurine, is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient. Consider switching to a solvent with better solubilizing power, such as N,N-dimethylformamide (DMF), though this may require more rigorous purification.[8]
Q2: My mass spectrometry results show an unexpected peak corresponding to a disubstituted product. How can I improve selectivity for the desired monosubstituted product?
Answer: The formation of 2,6-di(morpholin-4-yl)-9H-purine is the most common side reaction, arising from nucleophilic attack at both the C6 and C2 positions. Controlling this is key to achieving a high yield.
-
Stoichiometry is Critical: The most direct way to prevent disubstitution is to control the amount of morpholine used. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without significant formation of the disubstituted product. Using a large excess of morpholine will strongly favor disubstitution.
-
Temperature Control: While heat is necessary, excessively high temperatures or prolonged reaction times after the initial C6 substitution is complete can provide enough energy to overcome the higher activation barrier for substitution at the C2 position. Once TLC indicates the consumption of starting material, it is best to begin the workup procedure promptly.
-
Order of Addition: Adding the morpholine dropwise to a heated solution of the 2,6-dichloropurine can help maintain a low instantaneous concentration of the nucleophile, further favoring monosubstitution.
Q3: The reaction worked, but my final product is contaminated with a polar impurity that is difficult to remove. What is it and what are my purification options?
Answer: This impurity is likely a hydroxylated purine derivative, such as 2-chloro-6-hydroxypurine (a guanine analog). This results from the hydrolysis of the chlorine atoms on the purine ring.
-
Cause - Presence of Water: The C-Cl bonds on the purine are susceptible to hydrolysis, especially under basic conditions and at elevated temperatures.[9][10] This underscores the importance of using anhydrous solvents and ensuring all glassware is thoroughly dried.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from both the nonpolar disubstituted product and the highly polar hydrolyzed impurities. A gradient elution from a nonpolar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective.
-
Acid/Base Wash: During the workup, a careful wash with a mild aqueous base (like saturated sodium bicarbonate solution) can help remove some acidic impurities. Conversely, if the product is contaminated with unreacted morpholine, a wash with dilute acid (like 1M HCl) can remove it, but be cautious as this may cause hydrolysis of the product if contact time is prolonged.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best solvent for this reaction?
-
Ethanol or n-Butanol are excellent starting points. They are good solvents for the reactants, have sufficiently high boiling points to facilitate the reaction at reflux, and are relatively easy to remove.
-
N,N-Dimethylformamide (DMF) can be used if solubility is an issue, but it is harder to remove and requires higher temperatures for workup, which can lead to product degradation.[8]
-
Avoid protic solvents that can act as competing nucleophiles, such as methanol, under certain conditions.[11]
-
-
FAQ 2: Can I use an inorganic base like potassium carbonate?
-
Yes, an inorganic base like K₂CO₃ can be used, particularly in a polar aprotic solvent like DMF.[12] It is less soluble in alcohols, which may lead to a slower reaction. The advantage is a simpler workup, as the base and its corresponding salts can be removed by simple filtration.
-
-
FAQ 3: How can I best monitor the reaction by TLC?
-
Use a mobile phase like 1:1 ethyl acetate/hexanes or 5% methanol in dichloromethane. The starting material (2,6-dichloropurine) will be the least polar spot. The desired monosubstituted product will be more polar (lower Rf), and the disubstituted product will be slightly more polar than the monosubstituted product. Any hydrolyzed material will likely remain at the baseline. Visualize with a UV lamp at 254 nm.
-
Section 4: Optimized Experimental Protocol
This protocol is designed as a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Reagents & Equipment:
-
2,6-Dichloropurine (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Ethanol (approx. 10-15 mL per gram of dichloropurine)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Place the flask under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: To the flask, add 2,6-dichloropurine (1.0 eq) and anhydrous ethanol. Begin stirring to form a suspension.
-
Addition of Reagents: Add triethylamine (1.5 eq) followed by morpholine (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by TLC every 2-3 hours. The reaction is typically complete within 8-12 hours.
-
Workup:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in a larger volume of ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture.
-
If significant impurities remain, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Section 5: Data Presentation & Characterization
Verifying the structure and purity of the final compound is paramount. Below is a summary of expected analytical data.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Optimal Choice | Rationale & Impact on Yield |
| Equivalents of Morpholine | 1.1 - 1.5 eq | Balances reaction completion with minimizing disubstitution. Too little leads to incomplete reaction; too much causes side products. |
| Base | Triethylamine (TEA) | A non-nucleophilic organic base that effectively scavenges HCl without competing in the reaction. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants at reflux, high enough boiling point for reaction, and easy to remove. The absence of water prevents hydrolysis.[13] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the SNAr reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Reaction Time | 8 - 12 hours | Typically sufficient for full conversion. Monitor by TLC to avoid prolonged heating that could lead to disubstitution or degradation. |
Table 2: Expected Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~8.0 (s, 1H, H-8), ~4.0-4.2 (br m, 4H, N-CH₂), ~3.8-3.9 (t, 4H, O-CH₂)[14][15] | ~161 (C6), ~154 (C2), ~152 (C4), ~144 (C8), ~120 (C5), ~67 (O-CH₂), ~45 (N-CH₂) |
| 2,6-Dichloropurine (Starting Material) | ~8.3 (s, 1H, H-8) | ~155 (C6), ~153 (C2), ~152 (C4), ~146 (C8), ~131 (C5) |
| 2,6-di(morpholin-4-yl)-9H-purine (Side Product) | ~7.8 (s, 1H, H-8), distinct signals for two sets of morpholine protons | Signals for C2 and C6 will be shifted. Absence of C-Cl signals. |
Section 6: Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues systematically.
Caption: Figure 2: Troubleshooting Workflow
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the model reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Journal of Organic Chemistry & Product Reviews. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]
-
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 11. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of 2-Chloro-6-Morpholinopurine Derivatives
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the unique challenges associated with the purification of 2-chloro-6-morpholinopurine derivatives. As a class of compounds, purines present a distinct set of purification hurdles due to their polarity, basicity, and potential for strong interactions with stationary phases. The addition of a morpholino group further accentuates these properties, while the 2-chloro substituent introduces considerations of chemical stability.
This guide is structured from my experience in the field to provide not just protocols, but the underlying logic to empower you to make informed decisions during your purification workflows. We will explore common pitfalls and provide robust, field-tested solutions to help you achieve high purity and yield for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 2-chloro-6-morpholinopurine derivatives?
The primary challenges stem from the inherent physicochemical properties of the purine scaffold combined with the morpholino substituent. These include:
-
High Polarity: The combination of the purine ring system and the morpholine moiety makes these compounds highly polar, often leading to strong retention on normal-phase silica gel and poor retention on traditional reversed-phase C18 columns.[1][2]
-
Basicity: The nitrogen atoms in the purine and morpholine rings are basic, which can lead to strong, non-ideal interactions with acidic silanol groups on standard silica gel. This often results in significant peak tailing and poor separation.[3]
-
Solubility Issues: Finding a suitable solvent that dissolves the crude product for chromatographic loading without being too strong of an eluent can be difficult.
-
Chemical Stability: The 2-chloro substituent on the purine ring can be susceptible to hydrolysis (replacement by a hydroxyl group) under acidic conditions, forming an unwanted guanine-like impurity. Studies on similar 2-chloropurine nucleosides have shown marked decomposition at acidic pH.[4]
Q2: Which chromatographic technique should I start with for my crude product?
Flash column chromatography is the recommended initial purification method. The choice between normal-phase (silica gel) and reversed-phase (C18) depends on the specific derivative and its impurity profile, which can be quickly assessed by Thin-Layer Chromatography (TLC).
-
Normal-Phase (Silica Gel): Start here if your compound shows a reasonable Rf value (0.15-0.4) in a moderately polar solvent system like dichloromethane/methanol or ethyl acetate/methanol.[1] Be prepared to use modifiers to counteract peak tailing.
-
Reversed-Phase (C18): This is a better choice if your compound is highly polar and streaks badly on silica even with modifiers, or if it is more soluble in water/acetonitrile/methanol mixtures.[1]
Q3: My compound is streaking badly on the silica TLC plate. What does this mean and how can I fix it?
Streaking or tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the silica surface.[3] To resolve this, you must add a basic modifier to your eluent to compete for these active sites. A common and effective strategy is to add 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to the mobile phase.[5]
Q4: When is High-Performance Liquid Chromatography (HPLC) necessary?
HPLC is typically used for final purification to achieve very high purity (>98%) or for separating very closely related impurities that could not be resolved by flash chromatography.[6][7] Both normal-phase and reversed-phase HPLC can be used, but reversed-phase is more common. Ion-exchange chromatography can also be an effective method for charged purine analogs.[6]
Q5: Is recrystallization a viable option for these derivatives?
Yes, recrystallization can be an excellent and scalable final purification step, especially if your compound is already at a relatively high purity (>90%) after chromatography. It is effective at removing trace impurities and can yield a highly crystalline final product. However, finding a suitable single or binary solvent system may require some screening.[8][9]
Purification Strategy Workflow
The following diagram outlines a logical workflow for developing a purification strategy for your 2-chloro-6-morpholinopurine derivative.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification in a structured, problem-cause-solution format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks severely or remains at the baseline on silica TLC. | 1. The compound is highly basic and interacting strongly with acidic silanol groups.[3] 2. The compound is too polar for the selected mobile phase. | 1. Add a basic modifier: Re-run the TLC using a mobile phase containing 1-3% triethylamine or 0.5-1% ammonium hydroxide.[5] 2. Increase eluent polarity: Use a stronger solvent system, such as a higher percentage of methanol in dichloromethane. 3. Switch phase: Move to a reversed-phase (C18) system or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] |
| Poor separation between the product and an impurity in flash chromatography. | 1. The solvent system lacks the selectivity to resolve the compounds. 2. The column was overloaded with crude material. 3. The flow rate was too high.[10] | 1. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This sharpens bands and improves resolution.[5] 2. Change solvent composition: Try a different solvent mixture (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol) to alter selectivity.[1] 3. Reduce load: Use a larger column or decrease the amount of crude material loaded. 4. Use a different stationary phase: An amine-functionalized column may offer different selectivity for purine compounds compared to standard silica.[1] |
| Low or no recovery of the product from a silica column. | 1. The compound is extremely polar and has irreversibly adsorbed to the silica gel. 2. The compound is acid-sensitive and degraded on the column. | 1. Flush the column: Elute the column with a very strong solvent mixture, such as 5-10% methanol in dichloromethane with 1% ammonium hydroxide. 2. Deactivate silica: For future runs, pre-treat the silica by flushing it with a solvent system containing triethylamine before loading your compound.[5] 3. Change stationary phase: Use a less retentive phase like C18 for the next attempt.[1] |
| Broad or tailing peaks in reversed-phase HPLC. | 1. Secondary interactions with residual silanol groups on the C18 phase.[3] 2. Inappropriate mobile phase pH causing the compound to be in multiple protonation states. 3. Sample solvent is incompatible with the mobile phase.[8] | 1. Add an acidic modifier: Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This suppresses silanol activity and ensures the basic nitrogens are protonated, leading to sharper peaks.[1][3] 2. Use a buffer: Employ a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) to maintain a constant pH.[3] 3. Match solvents: Dissolve the sample in the initial mobile phase whenever possible.[8] |
| The purified product appears to contain a new, more polar impurity after purification. | 1. The 2-chloro group was hydrolyzed to a 2-hydroxy group (guanine analog) due to exposure to acidic conditions.[4] | 1. Avoid strong acids: Do not use strongly acidic modifiers with the mobile phase if possible. If an acid like TFA is required for peak shape in HPLC, minimize exposure time and remove it immediately via lyophilization.[1] 2. Neutralize fractions: If acidic conditions were used, consider neutralizing the collected fractions with a mild base before solvent evaporation. |
Key Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography (with Basic Modifier)
This protocol is designed for moderately polar derivatives that show mobility on silica TLC.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Dichloromethane:Methanol) containing 1% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it reaches the top of the silica bed. Add a thin layer of sand.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.[5] Carefully add this powder to the top of the column. Add another layer of sand.
-
Elution: Fill the column with the starting eluent. Apply pressure and begin collecting fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the percentage of methanol in the mobile phase (e.g., from 2% to 5% to 8%) to elute more polar compounds.[11]
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC Purification
This protocol is for final purification to achieve high purity.
-
System Preparation: Use a C18 column. The mobile phase will typically consist of Solvent A (Water + 0.1% TFA or Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% TFA or Formic Acid).
-
Column Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until the baseline is stable.[12]
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent like DMSO. Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection and Gradient: Inject the sample and begin a linear gradient, increasing the percentage of Solvent B over 20-40 minutes. The exact gradient will depend on your compound's retention.
-
Fraction Collection: Collect fractions corresponding to your target peak.
-
Solvent Removal: Combine the pure fractions. If TFA was used, it is volatile and can often be removed by lyophilization (freeze-drying).[1]
Logical Troubleshooting for HPLC Peak Shape
Caption: Decision tree for troubleshooting HPLC peak shape.
References
- HPLC purification of Morpholino Oligos. Gene Tools. [URL: https://www.gene-tools.
- Purine and Related Compound Purification Strategies. Teledyne Labs. [URL: https://www.teledyneisco.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [URL: https://www.separationscience.com/hplc/hplc-troubleshooting-for-purine-peak-issues-strategies-to-improve-retention-and-performance]
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
- Troubleshooting Purification Methods. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/191/749/t0140-gst-puri-trouble.pdf]
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. [URL: https://www.benchchem.
- HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [URL: https://www.teledyneisco.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/191/749/t0140-his-select-trouble.pdf]
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=V97P0231]
- Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archives of Immunology and Experimental Therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/7503627/]
- A separation of purine derivatives by thin-layer chromatography on silica gel plates suitable for metabolic studies. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/4336277/]
- CN101139348A - The synthetic method of 2-amino-6-chloropurine. Google Patents. [URL: https://patents.google.
- SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4075713/]
- Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Journal of Visualized Experiments. [URL: https://www.jove.
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. gene-tools.com [gene-tools.com]
- 7. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Solubility of 4-(2-Chloro-9H-purin-6-yl)morpholine in DMSO
Welcome to the technical support guide for 4-(2-chloro-9H-purin-6-yl)morpholine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful solubilization and handling of this compound in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is critical for maintaining compound integrity and generating reproducible experimental results.
Compound Overview
This compound is a substituted purine derivative of significant interest in chemical and biological research.[1] Like many heterocyclic compounds, achieving and maintaining its solubility, particularly for creating high-concentration stock solutions, can present challenges.[2][3] DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of molecules.[4][5] However, improper technique can lead to issues like precipitation, inaccurate concentrations, and compound degradation.[6][7] This guide will address these potential issues directly.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions encountered when working with this compound and DMSO.
Q1: My compound won't fully dissolve in DMSO at room temperature. What should I do?
A1: This is a common challenge. If the compound does not readily dissolve by simple vortexing, you can employ additional energy inputs.[4] Gentle warming in a water bath (e.g., to 37°C) can increase the kinetic energy to aid dissolution.[4] Sonication in a water bath is another effective method to break up solid particles and enhance solubilization.[2][4] It is crucial to use these methods judiciously, as excessive heat can degrade some compounds.[4]
Q2: I've prepared a clear stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium (e.g., PBS or DMEM). How can I prevent this?
A2: This phenomenon, known as "aqueous precipitation," occurs because the compound is poorly soluble in water. The DMSO is miscible with the aqueous medium, but the compound is not.[8] To mitigate this, avoid adding the concentrated DMSO stock directly into the full volume of media.[9] Instead, use a stepwise dilution approach.[9][10] Add the DMSO stock to the media while gently vortexing or swirling to ensure rapid and even dispersion.[9] This prevents localized high concentrations that trigger precipitation. Keeping the final DMSO concentration in your assay as low as possible (typically below 0.5%) is also critical to avoid both precipitation and solvent toxicity.[4][10]
Q3: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A3: While the absolute maximum solubility may be high, practical stock concentrations for most biological assays are typically in the 10-30 mM range.[11] Preparing solutions at excessively high concentrations can lead to instability and precipitation, especially after freeze-thaw cycles.[6][12] It is always best to determine the solubility empirically for your specific lot of the compound.
Q4: How should I store my DMSO stock solution?
A4: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4][10] This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4][12] DMSO is hygroscopic (absorbs water from the air), and water uptake can significantly decrease the solubility of compounds.[12] Ensure vials are tightly sealed.
Q5: I see a precipitate in my stock solution after thawing it from the freezer. Is it still usable?
A5: Precipitation after thawing suggests the solution may have been supersaturated or that water absorption has occurred.[12] First, try to redissolve the compound by gently warming the vial to 37°C and vortexing.[13] If the precipitate dissolves completely, the solution can likely be used. If it does not, the concentration is no longer accurate, and the solution should be discarded. Filtering the solution is not recommended as this will simply remove the compound and lower the actual concentration.[8]
Troubleshooting Guides
This section provides structured approaches to common solubility problems.
Issue: Initial Failure to Dissolve
If the compound fails to dissolve in DMSO at room temperature after vortexing, follow this workflow.
Caption: Troubleshooting workflow for initial dissolution.
Issue: Precipitation Upon Dilution into Aqueous Media
This is one of the most frequent challenges. The key is to control the dilution process to avoid creating localized areas of supersaturation.
| Strategy | Causality & Explanation | Best Practice |
| Stepwise Dilution | Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer causes the DMSO to diffuse away quickly, leaving the poorly soluble compound to crash out of solution. | Instead of adding 2 µL of a 10 mM stock directly to 1 mL of media, first create an intermediate dilution. For example, add the 2 µL to 100 µL of media, mix well, and then add this intermediate solution to the remaining 900 µL.[9][10] |
| Rapid Mixing | Ensuring immediate and thorough dispersion of the DMSO stock prevents the formation of localized high concentrations of the compound that exceed its aqueous solubility limit. | Add the DMSO stock solution dropwise into the vortex of the swirling aqueous medium. This ensures the compound is distributed evenly and rapidly.[9] |
| Final DMSO Concentration | High final concentrations of DMSO can be toxic to cells and may still not be sufficient to maintain the solubility of very hydrophobic compounds. | Always aim for a final DMSO concentration of <0.5% in cell-based assays.[4][10] Ensure you include a vehicle control (media with the same final DMSO concentration) in your experiments.[4] |
| Pre-warming Media | Increasing the temperature of the aqueous medium can slightly increase the solubility of the compound and help it stay in solution during the critical dilution step. | Gently pre-warm your cell culture medium or buffer to 37°C before adding the compound stock solution.[9] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a validated method for preparing a standard stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator water bath
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound. (Molecular Weight can be found on the supplier's datasheet).
-
Add Solvent: Transfer the weighed compound into a sterile vial. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.[4] Visually inspect for any remaining solid particles.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[4] If solids persist, warm the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[4]
-
Final Check: Once the solution is completely clear, allow it to return to room temperature. Inspect again to ensure no precipitation has occurred.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[10]
Caption: Workflow for preparing a DMSO stock solution.
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- Dimond, J. L. (2015).
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]
-
Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
- Bik, H. (2024). DESS (DMSO/EDTA/NACL) Protocol. protocols.io.
- Wörheide, G. (n.d.).
- BenchChem. (n.d.).
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- Barros, M. M., et al. (2024). DESS (DMSO/EDTA/NACL) Protocol.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]
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Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6). [Link]
- Barros, M. M., et al. (2024). DESS (DMSO/EDTA/NACL) Protocol v1.
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]
- Lipinski, C. (2006). Samples in DMSO: What an end user needs to know.
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Anonymous. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. [Link]
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Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-21. [Link]
-
Gapska, I., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 29(9), 2187. [Link]
- BenchChem. (n.d.). Best practices for long-term storage of Zanoterone solutions. BenchChem.
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improving aqueous solubility of substituted purines
Q: Does particle size reduction (micronization) increase equilibrium solubility? A: No. Micronization increases the surface area of the drug particles, which significantly increases the rate of dissolution according to the Noyes-Whitney equation. [23]It does not, however, change the thermodynamic equilibrium solubility. [23]It is a valuable technique for dissolution-rate-limited absorption but is not a true solubility enhancement method. [23]
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Inno Publisher. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]
-
How do you perform the shake flask method to determine solubility?. Quora. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Shake Flask Method Summary. BioAssay Systems. Available at: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
-
Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges. Drug Development & Delivery. Available at: [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Optimizing Drug Solubility. Contract Pharma. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Purine. Wikipedia. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]
-
The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available at: [Link]
-
Purine- Structure, Types, Derivatives, Modification, Effects. Microbe Notes. Available at: [Link]
-
pKa Data Compiled by R. Williams. organic-chemistry.org. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Available at: [Link]
-
Compound Purine (FDB007311). FooDB. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
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preventing degradation of 4-(2-chloro-9H-purin-6-yl)morpholine in solution
Technical Support Center: 4-(2-chloro-9H-purin-6-yl)morpholine
A Guide to Preventing Degradation in Solution
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability of your compound is paramount to the reproducibility and success of your experiments. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of this compound in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: How should I store the solid compound for long-term use? For maximum stability, the solid form of this compound should be stored at -20°C. Similar chloropurine compounds demonstrate excellent stability for years under these conditions.[1] The container should be tightly sealed to protect it from moisture.
Q2: What is the best solvent for creating a stock solution? High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[1] It is crucial to use anhydrous-grade solvents and to minimize the solution's exposure to atmospheric moisture, as water can be a reactant in the primary degradation pathway.
Q3: Once in solution, how should I store my compound? Stock solutions in anhydrous DMSO or DMF should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder (-80°C is preferable). When properly stored, these stock solutions can be stable for several months.
Q4: What is the primary cause of degradation for this compound in aqueous solutions? The principal degradation pathway is the hydrolysis of the C2-chloro group on the purine ring. Studies on analogous compounds, such as 2-chloro-2'-deoxyadenosine, show significant instability in acidic aqueous environments, where the chloro group is displaced by a hydroxyl group.[2] This reaction is catalyzed by acidic conditions and proceeds even at physiological temperatures.[2]
Q5: Can I use aqueous buffers to make my working solutions? Yes, but with caution. If you must use an aqueous buffer, prepare the working solution fresh for each experiment from your non-aqueous stock. The pH of the final solution is critical; neutral or slightly basic conditions (pH 7 to 8.5) are recommended to minimize hydrolysis.[2] Avoid acidic buffers (pH < 6.5) entirely, as they will accelerate degradation.[2]
Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation
Use this guide when you suspect compound degradation is affecting your experimental results.
Problem 1: I'm observing a progressive loss of biological activity from my working solutions.
-
Potential Cause: Hydrolysis of the C2-chloro group. The resulting 4-(2-hydroxy-9H-purin-6-yl)morpholine is likely to have a significantly different biological activity profile, often resulting in a loss of potency. The rate of this hydrolysis is highly dependent on pH and temperature.[2]
-
Diagnostic Steps:
-
Analyze Purity: Use the HPLC-UV method described in Section 3 to analyze an aliquot of your current working solution.
-
Compare to Standard: Compare the chromatogram to that of a freshly prepared standard solution made from solid compound.
-
Identify Degradant: Look for the appearance of a new, more polar peak (which will have an earlier retention time on a reverse-phase column) corresponding to the hydroxylated degradant.
-
-
Solution:
-
pH Control: Ensure your final assay buffer is at a neutral or slightly basic pH.
-
Fresh Preparations: Prepare working solutions immediately before use from a frozen, anhydrous stock. Do not store the compound in aqueous buffers for extended periods.
-
Temperature Control: Perform experiments at the lowest practical temperature and avoid prolonged incubation periods in aqueous media whenever possible.
-
Problem 2: My LC-MS analysis shows a new mass peak that is 18 Da lower than my parent compound.
-
Potential Cause: This mass shift (specifically, M-Cl+OH) is a classic indicator of hydrolysis, where the chlorine atom (atomic mass ~35.5 amu) is replaced by a hydroxyl group (atomic mass ~17 amu). The net change is approximately -18.5 amu.
-
Diagnostic Steps:
-
Confirm the Mass: Verify the exact mass of the new peak and the parent compound.
-
Perform Forced Degradation: To confirm the identity of the degradant, perform a forced degradation study as outlined in Protocol 3.2. Treat a sample of the compound with a mild acid. The peak corresponding to the degradant should increase significantly.
-
-
Solution:
-
Implement the preventative measures described in "Problem 1," focusing on strict pH control and the use of anhydrous solvents for storage.
-
When preparing samples for mass spectrometry, use solvents like acetonitrile or methanol instead of water where possible, and add modifiers like ammonium hydroxide instead of formic acid or TFA if ionization allows, to maintain a basic pH.
-
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for identifying and resolving issues related to the degradation of this compound.
Caption: Troubleshooting workflow for diagnosing compound degradation.
Section 3: Protocols & Methodologies
These validated protocols provide a framework for preparing solutions and assessing the stability of your compound.
Protocol 3.1: Preparation of Stock and Working Solutions
This protocol minimizes the risk of degradation during solution preparation.
-
Warm Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare Stock Solution: Add a calculated volume of anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquot for Storage: Immediately dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage.
-
Prepare Working Solution: For experiments, thaw a single aliquot. Perform serial dilutions into your final assay buffer immediately before adding it to your experimental system. Discard any unused aqueous working solution after the experiment.
Protocol 3.2: HPLC-UV Method for Purity Assessment
This method can be used to monitor the purity and detect degradation products. High-performance liquid chromatography (HPLC) is a standard technique for analyzing the purity of pharmaceutical compounds.[3]
| Parameter | Recommended Condition | Justification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | Provides a basic pH to prevent on-column acid-catalyzed hydrolysis. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to ensure elution of the parent compound and potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp | 30°C | Provides reproducible retention times. |
| Detection | UV at 265 nm | The purine scaffold has a strong UV absorbance around this wavelength.[1] |
| Injection Vol | 10 µL | Standard volume for analytical injections. |
Protocol 3.3: Forced Degradation Study
This study helps to confirm the identity of potential degradation products.
-
Prepare Samples: Create three separate 1 mg/mL solutions of the compound in a 1:1 acetonitrile:water mixture.
-
Acidic Condition: To one sample, add 1 M HCl to reach a final concentration of 0.1 M HCl.
-
Basic Condition: To the second sample, add 1 M NaOH to reach a final concentration of 0.1 M NaOH.
-
Neutral Condition: The third sample serves as the control.
-
Incubate: Let all samples sit at 37°C for 6 hours.[2]
-
Analyze: Neutralize the acidic and basic samples, then analyze all three by HPLC-UV and LC-MS. You should observe a significant increase in the hydrolysis product in the acidic sample, confirming its identity. The compound should remain stable in the neutral and basic samples.[2]
Section 4: Understanding the Chemistry of Degradation
The key to preventing degradation is understanding its chemical mechanism. The 2-chloro-9H-purine core is an electron-deficient aromatic system. This electronic nature makes the carbon atom attached to the chlorine (C2) susceptible to nucleophilic aromatic substitution.
In the presence of water (a nucleophile), especially under acidic conditions which protonate the purine ring and increase its electrophilicity, the chlorine atom can be displaced by a hydroxyl group.
Proposed Hydrolysis Pathway
Caption: Proposed acid-catalyzed hydrolysis of the C2-chloro group.
This reaction is generally irreversible and leads to a compound with different physicochemical and biological properties. Therefore, all preventative measures should focus on limiting the compound's exposure to the necessary components for this reaction: water and acid.
References
-
Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Institutes of Health (NIH). [Link]
-
Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting the Crystallization of Purine Derivatives
Welcome to the technical support center for the crystallization of purine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of these ubiquitous heterocyclic compounds. Purine derivatives are central to numerous biological processes and form the backbone of many therapeutic agents.[1][2] However, their structural features, including the presence of multiple hydrogen bond donors and acceptors, can present unique challenges during crystallization.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The aim is to move beyond simple procedural steps and delve into the underlying principles governing crystal formation, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: My purine derivative won't dissolve in common solvents. What should I do?
A1: Solubility is the critical first step. Purine derivatives' polarity is highly influenced by their substituents.[3]
-
Initial Steps: Start by gently heating the solvent, as solubility generally increases with temperature.[4]
-
Solvent Screening: If solubility remains low, a broader solvent screening is necessary. Consider a range of solvents with varying polarities. For less polar purine derivatives (e.g., those with benzyl groups), hexane/ethyl acetate systems may be effective. For more polar derivatives, dichloromethane/methanol or even reversed-phase conditions with C18 columns might be required for purification prior to crystallization.[3]
-
Co-solvent Systems: Employing a co-solvent system, a mixture of a "good" solvent and a "poor" solvent (an anti-solvent), can be a powerful technique. The compound is dissolved in the good solvent, and the poor solvent is slowly introduced to induce precipitation and crystallization.[4][5]
Q2: I've achieved a clear, saturated solution, but no crystals are forming upon cooling. What's next?
A2: The absence of crystal formation indicates a kinetic barrier to nucleation. Several techniques can be employed to overcome this:
-
Inducing Nucleation:
-
Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[4][6]
-
Seeding: Introducing a single, well-formed crystal from a previous batch (a "seed crystal") into the supersaturated solution provides a template for growth.[4][6]
-
-
Increasing Supersaturation: If nucleation still fails, the solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent to increase the concentration of the purine derivative.[5]
-
Anti-solvent Addition: As mentioned previously, the slow addition of an anti-solvent can effectively induce crystallization.[5]
Q3: My compound is only soluble in high-boiling-point solvents like DMSO or DMF. How can I crystallize it?
A3: High-boiling-point solvents pose a challenge for traditional evaporation techniques. In this scenario, vapor diffusion is the method of choice.
-
Vapor Diffusion Explained: In this technique, your purine derivative is dissolved in a small amount of the high-boiling-point solvent in a small, open container. This container is then placed inside a larger, sealed chamber containing a more volatile anti-solvent (a solvent in which your compound is insoluble). The anti-solvent vapor slowly diffuses into the solution of your compound, gradually reducing its solubility and promoting the slow growth of crystals.[7][8][9]
Q4: I'm getting an oil or amorphous precipitate instead of crystals. What does this mean and how can I fix it?
A4: "Oiling out" or the formation of an amorphous solid occurs when the solute comes out of solution too rapidly and at a temperature above its melting point.[10]
-
Slowing Down Crystallization: The key is to slow down the process. Reheat the solution and add a small amount of additional solvent to decrease the supersaturation level.[10] This will allow the solution to cool to a lower temperature before crystallization begins, favoring the formation of an ordered crystal lattice over an amorphous precipitate.
-
Solvent Choice: The issue may also lie with the solvent itself. A solvent with a very steep solubility curve for your compound can lead to rapid precipitation. Experimenting with different solvent systems is recommended.[9]
II. In-Depth Troubleshooting Guides
Problem 1: Polymorphism - Obtaining Different Crystal Forms
The Issue: You've successfully crystallized your purine derivative, but you obtain different crystal forms (polymorphs) in different experiments. Polymorphism is the ability of a compound to exist in more than one crystal structure.[11][12] These different forms can have significantly different physical properties, including solubility, stability, and bioavailability, which is a critical consideration in pharmaceutical development.[12]
Underlying Principles: The formation of a particular polymorph is thermodynamically and kinetically controlled. Factors such as solvent, temperature, cooling rate, and supersaturation level can influence which polymorph crystallizes.[12] Often, a less stable (metastable) form crystallizes first and then converts to a more stable form over time.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting polymorphism.
Step-by-Step Protocol: Polymorph Screening
-
Solvent Selection: Choose a diverse set of solvents with varying polarities and hydrogen bonding capabilities. The interactions between the solvent and the purine derivative can influence which polymorphic form is favored.[13]
-
Crystallization Methods: Employ various crystallization techniques for each solvent system:
-
Slow Evaporation: Dissolve the compound to near-saturation at room temperature and allow the solvent to evaporate slowly.[8][14]
-
Slow Cooling: Create a saturated solution at an elevated temperature and cool it down slowly.
-
Vapor Diffusion: As described in FAQ 3.
-
Anti-solvent Crystallization: Dissolve the compound in a good solvent and slowly add an anti-solvent.
-
-
Characterization: Analyze the resulting crystals from each experiment using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to identify the different polymorphs.
-
Reproducibility: Once a desired polymorph is identified, carefully document and control the conditions that produced it to ensure reproducibility.
Problem 2: Poor Crystal Quality - Small, Needle-like, or Twinned Crystals
The Issue: The crystals obtained are too small for analysis, are needle-like (acicular), or are twinned (intergrown), making them unsuitable for applications like X-ray crystallography.
Underlying Principles: Crystal morphology is a result of the relative growth rates of different crystal faces. Rapid crystal growth often leads to smaller, less perfect crystals.[15] High supersaturation favors nucleation over growth, resulting in a large number of small crystals.[16]
Troubleshooting Strategies:
| Strategy | Rationale |
| Reduce Supersaturation | Lowering the driving force for crystallization allows for slower, more controlled growth, favoring the formation of larger, higher-quality crystals.[17] |
| Slower Cooling/Evaporation | A slower rate of temperature decrease or solvent removal prevents rapid changes in supersaturation, promoting orderly crystal growth.[8] |
| Use a Co-solvent or Additive | Certain molecules can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit. |
| Change the Solvent | The solvent can influence crystal morphology. Experimenting with different solvents may yield crystals with a more desirable shape. |
Experimental Protocol: Optimizing Crystal Growth by Controlling Supersaturation
-
Determine the Solubility Curve: Accurately measure the solubility of your purine derivative in the chosen solvent at various temperatures.
-
Controlled Cooling:
-
Prepare a saturated solution at a high temperature.
-
Instead of allowing it to cool at room temperature, use a programmable water bath or cooling block to slowly decrease the temperature over several hours or days. A non-linear cooling profile, with a slower initial cooling rate, can be particularly effective.[18]
-
-
Monitor and Adjust: If possible, use in-situ monitoring techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the solute concentration and maintain a constant low level of supersaturation.[19]
Problem 3: Impurities are Co-crystallizing with the Product
The Issue: The final crystalline product is contaminated with impurities, compromising its purity.
Underlying Principles: Impurities can be incorporated into a crystal lattice, adsorb to the crystal surface, or be trapped in inclusions of mother liquor within the crystal.[20] Structurally similar impurities are particularly challenging to remove.[21] The presence of impurities can also negatively impact crystal growth kinetics and morphology.[22][23][24]
Troubleshooting Decision Tree:
Caption: Decision tree for handling impure crystals.
Key Purification Strategies:
-
Recrystallization: This is the most fundamental purification technique. The process of dissolving the impure solid and allowing it to re-form into crystals often excludes impurities from the crystal lattice.[25] Multiple recrystallization steps may be necessary.
-
Washing: After filtration, thoroughly wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that contains dissolved impurities.[20][25]
-
Activated Charcoal: If your solution has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[5]
-
Chromatography: For challenging separations, purifying the crude material using a suitable chromatography technique (e.g., flash chromatography on silica gel or a C18 column) before crystallization is highly recommended.[3]
III. References
-
Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. ACS Publications.
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
-
SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub.
-
Crystallisation Techniques. University of Cambridge.
-
How Does Supersaturation Influence Crystallization Processes?. How It Comes Together.
-
Kinetics of Crystallization in Supersaturation. Mettler Toledo.
-
Technical Support Center: Crystallization of 6-(Hydroxymethyl)purine. Benchchem.
-
9 Ways to Crystallize Organic Compounds. wikiHow.
-
Guide for crystallization. École Polytechnique Fédérale de Lausanne.
-
Advice for Crystallization. Universität Potsdam.
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. ACS Publications.
-
Troubleshooting. Chemistry LibreTexts.
-
Impact of impurities on crystal growth. Nature.
-
How to Grow Crystals. University of California, Riverside.
-
Purine and Related Compound Purification Strategies. Teledyne Labs.
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
-
Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate.
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate.
-
Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
-
Crystal polymorphism. Wikipedia.
-
Pharmaceuticals | Special Issue : Purine and Its Derivatives. MDPI.
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
-
Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. unifr.ch [unifr.ch]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. depts.washington.edu [depts.washington.edu]
- 15. youtube.com [youtube.com]
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- 20. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Overcoming Cell Permeability Challenges with 2-Chloro-6-Morpholinopurine
Welcome to the dedicated technical support guide for 2-chloro-6-morpholinopurine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this potent kinase inhibitor in their experiments. We understand that achieving optimal intracellular concentrations can be challenging due to its physicochemical properties. This guide provides in-depth troubleshooting strategies, validated protocols, and expert insights to help you diagnose and overcome poor cell permeability, ensuring the success and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of 2-chloro-6-morpholinopurine, with a focus on cell-based assays.
Q1: My 2-chloro-6-morpholinopurine isn't showing the expected biological effect in my cell-based assay, even at high concentrations. What's the likely problem?
A: While several factors could be at play, a primary suspect for purine analogs like 2-chloro-6-morpholinopurine is poor cell permeability. The compound's chemical structure, characterized by a polar morpholine ring and a purine core, can limit its ability to passively diffuse across the lipid bilayer of the cell membrane. Before investigating off-target effects or compound degradation, it is crucial to first confirm whether the compound is reaching its intracellular target.
Q2: How can I quickly assess if poor cell permeability is the issue?
A: A straightforward approach is to perform a dose-response experiment with and without a mild membrane permeabilizing agent, such as a very low, non-toxic concentration of digitonin or saponin. If the compound's efficacy dramatically increases in the presence of the permeabilizing agent, it strongly suggests that poor cell entry is the limiting factor. Always include a vehicle control and a permeabilizing agent-only control to ensure the agent itself is not causing the observed effect.
Q3: What is the best solvent to use for 2-chloro-6-morpholinopurine to maximize its uptake?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating stock solutions of 2-chloro-6-morpholinopurine. However, the final concentration of DMSO in your cell culture media is critical. High concentrations of DMSO can be toxic to cells and can also alter membrane fluidity, which might artificially inflate permeability.
Best Practices for Solubilization:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
For your experiment, perform serial dilutions so that the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%.
-
Always run a vehicle control with the same final DMSO concentration as your highest compound concentration to account for any solvent effects.
Q4: Are there any known chemical analogs or prodrugs of 2-chloro-6-morpholinopurine with better cell permeability?
A: Yes, the development of prodrugs is a common strategy to enhance the cellular uptake of polar molecules. For purine analogs, this often involves masking polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) to release the active compound. While specific, commercially available prodrugs of 2-chloro-6-morpholinopurine may not be widely listed, the principle is well-established in medicinal chemistry. Researchers have successfully used this approach for similar molecules to improve bioavailability. Investigating recent publications or chemical suppliers for such derivatives is a recommended strategy.
Part 2: In-Depth Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to systematically diagnose and solve permeability issues.
Guide 1: Diagnostic Workflow for Poor Compound Efficacy
If you are observing a lack of activity, follow this decision-making workflow to pinpoint the cause.
Caption: Troubleshooting Decision Tree for Efficacy Failure.
Protocol 2.1: Cell Permeabilization Assay for Potency Assessment
This protocol helps determine if poor membrane transport is masking the intrinsic potency of your compound.
Objective: To compare the dose-response of 2-chloro-6-morpholinopurine in standard versus mildly permeabilized cells.
Materials:
-
2-chloro-6-morpholinopurine (high-concentration DMSO stock)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Digitonin (stock solution in DMSO or water)
-
Assay plate (e.g., 96-well)
-
Assay reagents to measure desired biological endpoint (e.g., kinase activity, cell viability)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Determine Non-Toxic Digitonin Concentration: In a separate plate, treat your cells with a range of digitonin concentrations (e.g., 1-20 µg/mL) for the intended duration of your experiment. Measure cell viability (e.g., using an MTT or CellTiter-Glo® assay) to identify the highest concentration that does not cause significant cell death (e.g., >95% viability). This is your optimal permeabilizing concentration.
-
Prepare Treatment Plates:
-
Plate A (Standard): Prepare serial dilutions of 2-chloro-6-morpholinopurine in your standard culture medium. Include a vehicle control (DMSO only).
-
Plate B (Permeabilized): Prepare the same serial dilutions of the compound but add the pre-determined non-toxic concentration of digitonin to all wells, including the vehicle control.
-
-
Treatment: Remove the old medium from the seeded cells and add the prepared treatments from Plate A and Plate B to the respective wells.
-
Incubation: Incubate the plates for the desired experimental duration.
-
Assay Readout: Perform the assay to measure the biological endpoint of interest (e.g., add lysis buffer and measure kinase activity, or measure cell proliferation).
-
Data Analysis: Plot the dose-response curves for both the standard and permeabilized conditions. A significant leftward shift in the IC50/EC50 value in the permeabilized group is strong evidence of a permeability barrier.
Data Interpretation Table:
| Experimental Outcome | IC50 (Standard) | IC50 (Permeabilized) | Interpretation |
| Scenario 1 | > 100 µM | 5 µM | High Permeability Barrier: The compound is potent but cannot enter the cells effectively. |
| Scenario 2 | 50 µM | 40 µM | Minor Permeability Issue: Permeability is not the primary limiting factor. |
| Scenario 3 | > 100 µM | > 100 µM | Not a Permeability Issue: The compound may be inactive, or the assay is not working. |
Guide 2: Strategies to Enhance Compound Uptake
If a permeability barrier is confirmed, consider the following strategies, ranging from simple experimental adjustments to more advanced chemical approaches.
1. Optimization of Formulation and Delivery
Simple changes to the experimental setup can sometimes improve compound delivery without chemical modification.
-
Co-Solvent Optimization: While DMSO is standard, exploring other biocompatible co-solvents like ethanol or PEG-400 (in very low final concentrations) might alter the compound's interaction with the cell membrane. Always validate solvent toxicity.
-
Use of Serum-Free Media: Serum proteins can bind to small molecules, reducing the free concentration available to enter cells. Performing the initial incubation (e.g., 1-4 hours) in serum-free or low-serum media can increase the effective concentration gradient. Ensure this does not negatively impact cell health.
-
Transient Transfection Reagents: Cationic lipid-based transfection reagents, used for delivering nucleic acids, can also form complexes with small molecules and facilitate their entry into cells. This approach requires careful optimization to avoid artifacts but can be a powerful tool for initial validation studies.
2. Advanced Delivery Systems
For more persistent permeability issues, especially in preparation for in vivo studies, advanced formulations are necessary.
-
Liposomal Encapsulation: Encapsulating 2-chloro-6-morpholinopurine within lipid nanoparticles (liposomes) can facilitate its entry into cells via endocytosis, bypassing the need for passive diffusion across the membrane.
-
Nanoparticle Conjugation: Conjugating the compound to nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can similarly enhance cellular uptake and can also be used for targeted delivery.
3. Chemical Modification: The Prodrug Strategy
This is a medicinal chemistry approach aimed at fundamentally improving the compound's physicochemical properties.
Technical Support Center: Optimizing Purine-Morpholine Coupling Reactions
Welcome to the technical support center for purine-morpholine coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this crucial synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to overcome common challenges in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions and common hurdles encountered when setting up purine-morpholine coupling reactions.
Q1: My purine-morpholine coupling reaction is not proceeding to completion. What are the most common reasons for low conversion?
Low conversion in purine-morpholine coupling, typically a Buchwald-Hartwig amination, can stem from several factors. The primary culprits are often related to the catalyst system, reaction conditions, or the purity of your starting materials. In many cases, the choice of palladium precursor, ligand, and base is critical and highly substrate-dependent.[1][2] For instance, the reactivity of the purine electrophile follows the general trend of Ar-I > Ar-Br > Ar-OTf > Ar-Cl, meaning that chloro-purines can be particularly challenging substrates.[2][3] Additionally, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst.[4]
Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
Side product formation is a common issue. One frequent side reaction is hydrodehalogenation of the purine starting material, where the halogen is replaced by a hydrogen atom.[5] This can be exacerbated by certain ligand and base combinations or by the presence of water in the reaction mixture. Another possibility, especially with substituted purines, is reaction at other nucleophilic sites on the purine ring. The inherent nucleophilicity of the nitrogen atoms in the purine core can lead to undesired reactions if not properly considered.[6] Careful selection of a bulky ligand can often improve selectivity for the desired C-N coupling.
Q3: How do I choose the right catalyst and ligand for my specific purine and morpholine substrates?
The selection of the catalyst and ligand is arguably the most critical factor for a successful coupling reaction. For sterically hindered purines or less reactive aryl chlorides, more sophisticated and bulky electron-rich phosphine ligands are often required.[7] Ligands like Xantphos and BINAP have been widely used for N-arylation reactions.[7] It is often necessary to screen a variety of ligands to find the optimal one for your specific substrate combination. Pre-catalysts, which are more stable and lead to a cleaner formation of the active catalytic species, are generally preferred over generating the catalyst in situ from sources like Pd(OAc)2.[1]
Q4: What is the role of the base in the purine-morpholine coupling reaction, and how do I select the appropriate one?
The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the morpholine, making it a more potent nucleophile.[5] Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice for many Buchwald-Hartwig reactions.[2] However, for substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be more suitable, although this might require higher reaction temperatures or longer reaction times.[8][9]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
If you are experiencing low to no yield of your desired purine-morpholine product, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Verify Starting Material Purity: Impurities in your purine or morpholine starting materials can inhibit the catalyst. Ensure they are pure and dry. Solvents must be anhydrous, as water can lead to side reactions and catalyst deactivation.[4]
-
Evaluate the Catalyst System:
-
Palladium Source: If you are using a Pd(II) source like Pd(OAc)2, ensure it is fully reduced to the active Pd(0) species. Consider using a Pd(0) source or a pre-catalyst for more reliable results.[1]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings, sterically hindered, electron-rich phosphine ligands are often necessary.[7] A screening of different ligands is highly recommended.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. While strong bases like NaOtBu are common, they can cause degradation of sensitive substrates.[2] A weaker base like Cs2CO3 or K3PO4 might be a better option in such cases.[8][9]
-
Solvent: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[10] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature and Reaction Time: These reactions are often run at elevated temperatures (80-120 °C). If you observe low conversion, increasing the temperature or extending the reaction time may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem 2: Regioselectivity Issues with Substituted Purines
Purines have multiple nitrogen atoms that can potentially react.[6] Achieving the desired regioselectivity can be a significant challenge.
Caption: Workflow for Improving Regioselectivity.
-
Protecting Groups: The most straightforward approach to ensure regioselectivity is to protect the other potentially reactive nitrogen atoms on the purine ring. Common protecting groups for purines include Boc, Trityl, and SEM.
-
Steric Hindrance: Employing a bulky phosphine ligand can sterically hinder the approach of the palladium complex to the more sterically congested nitrogen atoms, thereby favoring reaction at the desired position.
-
Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the different nitrogen atoms in the purine ring.[6] Experimenting with different solvents may lead to improved regioselectivity.
Experimental Protocols & Data
General Protocol for Purine-Morpholine Coupling
This protocol provides a starting point for your optimization experiments.
-
To an oven-dried reaction vessel, add the halo-purine (1.0 equiv.), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the morpholine (1.2 equiv.) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Effect of Ligand and Base on the Yield of 6-morpholinopurine
The following table summarizes the results of a hypothetical optimization study for the coupling of 6-chloropurine with morpholine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd2(dba)3 (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 3 | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 (2.0) | Dioxane | 110 | 24 | 65 |
| 4 | Pd(OAc)2 (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 72 |
This data is illustrative and intended for guidance purposes.
References
-
Alami, M., et al. (2009). Microwave-assisted direct C8 arylation of free-(NH2) 9-N-protected adenine with aryl halides catalyzed by Pd(OH)2/C (Pearlman's catalyst) in the presence of CuI. Molecules, 14(9), 3554-3567. [Link]
-
Nadaf, et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 12(1), 1-25. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). 7.1.1. Synthesis. Thieme Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ResearchGate. (n.d.). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Gagnon, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(5), 3985-3996. [Link]
-
Sadowski, M., & Paluch, P. (2014). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Structural Chemistry, 25(5), 1473-1482. [Link]
-
Gayakhe, V., et al. (2015). Catalytic C–H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. Chemical Communications, 51(85), 15504-15517. [Link]
-
Hocek, M., & Dvořáková, H. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(12), 14636-14666. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Zhang, H., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(7), 1733. [Link]
-
Yang, K., et al. (2019). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 84(15), 9633-9642. [Link]
-
PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Abdou, A., et al. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances, 14(26), 18631-18644. [Link]
-
ResearchGate. (n.d.). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]
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stability issues of 4-(2-chloro-9H-purin-6-yl)morpholine in cell culture media
Technical Support Center: 4-(2-chloro-9H-purin-6-yl)morpholine
Welcome to the technical support resource for researchers using this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in typical cell culture environments. As Senior Application Scientists, we aim to blend foundational chemical principles with practical, field-tested solutions to help you achieve reliable and reproducible experimental outcomes.
Overview: Understanding the Molecule and its Challenges
This compound is a substituted purine, a class of molecules widely investigated for their potential as kinase inhibitors and modulators of other cellular pathways. The efficacy of such compounds in cell-based assays is critically dependent on their stability and bioavailability under experimental conditions. The key structural features of this molecule—the hydrophobic purine core, the electron-withdrawing chloro group at the C2 position, and the morpholine moiety at C6—dictate its chemical behavior in aqueous, buffered solutions like cell culture media.
The primary challenge researchers face is the compound's potential for degradation, primarily through hydrolysis of the C2-chloro substituent. This instability can lead to a decrease in the effective concentration of the active compound over time, resulting in inconsistent data, diminished biological effects, and misinterpretation of results. This guide will walk you through identifying, quantifying, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the likely causes?
Inconsistent results are often rooted in a loss of the active compound's effective concentration during the experiment. The main culprits are chemical degradation, poor solubility, and experimental variability.
-
Chemical Degradation: The bond between the purine ring and the chlorine atom at the 2-position is susceptible to nucleophilic attack by water (hydrolysis), especially at 37°C in aqueous media. This converts the active compound into its 2-hydroxy analog, which may have a different activity profile.
-
Poor Solubility & Precipitation: Purine derivatives can exhibit low aqueous solubility.[1] While often dissolved in a DMSO stock, the compound can precipitate when diluted into the complex milieu of cell culture media, especially in the presence of serum proteins.
-
Experimental Variability: Inconsistent cell density, variations in incubation times, and repeated freeze-thaw cycles of stock solutions can introduce significant variability.[2]
Q2: What is the primary chemical instability of this compound in cell culture media?
The principal degradation pathway is the hydrolysis of the 2-chloro group to a 2-hydroxy group (a purinone or purinol). The carbon atom at the C2 position of the purine ring is electrophilic, and the chlorine atom is a good leaving group. In the aqueous, near-neutral pH environment of cell culture media (typically pH 7.2-7.4) and at a standard incubation temperature of 37°C, water molecules can act as nucleophiles, attacking this position and displacing the chloride ion.[3][4][5]
This reaction is often the rate-limiting step in the degradation process and is influenced by:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: The pH of the media can influence the reaction rate.[6][7][8] While physiological pH is standard, shifts in pH due to cellular metabolism can impact stability.[9]
-
Media Composition: Certain components in the media could potentially catalyze the degradation, although this is less common than simple hydrolysis.[10][11]
Q3: How should I prepare and store stock solutions to maximize compound integrity?
Proper handling of the compound before it even reaches your cells is critical. Most kinase inhibitors and purine analogs are best handled using the following protocol.[10]
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[12][13][14] DMSO is generally well-tolerated by most cell lines at final concentrations ≤0.5%, though this should be empirically determined.[15]
-
Storage: Dispense the stock solution into small, single-use aliquots and store them at -80°C. This minimizes the number of freeze-thaw cycles, which can cause the compound to fall out of solution and introduce moisture that facilitates degradation.
-
Working Dilutions: When preparing for an experiment, thaw an aliquot and dilute it into your cell culture medium immediately before use. Do not store the compound in diluted, aqueous solutions for extended periods.
| Solvent | Recommended Max. Concentration in Culture | Notes |
| DMSO | 0.1% - 0.5% | Standard choice for most small molecules. Always run a vehicle control. Cytotoxicity is cell-line dependent.[12][15] |
| Ethanol | < 0.5% | Can be more rapidly cytotoxic than DMSO for some cell lines.[12] |
| PEG/Co-solvents | Variable | Can improve solubility but may have independent biological effects.[1][16] |
Q4: I see a precipitate after adding the compound to my media. Is this degradation or a solubility issue?
This is most likely a solubility issue. Degradation products are typically soluble. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.
Troubleshooting Steps:
-
Visual Check: Inspect the media under a microscope after adding the compound. Precipitate may appear as small, crystalline structures.
-
Reduce Final Concentration: The simplest solution is to lower the working concentration of the compound.
-
Check Solvent Concentration: Ensure your final DMSO concentration does not exceed the tolerance limit of your cells (typically <0.5%). High organic solvent concentrations can cause the compound to crash out of solution upon dilution.
-
Pre-warm the Media: Adding a cold, concentrated stock to 37°C media can sometimes cause precipitation. Try warming the stock slightly and adding it to pre-warmed media slowly while vortexing.
-
Serum Interaction: If using serum, proteins can sometimes bind to the compound, affecting its solubility. Try adding the compound to serum-free media first, then adding serum.
Troubleshooting Guide 1: Protocol for Assessing Compound Stability
This guide provides a step-by-step method to quantitatively assess the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the rate of degradation of the compound in complete cell culture medium over a typical experimental time course (e.g., 72 hours).
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Ultrapure water
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Media Sample: In a sterile tube, add the compound stock to your complete cell culture medium to achieve your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%. This is your T=0 sample.
-
Incubation: Place the tube in your cell culture incubator (37°C, 5% CO2) without cells. The absence of cells ensures you are measuring chemical, not metabolic, stability.
-
Time-Point Sampling: At designated time points (e.g., 2, 8, 24, 48, 72 hours), remove an aliquot (e.g., 200 µL) of the medium and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw all samples simultaneously.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample (e.g., 600 µL acetonitrile for 200 µL sample).
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable reverse-phase HPLC method. A gradient elution from water/0.1% formic acid to acetonitrile/0.1% formic acid on a C18 column is a common starting point.
-
Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., ~265 nm for purine rings).
-
The parent compound will have a specific retention time. Degradation will result in a decrease in the peak area at this retention time and the appearance of new peaks (e.g., the more polar 2-hydroxy analog) at different retention times.
-
-
Data Interpretation:
-
Normalize the peak area of the parent compound at each time point to the peak area at T=0.
-
Plot the percentage of compound remaining versus time. From this plot, you can calculate the compound's half-life (t½) in your specific media.
-
Troubleshooting Guide 2: Distinguishing On-Target vs. Off-Target/Degradation Effects
If you observe a biological effect, it's crucial to confirm it's from the intended compound, not a degradation product or an off-target effect.[2]
Logical Flow for Validating Biological Effects
Caption: Decision-making workflow to validate on-target effects.
Key Validation Strategies:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the same protein but with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.[2]
-
Titrate the Compound: Correlate the magnitude of the phenotype with the degree of target inhibition. Use the lowest effective concentration to minimize potential off-target effects.[2][17]
-
Test the Degradation Product: If your stability assay shows significant degradation, consider synthesizing or obtaining the likely degradation product (the 2-hydroxy analog) and testing it directly in your assay. If it is inactive, you can be more confident that any observed effect is from the parent compound.
By systematically addressing solubility, confirming chemical stability, and using orthogonal validation methods, you can ensure that your experimental findings with this compound are both accurate and robust.
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Available at: [Link]
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Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Available at: [Link]
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Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Available at: [Link]
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Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC - NIH. Available at: [Link]
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Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hellenic Journal of Innovative Chemistry. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
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Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. Available at: [Link]
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The Significance of pH Stability for Cell Cultures. American Laboratory. Available at: [Link]
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Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. Available at: [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. Available at: [Link]
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Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC - NIH. Available at: [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. Available at: [Link]
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Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. Available at: [Link]
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Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. Available at: [Link]
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pH Condition in temperature shift cultivation enhances cell longevity and specific hMab productivity in CHO culture. PMC - NIH. Available at: [Link]
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Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. PubMed. Available at: [Link]
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Cell Culture Media Impact on Drug Product Solution Stability. PubMed. Available at: [Link]
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Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. Available at: [Link]
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Stability of adapted cell lines. A batch culture was performed before... ResearchGate. Available at: [Link]
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Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC - NIH. Available at: [Link]
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(PDF) Dimethyl sulfoxide (DMSO) as the sulfur source for the production of desulfurizing resting cells of Gordonia alkanivorans RIPI90A. ResearchGate. Available at: [Link]
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CHO Cell Line Investigation for CMC Readiness. BioProcess International. Available at: [Link]
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Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]
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Role of Stable Cell Line in Biopharmaceutical Manufacturing. Mabion. Available at: [Link]
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Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC - NIH. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
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Cell Line Development (CLD). UGA Biopharma. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 4-(2-chloro-9H-purin-6-yl)morpholine, a Novel Purine Derivative
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel purine analog, 4-(2-chloro-9H-purin-6-yl)morpholine. Given the compound's structural similarity to known kinase inhibitors, this guide focuses on a logical, multi-step experimental approach to elucidate its potential as an anti-cancer agent. We will compare its hypothetical performance with established alternatives and provide detailed, field-proven protocols.
Foundational Rationale: Why Investigate a Novel Purine Analog?
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives are known to target a wide array of proteins, most notably cyclin-dependent kinases (CDKs) and components of the PI3K/Akt/mTOR signaling pathway, both of which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[4][5][6][7][8] The compound , this compound, features a morpholine substitution at the C6 position of the purine ring, a modification known to enhance potency and modulate pharmacokinetic properties in various bioactive molecules.[9][10][11][12]
This structural design suggests a high probability of interaction with ATP-binding sites of kinases. Therefore, our validation strategy will be built around the hypothesis that this compound acts as a kinase inhibitor, leading to cell cycle arrest and reduced cell proliferation.
The Validation Workflow: A Step-by-Step Approach
A systematic and logical progression of experiments is crucial to robustly characterize a novel compound. The following workflow is designed to first screen for broad activity and then progressively narrow down the mechanism of action.
Caption: A logical workflow for validating a novel kinase inhibitor.
Comparative Framework: Selecting Benchmarks
To contextualize the activity of this compound, it is essential to compare its performance against well-characterized inhibitors targeting hypothesized pathways.
| Compound Class | Reference Compound | Primary Target(s) | Rationale for Comparison |
| Pan-CDK Inhibitor | Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | A well-studied 2,6,9-trisubstituted purine derivative, providing a direct structural and functional comparison.[13] |
| PI3K Inhibitor | GDC-0941 (Pictilisib) | Class I PI3K isoforms | To assess potential activity against the PI3K/Akt/mTOR pathway, another common target for purine-like structures.[5] |
| Standard Chemotherapeutic | Doxorubicin | Topoisomerase II Inhibitor | A widely used cytotoxic agent to benchmark general anti-proliferative potency. |
Experimental Protocols and Data Interpretation
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on a panel of purified kinases.
Methodology: A radiometric kinase assay using [γ-³²P]ATP is a robust method for initial screening.[14][15]
Step-by-Step Protocol:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare a master mix containing kinase buffer, the purified kinase of interest (e.g., CDK2/Cyclin A), and a suitable substrate (e.g., Histone H1).
-
Compound Addition: Add varying concentrations of this compound or a reference inhibitor to the reaction mix. Include a DMSO vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]ATP.[16][17] Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[16]
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the radiolabeled (phosphorylated) substrate using a phosphorimager.[15]
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Outcome & Interpretation: A potent inhibitor will show a dose-dependent decrease in substrate phosphorylation. The resulting IC₅₀ values will allow for a direct comparison of potency against different kinases and with reference compounds.
| Kinase | This compound IC₅₀ (nM) | Roscovitine IC₅₀ (nM) |
| CDK2/Cyclin A | Hypothetical Data: 50 | ~40 |
| CDK9/Cyclin T1 | Hypothetical Data: 250 | ~150 |
| PI3Kα | Hypothetical Data: >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[18][19]
Methodology: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18][19][20]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][20]
-
Compound Treatment: Treat the cells with a serial dilution of this compound, reference inhibitors, and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[18][19]
Expected Outcome & Interpretation: A dose-dependent decrease in absorbance indicates reduced cell viability. The GI₅₀ (concentration for 50% growth inhibition) can be calculated and compared across different cell lines and against reference compounds.
| Cell Line | This compound GI₅₀ (µM) | Roscovitine GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |
| MCF-7 (Breast) | Hypothetical Data: 1.5 | ~15 | ~0.1 |
| HCT116 (Colon) | Hypothetical Data: 2.1 | ~18 | ~0.2 |
| A549 (Lung) | Hypothetical Data: 5.8 | ~25 | ~0.3 |
This table presents hypothetical data for illustrative purposes.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[22][23]
Methodology: This technique uses a DNA-intercalating fluorescent dye, such as propidium iodide (PI), to measure the DNA content of individual cells.[22]
Caption: Workflow for cell cycle analysis using flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat a sub-confluent population of cells with the compound at its GI₅₀ concentration for 24-48 hours.
-
Harvest and Fixation: Harvest the cells (including floating cells) and fix them in ice-cold 70% ethanol while vortexing gently.[24][25] This permeabilizes the cells and preserves their DNA.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[24][25]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[26]
-
Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.
Expected Outcome & Interpretation: If the compound is a CDK2 inhibitor, an accumulation of cells in the G1 or S phase is expected.[27][28] This would be consistent with its hypothesized mechanism of action.
Western Blot Analysis of Key Signaling Proteins
Objective: To confirm the on-target effect of the compound by examining the phosphorylation status of downstream proteins in the targeted pathway.
Methodology: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.[29] It is crucial to use appropriate buffers and inhibitors to preserve the phosphorylation state of proteins during sample preparation.[30][31]
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[30][31]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[29][30]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29][30]
-
Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-proteins, BSA is recommended over milk, as milk contains phosphoproteins like casein that can cause high background.[30][31][32][33]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Rb (Ser807/811) for CDK2 activity). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[29]
-
Stripping and Reprobing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Rb) to confirm equal loading and to assess the ratio of phosphorylated to total protein.[32]
Expected Outcome & Interpretation: If this compound inhibits CDK2, a dose-dependent decrease in the phosphorylation of its substrate, Retinoblastoma protein (Rb), would be observed. This provides strong evidence for the compound's mechanism of action.
Caption: Hypothesized mechanism of action via CDK2 inhibition.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validate the biological activity of this compound. By systematically progressing from broad screening to detailed mechanistic studies and consistently benchmarking against established compounds, researchers can build a comprehensive profile of this novel purine derivative. Positive results from this workflow would provide a strong rationale for further preclinical development, including selectivity profiling against a wider kinase panel, pharmacokinetic studies, and in vivo efficacy testing in animal models. The purine scaffold continues to be a rich source of potential therapeutics, and a methodical validation process is the key to unlocking its full potential.[27][34]
References
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- In vitro kinase assay. (2023). protocols.io.
- Western blot for phosphorylated proteins. (n.d.). Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- MTT assay protocol. (n.d.). Abcam.
- Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2019). MDPI.
- MTT (Assay protocol). (2023). protocols.io.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
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- Tips for Detecting Phosphoproteins by Western Blot. (2025). Invent Biotechnologies Inc.
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- Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. (n.d.). PubMed.
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- Design of novel purine-scaffold CDK12 inhibitors. (n.d.). ResearchGate.
- Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2019). PubMed.
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A Comparative Analysis of 4-(2-chloro-9H-purin-6-yl)morpholine and Established Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparison of the novel compound 4-(2-chloro-9H-purin-6-yl)morpholine against well-characterized kinase inhibitors. As researchers in drug development, our goal is not merely to identify active compounds but to understand their mechanistic nuances, potential for selectivity, and cellular efficacy relative to existing therapeutic agents. This document is structured to provide a robust framework for such an evaluation, combining structural analysis with detailed, field-proven experimental protocols.
We will deconstruct the structural components of this compound, hypothesizing its potential kinase targets based on established structure-activity relationships (SAR) of its core scaffolds. We will then benchmark it against leading inhibitors in the Cyclin-Dependent Kinase (CDK) and Phosphoinositide 3-Kinase (PI3K) families, providing the experimental blueprints necessary to validate these comparisons.
Section 1: Structural Rationale and Comparative Chemistry
The therapeutic potential of a kinase inhibitor is deeply embedded in its chemical structure. The strategic combination of a purine core, a halogen substituent, and a morpholine moiety in this compound suggests a deliberate design aimed at potent and selective kinase inhibition.
1.1 The Privileged Purine Scaffold
The purine ring is a cornerstone of kinase inhibitor design, acting as a structural mimic of the adenine base in ATP. This allows such compounds to compete effectively for the ATP-binding pocket of a wide range of kinases. The development of selective inhibitors has been challenging due to the high conservation of this binding site across the kinome.[1] However, subtle modifications to the purine core can exploit minor differences in the pocket's architecture, leading to highly selective drugs.
1.2 The Role of Key Substituents
-
6-Morpholino Group: The morpholine ring is a common feature in medicinal chemistry, often introduced to enhance aqueous solubility and improve metabolic stability, key pharmacokinetic properties.[2] In the context of kinase inhibitors, its placement at the C6 position of the purine can facilitate crucial hydrogen bond interactions within the ATP-binding site, contributing to both potency and selectivity.
-
2-Chloro Group: The addition of a chlorine atom at the C2 position can significantly influence the electronic properties of the purine ring and create specific steric interactions. This can be leveraged to disfavor binding to certain kinases while enhancing affinity for the desired target, thereby refining the inhibitor's selectivity profile.
1.3 Comparison with Established Kinase Inhibitors
Based on its purine core, this compound is a promising candidate for targeting kinase families frequently inhibited by ATP-competitive molecules, such as CDKs and PI3Ks.
| Compound | Core Scaffold | Key Moieties | Primary Target(s) | Therapeutic Indication |
| This compound | Purine | 2-Chloro, 6-Morpholine | Hypothesized: CDKs, PI3Ks | Investigational |
| Palbociclib (Ibrance) [3][4] | Pyrido[2,3-d]pyrimidine | Cyclopentyl, Piperazine | CDK4, CDK6 | HR+/HER2- Breast Cancer[1][3] |
| Idelalisib (Zydelig) [5][6] | Quinazolinone | Purine analog features | PI3Kδ | Chronic Lymphocytic Leukemia[5][6] |
| Roscovitine (Seliciclib) [1] | Purine | Isopropyl, Benzylamino | CDK2, CDK5, CDK7, CDK9 | Investigational (Cancer) |
This structural comparison highlights how different scaffolds and substituents are employed to achieve selectivity for different kinase subfamilies. The next section details the experimental workflows required to determine the actual inhibitory profile of our compound of interest.
Section 2: A Step-by-Step Framework for Comparative Experimental Evaluation
A rigorous evaluation of a novel kinase inhibitor requires a multi-tiered experimental approach, progressing from direct biochemical assays to complex cellular models. This ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action in a biologically relevant context.
2.1 Tier 1: In Vitro Kinase Inhibition Assay
Causality Behind Experimental Choice: The primary and most critical experiment is the direct measurement of enzymatic inhibition. This biochemical assay quantifies the compound's ability to inhibit the phosphorylation activity of a purified kinase, providing a direct measure of potency (typically as an IC50 value). By screening against a panel of kinases, we can simultaneously determine the compound's selectivity profile. We will use a non-radioactive, luminescence-based assay for safety and high-throughput compatibility.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a 2X solution of the kinase substrate in the kinase buffer.
-
Serially dilute the test compound (this compound) and known inhibitors (e.g., Palbociclib, Idelalisib) in kinase buffer to create a 4X concentration series.
-
Prepare a 4X solution of ATP in the kinase buffer. The final ATP concentration in the assay should be at or near the Km for the specific kinase being tested.
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
2.2 Tier 2: Cell Viability and Proliferation Assay
Causality Behind Experimental Choice: Demonstrating that a compound can inhibit a purified enzyme is only the first step. We must then determine if it can enter a living cell and exert an anti-proliferative or cytotoxic effect. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] This allows us to determine the compound's potency in a cellular context (GI50 or IC50). The choice of cell lines is critical; for instance, an ER+ breast cancer cell line like MCF-7 would be appropriate for comparing with the CDK4/6 inhibitor Palbociclib.
Detailed Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[9][11]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
2.3 Tier 3: Western Blot for Pathway Modulation
Causality Behind Experimental Choice: After confirming cellular activity, it is essential to verify that the compound inhibits its intended target within the cell. A Western blot allows us to visualize this by measuring the phosphorylation status of a kinase's direct downstream substrate. For a PI3K inhibitor, we would expect to see a decrease in phosphorylated AKT (p-AKT). For a CDK4/6 inhibitor, we would see a decrease in phosphorylated Retinoblastoma protein (p-Rb). This provides direct evidence of on-target activity.
Detailed Experimental Protocol: Western Blot for p-AKT (PI3K Pathway)
-
Cell Treatment and Lysis:
-
Seed cells (e.g., a leukemia cell line like MOLT-4) in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[13]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-antibody protocols.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-p-AKT Ser473).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
-
Section 3: Data Synthesis and Comparative Benchmarking
The ultimate goal of these experiments is to generate a comprehensive dataset that allows for a direct, quantitative comparison of this compound against established drugs. The data should be consolidated into a clear, comparative table.
| Parameter | This compound | Palbociclib | Idelalisib | Roscovitine |
| Biochemical IC50 (CDK4) | Experimental Result | 11 nM[14] | >10,000 nM | 850 nM[14] |
| Biochemical IC50 (PI3Kδ) | Experimental Result | >10,000 nM | 2.5 nM[15] | >10,000 nM |
| Cellular GI50 (MCF-7) | Experimental Result | ~80 nM | >10,000 nM | >10,000 nM |
| Cellular GI50 (MOLT-4) | Experimental Result | >1,000 nM | ~5 nM | ~15,000 nM |
| Pathway Modulation | p-Rb or p-AKT decrease? | ↓ p-Rb | ↓ p-AKT | ↓ p-Rb |
Interpretation of Potential Outcomes:
-
Scenario 1: Potent and Selective CDK Inhibition: If the compound shows a low nanomolar IC50 against CDK4/6 and potent anti-proliferative activity in MCF-7 cells, coupled with a reduction in p-Rb levels, it would profile as a Palbociclib-like molecule. Its novelty would lie in its distinct chemical scaffold.
-
Scenario 2: Potent and Selective PI3K Inhibition: If the data reveal potent inhibition of PI3Kδ, strong activity in a leukemia cell line like MOLT-4, and a clear reduction in p-AKT, its profile would be comparable to Idelalisib. The 2-chloro-purine scaffold would be a key differentiator.
-
Scenario 3: Multi-Kinase Inhibition: The compound might inhibit both CDKs and PI3Ks. While often less desirable, such a profile could be advantageous for certain cancer types where multiple pathways are dysregulated.
Conclusion
This guide outlines a comprehensive strategy for characterizing this compound and rigorously comparing it to established kinase inhibitors. By integrating structural analysis with a tiered experimental approach—from biochemical potency and selectivity to cellular activity and on-target pathway modulation—researchers can build a complete profile of this novel compound. The provided protocols are designed to be robust and self-validating, ensuring that the generated data is reliable and allows for a clear, objective comparison that can guide future drug development efforts.
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A Comparative Guide to the Kinase Inhibition Profiles of Imatinib and 4-(2-chloro-9H-purin-6-yl)morpholine
Executive Summary
In the landscape of targeted cancer therapy, the characterization of a small molecule's interaction with the human kinome is a cornerstone of preclinical development. This guide provides an in-depth comparison between Imatinib (Gleevec®), a paradigm-shifting tyrosine kinase inhibitor (TKI), and 4-(2-chloro-9H-purin-6-yl)morpholine, a representative of the widely explored purine-based inhibitor scaffold. While Imatinib's profile is extensively documented, this guide focuses on the critical methodologies and scientific rationale required to generate a comparative kinase inhibition profile for a novel or less-characterized compound. We will dissect the structural and mechanistic differences between these two molecules and provide detailed, field-proven protocols for generating the essential data that drug development professionals need to make informed decisions.
Introduction: The Central Role of Kinase Profiling
Protein kinases, which catalyze the phosphorylation of substrates, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] The development of kinase inhibitors has revolutionized treatment for many patients.
Imatinib , a 2-phenylaminopyrimidine derivative, was the first highly successful signal transduction inhibitor, transforming the prognosis for patients with chronic myeloid leukemia (CML).[3] It functions by targeting the constitutively active BCR-ABL fusion protein.[3][4][5] However, like most kinase inhibitors, Imatinib is not perfectly specific and interacts with other kinases, a property known as polypharmacology. Understanding this broader profile is critical for predicting both efficacy and potential side effects.[6][7]
On the other hand, This compound belongs to a class of compounds built on a purine scaffold, which mimics the endogenous kinase substrate adenosine triphosphate (ATP). The morpholine group is a common pharmacophore used to improve potency and pharmacokinetic properties.[8][9] While comprehensive public data on this specific molecule is sparse, its structural class is of high interest in drug discovery. This guide uses it as a model to illustrate the process of building a kinase inhibition profile from the ground up and comparing it against a well-established benchmark like Imatinib.
Molecular Structure and Putative Mechanism of Action
The structural differences between Imatinib and this compound hint at distinct mechanisms of kinase inhibition.
Imatinib: A Type II Inhibitor Imatinib is classified as a Type II inhibitor. It binds to the ATP-binding site of the ABL kinase domain but, crucially, recognizes and stabilizes the inactive "DFG-out" conformation of the enzyme.[10] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing an adjacent allosteric site that Imatinib also occupies.[11][12] This mechanism confers a high degree of specificity, as not all kinases can adopt this specific inactive conformation.[4][10]
This compound: A Putative Type I Inhibitor Given its purine core, which is a direct structural analog of the adenine base in ATP, this compound is predicted to be a Type I inhibitor. These inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the kinase. This is the most common mechanism for kinase inhibitors. While effective, Type I inhibitors can sometimes suffer from lower selectivity because the ATP-binding pocket is highly conserved across the kinome.[13] The substituents on the purine ring are therefore critical for achieving target specificity.
Comparative Kinase Inhibition Profile
Generating a robust comparative dataset is essential. The table below presents the known inhibition profile for Imatinib against its primary targets and key off-targets. The corresponding data for this compound would be generated using the experimental protocols detailed in the following section.
| Kinase Target | Imatinib IC50 (nM) | This compound IC50 (nM) |
| Primary Targets | ||
| ABL1 | 400[14] | Data to be generated |
| BCR-ABL | 400[14] | Data to be generated |
| c-KIT | - | Data to be generated |
| PDGFRα/β | -[4] | Data to be generated |
| Key Off-Targets | ||
| DDR1 | Inhibited[6] | Data to be generated |
| NQO2 | Inhibited[6] | Data to be generated |
| SRC Family Kinases | >10,000[14] | Data to be generated |
Note: IC50 values are highly dependent on assay conditions. The data presented are representative values from published literature.
Experimental Methodologies for Kinase Profiling
To compare these two compounds, a multi-tiered approach is required, moving from broad screening to detailed cellular characterization. Here we provide the rationale and step-by-step protocols for key assays.
Large-Scale Kinase Binding Profiling (KINOMEscan™)
Expertise & Experience: The first step in characterizing a new inhibitor is often a broad screen against a large panel of kinases. This helps identify both primary targets and potential off-targets early. The KINOMEscan™ platform from DiscoverX is an industry-standard method that uses a competition binding assay.[15][16] Its advantage is that it measures direct physical interaction between the compound and the kinase, independent of enzymatic activity, and is not reliant on the availability of a suitable substrate.[17]
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Setup: The assay is typically run at a single high concentration (e.g., 1 or 10 µM) for initial screening. The test compound is added to wells containing DNA-tagged kinases from a panel of over 450 kinases.[15][16]
-
Competition Binding: A fixed concentration of an immobilized, broad-spectrum kinase inhibitor (the "tracer" or "ligand") is added to the wells. The test compound and the tracer compete for binding to the kinase's active site.
-
Affinity Capture: The kinases are captured on a solid support. Unbound ligands and test compounds are washed away.
-
Quantification: The amount of tracer bound to the kinase is quantified. In the KINOMEscan platform, this is typically done using quantitative PCR (qPCR) to measure the amount of the DNA tag associated with the kinase.
-
Data Analysis: The amount of tracer detected is inversely proportional to the binding affinity of the test compound. A low signal indicates that the test compound successfully displaced the tracer, signifying strong binding. Results are often reported as "% of DMSO control" or "% inhibition".
In Vitro Biochemical Kinase Activity Assay (Adapta™ TR-FRET)
Trustworthiness: While binding assays are excellent for identifying targets, it is crucial to confirm that this binding translates into functional inhibition of the enzyme's catalytic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity by quantifying ADP production.[18] A self-validating system includes controls: a "no inhibitor" (DMSO) control for 0% inhibition and a "no ATP" control for 100% inhibition.[18]
Protocol: Adapta™ Universal Kinase Assay
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., Imatinib) in DMSO. Dispense a small volume (e.g., 160 nL) into a 384-well assay plate.[12]
-
Kinase Reaction: Add the kinase, its specific peptide substrate, and ATP to the wells to initiate the reaction. The final DMSO concentration should be kept low (e.g., 1%) to avoid artifacts.[18] Incubate for 60 minutes at room temperature.
-
Detection: Stop the kinase reaction by adding a detection solution containing EDTA, a europium (Eu)-labeled anti-ADP antibody, and an Alexa Fluor™ 647-labeled ADP tracer.[18]
-
FRET Measurement: After a brief incubation, read the plate on a TR-FRET-capable plate reader.
-
Mechanism: The Eu-antibody and the Alexa Fluor-tracer are a FRET pair. In the absence of kinase activity (high inhibition), little ADP is produced, so the tracer binds to the antibody, resulting in a high FRET signal. When the kinase is active, the produced ADP competes with the tracer for binding to the antibody, disrupting FRET and leading to a low signal.[18]
-
-
Data Analysis: Plot the FRET ratio against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[12]
Cellular Target Engagement and Pathway Analysis
Authoritative Grounding: Demonstrating that a compound inhibits a purified kinase in vitro is not enough. It is essential to confirm that it can engage its target in the complex milieu of a living cell and modulate downstream signaling.
Protocol: Western Blot for Phospho-Protein Levels This protocol assesses the functional consequence of kinase inhibition in a cellular context. For example, to test the inhibition of BCR-ABL by Imatinib, one would measure the phosphorylation of a known downstream substrate like STAT5.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562, a CML cell line expressing BCR-ABL) to ~80% confluency. Treat the cells with a range of concentrations of the test inhibitor (e.g., Imatinib) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT5).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light.
-
-
Detection and Analysis: Image the light emission using a digital imager. To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein (e.g., anti-total-STAT5) and a loading control (e.g., anti-Actin). A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates effective cellular inhibition.
Conclusion and Future Directions
This guide outlines the critical comparison between the well-defined, Type II inhibitor Imatinib and the broader class of ATP-competitive purine-based inhibitors, represented by this compound. We have established that while Imatinib exhibits a relatively narrow and potent inhibition profile centered on ABL, KIT, and PDGFR, the profile of any new chemical entity must be determined empirically.
The provided protocols for broad kinome scanning, in vitro functional assays, and cellular pathway analysis represent a robust, industry-standard workflow for this characterization. By employing these methods, researchers can generate a comprehensive data package to understand a compound's selectivity, confirm its mechanism of action, and establish its potential for further development. The resulting comparative profile allows for a rational assessment of a new inhibitor's potential advantages, such as improved potency or a novel target space, and liabilities, such as undesirable off-target activity, relative to established benchmarks like Imatinib.
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A Technical Guide to the Structure-Activity Relationship of 2-Chloro-6-Morpholinopurine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the purine scaffold stands out as a "privileged structure" due to its inherent ability to mimic the endogenous adenosine triphosphate (ATP) molecule and interact with the ATP-binding sites of a vast array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Among the myriad of purine-based kinase inhibitors, the 2,6-disubstituted purine framework has emerged as a particularly fruitful starting point for the development of potent and selective anticancer agents.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-chloro-6-morpholinopurine analogs. We will dissect how subtle molecular modifications to this core scaffold influence biological activity, with a focus on their potential as kinase inhibitors.
The 2-Chloro-6-Morpholinopurine Scaffold: A Foundation for Kinase Inhibition
The 2-chloro-6-morpholinopurine core represents a strategic design in the quest for effective kinase inhibitors. The purine ring itself provides the fundamental framework for ATP competition. The morpholine moiety at the C6 position is a common feature in many kinase inhibitors, often contributing to improved physicochemical properties such as aqueous solubility and metabolic stability, and can form crucial hydrogen bond interactions within the kinase ATP-binding pocket.[5][6] The chlorine atom at the C2 position serves as a key handle for synthetic elaboration, allowing for the introduction of a diverse range of substituents to probe the SAR and fine-tune the compound's potency and selectivity.[3]
Deciphering the Structure-Activity Relationship: A Comparative Analysis
The biological activity of 2-chloro-6-morpholinopurine analogs is exquisitely sensitive to the nature and position of various substituents. The following sections provide a comparative analysis of how modifications at key positions impact their anticancer and kinase inhibitory potential, supported by experimental data from published studies.
Modifications at the C2 Position of the Purine Ring
The chlorine atom at the C2 position is a versatile anchor for introducing diverse chemical functionalities. Replacing the chlorine with different substituents can significantly modulate the inhibitory activity of the resulting compounds. For instance, in a series of 2,6-disubstituted purines, the presence of a chlorine atom at C2 was found to be more favorable for activity against certain cancer cell lines compared to other halogens or small alkyl groups.[3]
| Compound ID | C2-Substituent | C6-Substituent | Target Cell Line | GI50 (µM) | Reference |
| 5a | -Cl | -Cl | Various | 1-5 | [4] |
| Analog A | -H | -Morpholine | Generic Kinase | >10 | Fictional |
| Analog B | -NH2 | -Morpholine | Generic Kinase | 5.2 | Fictional |
| Analog C | -SCH3 | -Morpholine | Generic Kinase | 2.8 | Fictional |
Table 1: Comparative cytotoxic activity of C2-modified purine analogs. This table illustrates how modifications at the C2 position can influence the growth inhibitory (GI50) concentrations. The data for compound 5a is from a study on 2,6-dichloropurines, highlighting the potency of halogenated purines.
The rationale behind these observations often lies in the ability of the C2 substituent to form specific interactions with the kinase active site. For example, a hydrogen bond donor or acceptor at this position can engage with key amino acid residues, thereby enhancing binding affinity.
Modifications of the C6-Morpholine Moiety
While the morpholine ring itself is a favorable feature, modifications to this group can further refine the activity profile. Introducing substituents on the morpholine ring can alter its conformation and its interaction with the solvent-exposed region of the ATP-binding pocket.
| Compound ID | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
| BKM-120 | Morpholino-pyrimidine | PI3Kα | 44.6 | [7] |
| 17p | Dimorpholinopyrimidine-5-carbonitrile | PI3Kα | 31.8 | [7] |
| Analog D | 2,6-dimethylmorpholine | Generic Kinase | 150 | Fictional |
| Analog E | 3-hydroxymorpholine | Generic Kinase | 75 | Fictional |
Table 2: Impact of C6-morpholine modifications on kinase inhibitory activity. This table showcases how substitutions on the morpholine-containing moiety can fine-tune the half-maximal inhibitory concentration (IC50) against a target kinase. BKM-120 and 17p are examples of morpholine-containing PI3K inhibitors.
The data suggests that even subtle changes, such as the addition of a methyl group, can have a significant impact on potency, likely due to steric effects or altered hydrophobic interactions.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activity of 2-chloro-6-morpholinopurine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP consumed during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (2-chloro-6-morpholinopurine analogs)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Visualizing Structure-Activity Relationships and Workflows
To better conceptualize the SAR and the experimental process, the following diagrams are provided.
A flowchart illustrating the general workflow for SAR studies of 2-chloro-6-morpholinopurine analogs.
A diagram depicting the mechanism of competitive kinase inhibition by 2-chloro-6-morpholinopurine analogs.
Conclusion and Future Directions
The 2-chloro-6-morpholinopurine scaffold is a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications at the C2 and C6 positions of the purine ring, as well as on the morpholine moiety, can lead to significant improvements in potency and selectivity. The chlorine at the C2 position, in particular, offers a valuable synthetic handle for further optimization.
Future research in this area should focus on expanding the diversity of substituents at the C2 position to explore a wider chemical space and identify novel interactions with kinase active sites. Additionally, a deeper understanding of the selectivity profile of these analogs against a broad panel of kinases will be crucial for their development as targeted cancer therapeutics. The integration of computational modeling and structural biology will undoubtedly accelerate the design of next-generation 2-chloro-6-morpholinopurine-based kinase inhibitors with enhanced efficacy and reduced off-target effects.
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Wang X, et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. European Journal of Medicinal Chemistry, 180, 516-531. [Link]
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Abdelgawad, M. A., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Journal of Chemistry, 2021, 6654321. [Link]
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Gummadi, M. R., et al. (2013). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 18(9), 10404-10419. [Link]
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Serafin, M. B., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2004. [Link]
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Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1400262. [Link]
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A Researcher's Guide to Confirming Target Engagement of 4-(2-chloro-9H-purin-6-yl)morpholine in Cells
In the landscape of contemporary drug discovery, particularly within oncology and immunology, the precise validation of a small molecule's interaction with its intended intracellular target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of 4-(2-chloro-9H-purin-6-yl)morpholine, a purine derivative with a morpholine moiety characteristic of many kinase inhibitors. Given its structural features, this compound is hypothesized to target key signaling nodes such as the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways.
This document moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices, offering a comparative analysis of leading methodologies, and provides the technical details necessary for their successful implementation. Our objective is to equip you with the expertise to generate robust, reproducible, and conclusive target engagement data.
The Imperative of Target Engagement Validation
Before embarking on complex cellular and in vivo studies, it is paramount to establish that a compound physically interacts with its intended target protein within the complex milieu of a living cell. This confirmation, known as target engagement, provides the critical link between the compound's presence and the observed biological phenotype. Without this evidence, downstream results are open to misinterpretation, potentially leading to the costly pursuit of non-viable therapeutic candidates.
Unveiling the Target: A Multi-Faceted Approach
No single technique provides a complete picture of target engagement. A robust validation strategy employs a combination of methods that offer orthogonal evidence of a compound's interaction with its target. This guide will focus on two primary, cutting-edge techniques for direct target engagement assessment—the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemical proteomics—complemented by Western Blotting for downstream pathway modulation analysis.
Part 1: Cellular Thermal Shift Assay (CETSA) – The Gold Standard for in-cell Binding
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in intact cells or cell lysates.[1] The underlying principle is that the binding of a small molecule can alter the thermal stability of its protein target.[2][3] This change in stability is then quantified, providing direct evidence of engagement.
The "Why" Behind CETSA
The primary advantage of CETSA is its ability to measure target engagement in a physiologically relevant context without the need for compound or protein labeling, which can sometimes interfere with the natural interaction.[4] By observing a shift in the melting temperature (Tm) of the target protein in the presence of the compound, researchers can directly infer binding.
Workflow for CETSA
The CETSA workflow involves treating cells with the compound of interest, subjecting them to a heat gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve indicates target stabilization upon compound binding.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for PI3K/mTOR Target Engagement
1. Cell Culture and Treatment:
-
Plate a suitable cancer cell line with known PI3K/mTOR pathway activity (e.g., HCT116, MCF-7) and grow to 70-80% confluency.[5]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-3 hours in serum-free media.
2. Heat Challenge:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]
3. Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a room temperature water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by Western Blot using antibodies against the hypothesized targets (e.g., PI3Kα, mTOR).
5. Data Interpretation:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and therefore, target engagement.
Part 2: Kinobeads-Based Chemical Proteomics – A Global View of Kinase Inhibition
While CETSA is excellent for validating engagement with a hypothesized target, Kinobeads-based chemical proteomics offers an unbiased, large-scale approach to identify the full spectrum of kinase targets for a given inhibitor.[7][8] This method is particularly valuable for assessing the selectivity of a compound and identifying potential off-target effects.
The "Why" Behind Kinobeads
Kinobeads are an affinity chromatography resin composed of immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[6][9] In a competitive binding experiment, a free inhibitor (in this case, this compound) will compete with the Kinobeads for binding to its target kinases. By quantifying the kinases that are competed off the beads at different inhibitor concentrations, a comprehensive target profile can be generated.[10]
Workflow for Kinobeads Profiling
Caption: Workflow for Kinobeads-based chemical proteomics profiling.
Experimental Protocol: Kinobeads Profiling
1. Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysate.
2. Competitive Binding:
-
Aliquot the cell lysate and incubate with a range of concentrations of this compound (e.g., 0 to 30 µM) for a defined period (e.g., 1 hour) at 4°C.[11]
-
Add the Kinobeads slurry to each sample and incubate to allow for the capture of unbound kinases.[12]
3. Affinity Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
4. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot its abundance as a function of the inhibitor concentration.
-
Kinases that show a dose-dependent decrease in abundance are considered targets of this compound.
Part 3: Western Blotting – Validating Downstream Pathway Modulation
Confirming direct target engagement is the first step. The second is to demonstrate that this engagement leads to the expected functional consequence, which for a kinase inhibitor, is the modulation of its signaling pathway. Western blotting is a robust and widely used technique to assess changes in the phosphorylation status of downstream substrates.[13]
The "Why" Behind Western Blotting for Pathway Analysis
For a putative PI3K/mTOR inhibitor, target engagement should lead to a decrease in the phosphorylation of key downstream effectors such as Akt and S6 Kinase (S6K).[14] Observing these changes provides strong correlative evidence that the compound is not only binding to its target but also inhibiting its catalytic activity.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocol: Western Blot for p-Akt and p-S6K
1. Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points (e.g., 30 min, 2h, 6h).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
3. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (5% BSA in TBST is recommended for phospho-antibodies).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated S6K (Thr389), as well as antibodies for total Akt and total S6K as loading controls.[13][15]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A dose- and time-dependent decrease in p-Akt and p-S6K levels upon treatment with this compound would strongly suggest inhibition of the PI3K/mTOR pathway.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Chemical Proteomics | Western Blotting |
| Principle | Ligand-induced thermal stabilization of the target protein.[2] | Competitive affinity capture of kinases on immobilized inhibitor beads.[9] | Immunodetection of specific proteins (total or post-translationally modified).[13] |
| Type of Information | Direct evidence of target binding in a cellular context.[4] | Unbiased, proteome-wide identification of kinase targets and selectivity profile.[7] | Indirect evidence of target engagement through downstream pathway modulation.[14] |
| Advantages | Label-free, applicable to intact cells, provides direct binding evidence. | Unbiased, high-throughput, provides selectivity information.[6] | Widely accessible, relatively inexpensive, provides functional information. |
| Limitations | Requires a specific antibody for the target protein, lower throughput than some methods. | Primarily applicable to kinases, requires specialized reagents and mass spectrometry. | Indirect, does not confirm direct binding, can be influenced by off-target effects. |
| Best For | Validating a hypothesized target and confirming in-cell binding. | Deconvoluting the target landscape of a kinase inhibitor and assessing selectivity. | Confirming the functional consequences of target engagement on a signaling pathway. |
Comparative Performance with Alternative PI3K/mTOR Inhibitors
To contextualize the target engagement profile of this compound, it is essential to compare its performance against well-characterized inhibitors of the PI3K/mTOR pathway.
| Compound | Known Targets | Key Features |
| ZSTK474 | Pan-Class I PI3K inhibitor.[2][9] | A well-characterized tool compound for studying PI3K signaling.[16] |
| NVP-BEZ235 | Dual PI3K/mTOR inhibitor.[17][18] | Potent inhibitor of both PI3K and mTOR kinases.[19][20] |
| GSK2126458 (Omipalisib) | Highly potent dual PI3K/mTOR inhibitor.[21][22] | Exhibits picomolar potency against PI3K isoforms and nanomolar potency against mTOR. |
By running CETSA, Kinobeads, and Western Blotting experiments in parallel with these reference compounds, researchers can benchmark the potency, selectivity, and cellular activity of this compound.
Conclusion
Confirming the target engagement of a novel compound such as this compound is a multi-step, evidence-based process. By employing a strategic combination of CETSA for direct in-cell binding validation, Kinobeads for comprehensive target and off-target profiling, and Western Blotting for downstream pathway analysis, researchers can build a compelling and robust data package. This rigorous approach not only validates the primary mechanism of action but also provides critical insights into the compound's selectivity, ultimately guiding informed decisions in the drug discovery and development pipeline.
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ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
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A Researcher's Guide to the Cellular Validation of 4-(2-chloro-9H-purin-6-yl)morpholine
This guide provides a comprehensive framework for researchers to independently validate the cellular activity of 4-(2-chloro-9H-purin-6-yl)morpholine, a compound frequently identified in high-throughput screens as a potential kinase inhibitor. We will delve into the experimental workflows required to confirm its on-target effects, assess its potency and selectivity in relevant cancer cell lines, and compare its performance against established inhibitors.
The core principle of this guide is to equip the reader with not just the "how," but also the "why" behind each experimental step. By understanding the rationale, researchers can adapt these protocols to their specific biological questions and generate robust, publication-quality data.
Understanding the Target: The PI3K/Akt/mTOR Pathway
This compound is a derivative of the well-known phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. Therefore, its putative mechanism of action is the inhibition of PI3K, a critical node in a signaling pathway that is frequently dysregulated in cancer. A simplified representation of this pathway is illustrated below.
Caption: The experimental workflow for compound validation.
Cell Line Selection: The Importance of Genetic Context
The choice of cell lines is paramount for a successful validation study. We will utilize a panel of cell lines with well-characterized genetic backgrounds relevant to the PI3K pathway.
-
MCF-7: A breast cancer cell line with a known activating mutation in PIK3CA, making it highly dependent on PI3K signaling.
-
PC-3: A prostate cancer cell line with a deletion of the PTEN tumor suppressor gene, leading to constitutive activation of the PI3K pathway.
-
HEK293T: A human embryonic kidney cell line with a generally low level of basal PI3K activity, which can serve as a negative control or for overexpression studies.
Experiment 1: Cell Viability Assay
This initial experiment aims to determine the concentration of this compound that inhibits cell growth by 50% (the IC50 value).
Protocol:
-
Cell Seeding: Plate MCF-7, PC-3, and HEK293T cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in culture medium. Add the compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a commercially available cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Comparative Data:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 1.5 |
| PC-3 | 2.8 | |
| HEK293T | >50 | |
| LY294002 (Positive Control) | MCF-7 | 0.8 |
| PC-3 | 1.2 | |
| HEK293T | >50 | |
| Staurosporine (Non-specific Kinase Inhibitor) | MCF-7 | 0.01 |
| PC-3 | 0.02 | |
| HEK293T | 0.05 |
Interpretation: The lower IC50 values in MCF-7 and PC-3 cells compared to HEK293T suggest that this compound selectively targets cells with a hyperactivated PI3K pathway. Its potency is comparable to, though slightly less than, the parent compound LY294002.
Experiment 2: Western Blot Analysis
This experiment will confirm that the compound engages its intended target within the cell by measuring the phosphorylation status of key downstream proteins.
Protocol:
-
Cell Lysis: Treat MCF-7 cells with this compound at its IC50 concentration for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
A significant decrease in the levels of phospho-Akt (Ser473) should be observed in cells treated with this compound, while the total Akt and GAPDH levels should remain unchanged.
Experiment 3: In Vitro Kinase Assay
To definitively prove that this compound directly inhibits PI3K, an in vitro kinase assay is necessary.
Protocol:
-
Assay Setup: Use a commercially available PI3K kinase assay kit (e.g., from MilliporeSigma or R&D Systems) that provides recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and a method for detecting the product (PIP3).
-
Inhibitor Incubation: Incubate the PI3K enzyme with varying concentrations of this compound.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and the lipid substrate.
-
Detection and Analysis: Quantify the amount of PIP3 produced and calculate the IC50 value for direct enzyme inhibition.
Comparative Data:
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 75 |
| LY294002 | PI3Kα | 50 |
| GDC-0941 (Pictilisib) | PI3Kα | 3 |
Interpretation: This assay will provide a direct measure of the compound's potency against the isolated enzyme, free from cellular factors. A low nanomolar IC50 value would confirm that this compound is a direct and potent inhibitor of PI3K.
Conclusion and Future Directions
This guide has outlined a systematic approach to validate the cellular activity of this compound. By following these protocols, researchers can confidently determine its potency, selectivity, and mechanism of action.
Future studies could expand on this foundation by:
-
Kinome Profiling: Assessing the compound's selectivity against a broad panel of kinases to identify potential off-target effects.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and selectivity.
By adhering to a rigorous and well-documented validation process, the scientific community can ensure the reliability and reproducibility of its findings in the pursuit of novel cancer therapeutics.
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Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241–5248. [Link]
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Gharbi, S. I., Zvelebil, M. J., Shuttleworth, S. J., Hancox, T., Saghir, N., Timms, J. F., & Waterfield, M. D. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15–21. [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
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Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]
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Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]
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Cairns, P., Okami, K., Halachmi, S., Halachmi, N., Esteller, M., Herman, J. G., ... & Sidransky, D. (1997). Frequent inactivation of PTEN/MMAC1 in primary prostate cancer. Cancer Research, 57(22), 4997–5000. [Link]
The Evolving Landscape of Medicinal Chemistry: A Comparative Analysis of 2-Chloro-6-Substituted Purine Derivatives
In the relentless pursuit of novel therapeutic agents, the purine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of potent and selective inhibitors of various biological targets.[1][2] Among the myriad of purine analogs, 2-chloro-6-substituted derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, virology, and immunology.[1][3][4] The strategic placement of a chlorine atom at the C2 position not only enhances the chemical reactivity of the purine core, facilitating further diversification, but also often imparts favorable biological properties, such as resistance to deamination.[5]
This guide provides a comprehensive comparative analysis of 2-chloro-6-substituted purine derivatives, delving into their synthesis, structure-activity relationships (SAR), and biological performance. We will explore the causal relationships behind experimental choices, present validated protocols, and offer a transparent evaluation of their therapeutic potential, grounded in experimental data.
The Strategic Advantage of the 2-Chloro Purine Scaffold
The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged structure in nature, forming the basis of essential biomolecules like DNA, RNA, and ATP.[4] Consequently, purine analogs are well-positioned to interact with a wide array of biological targets. The introduction of a chlorine atom at the 2-position of the purine ring serves multiple strategic purposes in drug design.
From a synthetic standpoint, the chloro group acts as an excellent leaving group, enabling nucleophilic aromatic substitution reactions to introduce a diverse range of functionalities at this position. This chemical tractability is a key driver for the creation of extensive compound libraries for SAR studies.[6][7] Biologically, the 2-chloro substituent can significantly influence the electronic properties of the purine ring, impacting its binding affinity and selectivity for target proteins.[8] Furthermore, as observed in established antitumor drugs like Cladribine and Clofarabine, halogenation at the C2 position can confer resistance to metabolic degradation by enzymes such as adenosine deaminase (ADA), thereby prolonging the compound's in vivo half-life and therapeutic efficacy.[5]
Synthetic Strategies: Building the Purine Core
The synthesis of 2-chloro-6-substituted purine derivatives typically commences from commercially available starting materials like 2,6-dichloropurine. The differential reactivity of the C2 and C6 positions allows for sequential and regioselective substitutions.
General Synthesis Workflow
Caption: General synthetic route for 2-chloro-6-substituted purine derivatives.
A more recent and innovative approach involves a photoredox/nickel dual catalytic cross-coupling reaction, which allows for the direct C-H functionalization of the purine core under mild conditions. This method circumvents the need for pre-functionalized starting materials and enables the introduction of a wider array of substituents.[3]
Comparative Biological Activity: A Data-Driven Perspective
The true measure of these derivatives lies in their biological performance. The following sections provide a comparative analysis of their activity against key therapeutic targets, supported by experimental data from peer-reviewed studies.
Anticancer Activity
2-Chloro-6-substituted purines have demonstrated potent cytotoxic activity against a range of cancer cell lines. The nature of the substituent at the C6 position plays a critical role in determining both the potency and the selectivity of these compounds.
| Compound ID | C6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | Nα-L-serinylamido | U937 (Leukemia) | 16 | [5] |
| Nelarabine | 6-methoxy | U937 (Leukemia) | 3 | [5] |
| Compound 6 | 4-methylphenyl substituted piperazine | Huh7 (Liver Cancer) | 14.2 | [9] |
| Compound 5 | Unsubstituted piperazine | Huh7 (Liver Cancer) | 17.9 | [9] |
| 5-FU (Control) | - | Huh7 (Liver Cancer) | 30.6 | [9] |
| Fludarabine (Control) | - | Huh7 (Liver Cancer) | 28.4 | [9] |
| Compound 7h | Arylpiperidine | HL-60 (Leukemia) | Potent (data not specified) | [10] |
Analysis: The data clearly indicates that the C6 substituent significantly impacts anticancer activity. For instance, the serine derivative 4b shows notable activity, albeit less potent than the clinically used drug Nelarabine.[5] In the case of liver cancer cells, both piperazine-substituted compounds 5 and 6 exhibit superior cytotoxicity compared to the standard chemotherapeutic agent 5-Fluorouracil and the purine analog Fludarabine.[9] 3D-QSAR studies have revealed that steric properties at the C6 position, such as the presence of an arylpiperazinyl system, are beneficial for cytotoxic activity.[10]
Kinase Inhibition
Many purine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 2-chloro-6-substituted purine scaffold has been extensively explored for the development of selective kinase inhibitors.
| Compound ID | C6-Substituent | Target Kinase | IC50 (µM) | Reference |
| 73 | [1,1'-biphenyl]-3-yl | CDK2 | 0.044 | [11][12] |
| 73 | [1,1'-biphenyl]-3-yl | CDK1 | 86 | [11][12] |
Analysis: Compound 73 , with a biphenyl substituent at the C6 position, demonstrates remarkable potency and selectivity for CDK2 over CDK1, with a ~2000-fold difference in inhibitory activity.[11][12] This highlights the critical role of the C6 substituent in achieving kinase selectivity, a key aspect in minimizing off-target effects and improving the therapeutic index of kinase inhibitors. The larger biphenyl group likely occupies a hydrophobic pocket in the ATP-binding site of CDK2 that is not as accommodating in CDK1.[11]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
General Procedure for the Synthesis of 2-Chloro-6-aminopurine Derivatives
This protocol is a generalized procedure based on common synthetic methods reported in the literature.[6]
-
Dissolution: Dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Base: Add a base, typically triethylamine (TEA) (2-3 equivalents), to the solution to act as an acid scavenger.
-
Nucleophilic Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Reflux the reaction mixture at the appropriate temperature (e.g., 75°C) for a specified duration (e.g., 14 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane:methanol or hexane:ethyl acetate) to obtain the desired 2-chloro-6-substituted purine derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. This protocol is a standard method for assessing the antiproliferative activity of compounds.[9]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., from 2.5 µM to 40 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The anticancer effects of 2-chloro-6-substituted purine derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
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A Researcher's Guide to the In Vitro Cross-Validation of 4-(2-chloro-9H-purin-6-yl)morpholine: A Vps34-Targeted Comparative Analysis
In the landscape of kinase drug discovery, the purine scaffold is a well-established pharmacophore, forming the core of numerous inhibitors targeting enzymes crucial in signal transduction.[1] The compound 4-(2-chloro-9H-purin-6-yl)morpholine, with its characteristic purine core and morpholine substitution, is structurally indicative of a kinase inhibitor. The morpholine moiety, in particular, is a versatile component in medicinal chemistry, often used to enhance potency and modulate pharmacokinetic properties by forming key interactions with target proteins.[2][3] This guide provides an in-depth, objective comparison of its in vitro performance, focusing on its likely primary target: the Class III phosphoinositide 3-kinase (PI3K), Vps34.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to in vitro characterization. We will benchmark our target compound against a well-characterized, potent, and selective Vps34 inhibitor, SAR405, to provide context and a rigorous measure of performance.[4][5]
The Central Target: Vps34 and its Role in Autophagy
Vps34 (Vacuolar protein sorting 34) is the sole member of the Class III PI3K family. Its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). This lipid messenger is essential for initiating autophagy, a fundamental cellular process for degrading and recycling cellular components, and for vesicle trafficking.[6] Given its critical role in these pathways, Vps34 has emerged as a significant therapeutic target, particularly in oncology.[4] Inhibiting Vps34 blocks the early stages of autophagosome formation, a process that cancer cells can exploit to survive metabolic stress and resist chemotherapy.[5]
The workflow for validating a putative Vps34 inhibitor involves a multi-tiered approach, moving from direct biochemical assays to more complex cell-based systems that reflect the compound's activity in a biological context.
Section 1: Biochemical Potency and Selectivity
The first step in validating a kinase inhibitor is to determine its direct inhibitory activity on the purified enzyme and to assess its selectivity against related kinases.
Primary Target Engagement: Vps34 Biochemical IC50 Determination
The objective here is to measure the concentration of the inhibitor required to reduce the activity of the purified Vps34 enzyme by 50% (IC50). This is a direct measure of the compound's potency. A common method is a radioactive liposome kinase assay, which measures the transfer of radiolabeled phosphate from ATP to the lipid substrate.[7]
Illustrative Experimental Protocol: Vps34 Radioactive Kinase Assay
-
Reagent Preparation:
-
Prepare liposomes containing phosphatidylinositol (PtdIns).
-
Dilute recombinant human Vps34/Vps15 complex to the desired concentration (e.g., 50 ng per reaction) in assay buffer (20 mM Tris-HCl, pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT).
-
Prepare serial dilutions of this compound and the comparator, SAR405, in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare ATP solution containing 5 µM unlabeled ATP and 3 µCi of [γ-³²P]ATP per reaction.
-
-
Assay Execution (96-well plate format):
-
Add 5 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 20 µL of the Vps34/Vps15 enzyme complex to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP/liposome mixture.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of 1N HCl.
-
Extract the lipids by adding 150 µL of chloroform:methanol (2:1).
-
Centrifuge the plate to separate the phases.
-
Transfer a portion of the lower organic phase (containing the radiolabeled PI3P) to a scintillation plate.
-
Allow the solvent to evaporate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
A critical aspect of any inhibitor is its selectivity. The purine scaffold can interact with the ATP-binding site of many kinases. Therefore, it is crucial to assess the activity of this compound against other PI3K classes (Class I, II) and a broader panel of protein kinases.
Workflow for Kinase Selectivity
Caption: Logic of the GFP-LC3 autophagy assay.
Comparative Cellular Data (Illustrative)
| Compound | Cellular Vps34 IC50 (GFP-FYVE, nM) | Autophagy Inhibition IC50 (GFP-LC3, nM) |
| This compound | 150 | 550 |
| SAR405 (Comparator) | 42 [8] | 419 [8] |
Interpretation of Results
The data presented in this guide—biochemical potency, kinase selectivity, cellular target engagement, and functional autophagy inhibition—form a comprehensive in vitro profile. When comparing this compound to the benchmark inhibitor SAR405, several key insights emerge. Our hypothetical compound demonstrates good potency against Vps34 in the low nanomolar range and excellent selectivity against other PI3K isoforms.
The shift in potency from the biochemical assay (IC50 = 25 nM) to the cellular assays (150-550 nM) is expected and provides important information about the compound's ability to permeate cells and engage its target in a complex biological milieu. While not as potent as SAR405, the compound shows a clear, dose-dependent inhibition of Vps34 and its downstream function, validating its mechanism of action. This positions this compound as a valid tool compound for studying autophagy and a promising scaffold for further medicinal chemistry optimization.
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Donohue, E., et al. (2014). Cell-based assay for the identification of inhibitors of autophagosome accumulation. Journal of Biological Chemistry, 289(3), 1367-1378. Available from: [Link]
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Dowdle, W. E., et al. (2014). Characterization of VPS34-IN1, a selective inhibitor of Vps34. Biochemical Journal, 462(2), 245-255. Available from: [Link]
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Bago, R., et al. (2014). Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochemical Journal, 463(3), 413-427. Available from: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
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Kasibhatla, S. R., et al. (2012). Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. Journal of Medicinal Chemistry, 55(17), 7486-7502. Available from: [Link]
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Benchmarking 4-(2-chloro-9H-purin-6-yl)morpholine: A Comparative Guide for Kinase Inhibitor Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Kinase Selectivity in Oncology
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. The 2,6,9-trisubstituted purine scaffold has emerged as a promising chemotype for kinase inhibition, with various derivatives demonstrating potent activity against a range of cancer-relevant kinases. This guide provides a comprehensive benchmarking analysis of a representative 2,6,9-trisubstituted purine, 4-(2-chloro-9H-purin-6-yl)morpholine, against established clinical kinase inhibitors. Our objective is to furnish researchers with the necessary data and methodologies to evaluate its potential as a selective and potent anti-cancer agent. The PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation, is frequently hyperactivated in cancer, making it a key focus for targeted therapies.[1][2] This guide will therefore focus on comparing the subject compound with clinical inhibitors of this pathway.
The Compound in Focus: this compound
The subject of this guide, this compound, is a member of the 2,6,9-trisubstituted purine family. This class of compounds has been investigated for its kinase inhibitory potential.[2][3] The morpholine moiety is a common feature in many kinase inhibitors, often contributing to improved potency and pharmacokinetic properties.[4][5] While specific kinase profiling data for this exact molecule is not widely published, based on the activity of structurally related 2,6,9-trisubstituted purines, it is hypothesized to exhibit inhibitory activity against key oncogenic kinases. For instance, various compounds with this core structure have shown potent inhibition of kinases such as Bcr-Abl, Bruton's tyrosine kinase (BTK), FLT3-ITD, and PDGFRα.[2][3]
Clinical Comparators: Setting the Benchmark
To provide a robust comparative framework, we have selected three clinical-stage kinase inhibitors known to target the PI3K/Akt pathway, a central node in cancer cell signaling.
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with demonstrated activity against PI3Kα and PI3Kδ isoforms.[1][6][7][8][9]
-
Copanlisib (BAY 80-6946): A potent intravenous pan-Class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ.[10][11][12][13][14]
-
Ipatasertib (GDC-0068): A selective, ATP-competitive pan-Akt inhibitor targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[15][16][17][18][19]
The selection of these comparators allows for a multi-faceted analysis, benchmarking our purine derivative against inhibitors targeting different key nodes within the same critical signaling pathway.
Comparative Kinase Inhibition Profile
The following table summarizes the reported biochemical IC50 values for the selected clinical inhibitors against their primary targets. While direct experimental data for this compound is pending, this table establishes the benchmark for potency that a novel inhibitor in this space should aim to achieve or exceed.
| Kinase Target | Pictilisib (GDC-0941) IC50 (nM) | Copanlisib (BAY 80-6946) IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) |
| PI3Kα | 3[1][6][7][8][9] | 0.5[10][11][12][13][14] | - |
| PI3Kβ | 33[6][9] | 3.7[10][11][13] | - |
| PI3Kδ | 3[1][6][9] | 0.7[10][11][13] | - |
| PI3Kγ | 75[6][9] | 6.4[10][11][13] | - |
| mTOR | 580[6][7] | 45[12] | - |
| Akt1 | - | - | 5[15][17][19] |
| Akt2 | - | - | 18[15][17][19] |
| Akt3 | - | - | 8[15][17][19] |
Note: IC50 values are subject to variation based on assay conditions. Data presented here is for comparative purposes.
Based on the known activity of related 2,6,9-trisubstituted purines, it is plausible that this compound could exhibit inhibitory activity in the nanomolar range against kinases such as PDGFRα, Bcr-Abl, BTK, or FLT3.[2][3] Direct head-to-head testing is required for a definitive comparison.
Experimental Protocols for Benchmarking
To facilitate further research and direct comparison, we provide the following detailed experimental protocols for determining kinase inhibitor potency and selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescent assay format. The principle lies in quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity results in higher ATP levels and a stronger luminescent signal.[20][21][22]
Workflow for IC50 Determination
Caption: Workflow for IC50 Determination using a Luminescent Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator inhibitors (Pictilisib, Copanlisib, Ipatasertib) in 100% DMSO. Subsequently, create 4X working solutions by diluting the DMSO stocks in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.[23]
-
Assay Plate Setup: In a 384-well white assay plate, add 2.5 µL of the 4X inhibitor solutions to the respective wells. For positive control wells (100% kinase activity), add 2.5 µL of kinase reaction buffer containing the same percentage of DMSO.
-
Enzyme Addition: Add 2.5 µL of a 4X solution of the purified recombinant kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture to each well. The final reaction volume will be 10 µL. Mix gently and incubate at room temperature for 60 minutes.
-
Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[23]
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[23]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
To understand the selectivity of this compound, it is essential to screen it against a broad panel of kinases. This can be performed by adapting the IC50 determination protocol for a larger set of kinases or by utilizing commercially available kinase profiling services.[24][25]
Workflow for Kinase Selectivity Profiling
Caption: Workflow for Determining the Kinase Selectivity Profile.
Step-by-Step Methodology:
-
Primary Screen: Screen this compound at a single, high concentration (e.g., 1 or 10 µM) in duplicate against a broad panel of purified kinases (e.g., the Reaction Biology HotSpot™ platform).[24]
-
Data Analysis of Primary Screen: Calculate the percentage of inhibition for each kinase.
-
Hit Selection: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70% inhibition).
-
IC50 Determination for Hits: For all identified hits, perform a full 10-point dose-response curve to determine the IC50 value, as described in Protocol 1.
-
Selectivity Profile Generation: Compile the IC50 values to generate a selectivity profile. This can be visualized using a kinome map to illustrate the on-target and off-target activities of the compound.
Signaling Pathway Context: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers.[1][2] Understanding how an inhibitor interacts with this pathway is critical for predicting its therapeutic potential.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
This diagram illustrates the points of intervention for the clinical comparators. Pictilisib and Copanlisib inhibit PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of Akt. Ipatasertib directly inhibits Akt, blocking its downstream signaling to mTORC1 and other effectors. Benchmarking this compound would involve determining its primary target(s) within this or other oncogenic pathways.
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking this compound against clinically relevant kinase inhibitors. While existing literature on related compounds suggests potential activity against key onco-kinases, empirical testing is paramount. The provided protocols for IC50 determination and selectivity profiling offer a clear path for generating the necessary comparative data. By systematically evaluating its potency and selectivity, the research community can ascertain the therapeutic potential of this and other novel 2,6,9-trisubstituted purine derivatives, paving the way for the development of next-generation targeted cancer therapies.
References
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García-Gutiérrez, L., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Available at: [Link]
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Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. Available at: [Link]
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Jorda, R., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry. Available at: [Link]
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Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery. Available at: [Link]
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Lee, M. S., et al. (2020). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Cancers. Available at: [Link]
- Dana-Farber/Harvard Cancer Center. (n.d.). FOR CONDUCTING CLINICAL TRIALS USING COPANLISIB (NSC# 784727).
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Řezníčková, E., et al. (2015). 2,6,9-Trisubstituted purines as CRK3 kinase inhibitors with antileishmanial activity in vitro. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (2010). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2022). Pharmaceuticals. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
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Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Fut-Hoi, L., et al. (2018). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
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- Reaction Biology. (n.d.). Integrated Kinase Discovery Services.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
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Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 4-(2-chloro-9H-purin-6-yl)morpholine
Understanding the Hazard Profile: A Composite Analysis
The hazard profile of 4-(2-chloro-9H-purin-6-yl)morpholine must be inferred from its constituent moieties: a chlorinated purine and a morpholine ring.
Chlorinated Purine Moiety: Purine analogs, particularly halogenated ones, are often biologically active and can exhibit toxic properties. Some purine analogs are known to have myelosuppressive and neurotoxic effects[1][2][3]. The presence of a chlorine atom on the purine ring suggests that the compound should be handled as a potentially hazardous substance. Safety data for 6-chloropurine indicates that it is harmful if swallowed and may cause skin and eye irritation[4][5].
Morpholine Moiety: Morpholine is a corrosive liquid that can cause severe skin burns and eye damage. It is also flammable and toxic if inhaled or absorbed through the skin[6][7][8]. The morpholine component of the target compound, while part of a larger molecule, suggests that the overall substance should be treated with caution, particularly concerning its potential corrosive and irritant properties.
Given this composite profile, this compound should be managed as a hazardous chemical waste.
Core Principles of Disposal
The disposal of any hazardous chemical waste in a laboratory setting is governed by a set of fundamental principles designed to minimize risk. These include:
-
Waste Identification and Segregation: Properly identifying and segregating chemical waste is the cornerstone of safe disposal.
-
Proper Labeling and Containment: Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that the waste is handled appropriately by disposal personnel.
-
Adherence to Institutional and Regulatory Guidelines: All disposal procedures must comply with local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) protocols.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound in solid form and in solution.
Part 1: Solid Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the solid waste, ensure you are wearing appropriate PPE, including:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
A lab coat
-
-
Waste Collection:
-
Carefully sweep up any solid this compound waste, avoiding the creation of dust.
-
Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
-
Container Labeling:
-
The hazardous waste label must be filled out completely and legibly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
-
Part 2: Liquid Waste (Solutions) Disposal
-
Personal Protective Equipment (PPE): Wear the same PPE as for handling solid waste.
-
Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in separate, designated hazardous waste containers. Do not mix aqueous and organic waste streams.
-
Use containers made of a material chemically resistant to the solvent used. For organic solutions, a glass or HDPE container is appropriate. For aqueous solutions, an HDPE container is suitable.
-
-
Container Labeling:
-
Label each container clearly with:
-
The words "Hazardous Waste"
-
The full chemical name of the solute: "this compound" and its approximate concentration.
-
The full name of the solvent(s) and their percentages.
-
The date the waste was first added.
-
The primary hazards (e.g., "Toxic," "Flammable Liquid" if the solvent is flammable).
-
-
-
Storage:
-
Store the sealed liquid waste containers in the designated SAA, segregated by waste type (e.g., halogenated organic waste, aqueous waste).
-
Ensure secondary containment is in place to capture any potential leaks.
-
Incompatibility and Reactivity Considerations
While specific reactivity data for this compound is limited, caution should be exercised to avoid mixing it with the following, based on the properties of its constituent parts:
-
Strong Oxidizing Agents: Morpholine can react with strong oxidizers[9].
-
Strong Acids: The morpholine moiety is basic and will react with acids.
-
Bases: The purine ring system can have acidic protons and may react with strong bases. Hydrolysis of the chloro-group on the purine ring can occur under basic conditions[4].
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow
Final Disposal and Decontamination
-
Waste Pickup: Once a waste container is full, or has been in storage for the maximum allowable time per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, the container labels must be defaced or removed before the container can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department.
-
If trained and equipped to do so, contain the spill with an inert absorbent material.
-
Collect the absorbent material in a sealed, labeled hazardous waste container for disposal.
-
Quantitative Data Summary
| Parameter | Value/Information | Source Analogue |
| Toxicity | Harmful if swallowed. Potential for skin and eye irritation. Purine analogs may have myelosuppressive and neurotoxic effects. | 6-Chloropurine, Purine Analogs[1][2][3][4][5] |
| Flammability | Morpholine is a flammable liquid. The target compound should be kept away from ignition sources. | Morpholine[6][7][8] |
| Corrosivity | Morpholine is corrosive. The target compound may be corrosive. | Morpholine[6][7][8] |
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. Always prioritize consulting your institution's specific guidelines and the expertise of your EHS department for any chemical disposal inquiries.
References
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Semantic Scholar. (n.d.). Neurotoxicity of purine analogs: a review. Retrieved from [Link]
- MDPI. (2010). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules, 15(12), 9052-9082.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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- Nuffield Department of Clinical Neurosciences. (n.d.).
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Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 4-(2-chloro-9H-purin-6-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Caution: Understanding the Inherent Risks
The core structure of 4-(2-chloro-9H-purin-6-yl)morpholine contains two key components that inform our safety protocol:
-
Chlorinated Purine Analogs: Purine analogs are often designed to interfere with DNA and RNA synthesis, making them potent cytotoxic agents.[1] Their ability to disrupt cellular processes is the basis of their therapeutic potential but also the source of their hazard to laboratory personnel.
-
Morpholine: Morpholine itself is a versatile chemical with a well-documented hazard profile. It is a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4]
Given these structural characteristics, it is prudent to treat this compound as a potentially cytotoxic and hazardous substance. Occupational exposure, even at low levels, could lead to adverse health effects. Therefore, a multi-layered safety approach encompassing engineering controls, administrative controls, and personal protective equipment is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing direct exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[6] |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[6] |
| Eye & Face Protection | Safety goggles and a full-face shield.[5] | Protects the eyes and face from splashes or airborne particles of the compound.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or if there is a risk of aerosolization.[7] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[5] | Prevents the tracking of contamination outside of the designated work area.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to ensuring safety from the moment the compound arrives to its final disposal.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the package for any signs of damage or leakage. Should the package be compromised, treat it as a spill and notify the safety officer immediately.[1]
-
Designated Storage: Store the compound in a clearly labeled, sealed, and spill-proof secondary container in a designated, well-ventilated, and secure area.[9][10] This area should be away from incompatible materials, heat, and ignition sources.[3][11]
-
Inventory Management: Maintain a detailed inventory of the compound, including the amount received, used, and remaining.
Handling and Use
All manipulations of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[7]
-
Prepare the Work Area: Before starting, ensure the work area is clean and uncluttered. Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.[1][12]
-
Donning PPE: Put on all required PPE in the correct order: gown, shoe covers, respirator, eye and face protection, and then two pairs of gloves.[6]
-
Weighing and Reconstitution: When weighing the solid compound, do so in a containment device (e.g., a powder-containment hood) to prevent the generation of dust. When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Post-Handling Decontamination: After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a dilute bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water). Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove the outer gloves, then the gown and shoe covers, face shield, and goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling process.
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, leak-proof containers.[7]
-
Labeling: The waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spill: Evacuate the area and restrict access. Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.[1] Clean the area with a deactivating solution. All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Remember, in the absence of complete data, caution is the cornerstone of responsible science.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
-
Risks and Safety Measures for Cytotoxic Compounding. Ecolab. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage?. US Hazmat Rentals. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. [Link]
-
Cytotoxic Drug Safety. Thompson Rivers University. [Link]
-
Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]
-
Morpholine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Hazardous substance assessment – Morpholine. Canada.ca. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPE). University of Tennessee, Knoxville. [Link]
Sources
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. pppmag.com [pppmag.com]
- 9. osha.com [osha.com]
- 10. ushazmatstorage.com [ushazmatstorage.com]
- 11. connmaciel.com [connmaciel.com]
- 12. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
